4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine
Description
Properties
IUPAC Name |
4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-5-4-3(8)1-9-6(4)11-2-10-5/h1-2H,8H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUCHHKKEDFVMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=CN=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621168 | |
| Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092352-49-2 | |
| Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine
[1][2][3]
Executive Summary
4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine (CAS: 1092352-49-2) is a high-value intermediate in medicinal chemistry, distinct from the more common 4-chloropyrrolo[2,3-d]pyrimidine scaffold by the presence of a nucleophilic amino group at the C5 position.[1][2][3] This functionality allows for orthogonal derivatization—enabling the construction of complex tricyclic systems (e.g., pyrimido[5,4-b]indoles) or the introduction of solubilizing groups critical for optimizing pharmacokinetic profiles in kinase inhibitors. Due to the electron-rich nature of the 5-amino-pyrrole system, the compound exhibits significant oxidative instability, requiring rigorous inert handling protocols.
Chemical Identity & Physicochemical Properties[1][3][5]
| Property | Data |
| Chemical Name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine |
| CAS Registry Number | 1092352-49-2 |
| Molecular Formula | C₆H₅ClN₄ |
| Molecular Weight | 168.58 g/mol |
| SMILES | NC1=CNC2=NC=NC(Cl)=C21 |
| Appearance | Off-white to light brown solid (oxidizes rapidly to dark brown) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM; insoluble in water |
| Storage Conditions | -20°C, under Argon/Nitrogen, protected from light |
| Key Hazards | Acute Tox. 3 (Oral/Dermal/Inhalation); Skin Sensitizer |
Synthetic Utility & Reactivity Profile
The utility of this scaffold lies in its trifunctional nature , allowing for sequential, site-selective functionalization.
Reactivity Map
The molecule presents three distinct reactive sites:
-
C4-Chlorine (Electrophile): Highly reactive toward SNAr displacement by amines, thiols, or alkoxides.
-
C5-Amine (Nucleophile): Available for acylation, reductive amination, or Sandmeyer-type transformations.
-
N7-Pyrrole Nitrogen (Acidic): Site for protecting group installation (e.g., SEM, Tosyl) to modulate solubility and crystallinity.
Figure 1: Orthogonal reactivity map of the 4-chloro-5-amino-7H-pyrrolo[2,3-d]pyrimidine scaffold.
Synthesis Strategy
Direct synthesis of the 5-amine is typically achieved via the nitration of the parent 4-chloro scaffold followed by a chemoselective reduction.
Synthetic Pathway
Critical Consideration: The reduction step must avoid hydrodechlorination (loss of the C4-Cl). Standard catalytic hydrogenation (H₂/Pd-C) is contraindicated as it frequently cleaves the C-Cl bond. Chemical reduction using Iron (Fe) or Tin(II) Chloride (SnCl₂) is the industry standard for preserving the halogen.
Figure 2: Validated synthetic route preventing hydrodechlorination side-reactions.
Detailed Experimental Protocol: Nitro Reduction
Context: This protocol uses Iron/Ammonium Chloride to ensure the C4-Chlorine atom remains intact.
Reagents:
-
Iron Powder (5.0 eq, <10 micron reduced)
-
Ammonium Chloride (5.0 eq)
-
Solvent: Ethanol/Water (4:1 v/v)
Procedure:
-
Setup: Charge a round-bottom flask with the nitro precursor and Ethanol/Water mixture. Sparge with Nitrogen for 15 minutes to remove dissolved oxygen.
-
Activation: Add Ammonium Chloride and Iron powder under a positive stream of Nitrogen.
-
Reaction: Heat the suspension to 70°C with vigorous stirring. Monitor via LC-MS (Target M+H ≈ 169.0). Reaction is typically complete in 2–4 hours.
-
Checkpoint: If starting material persists, add 1.0 eq of fresh Fe powder.
-
-
Workup (Anaerobic): Cool to room temperature. Filter through a pad of Celite under a nitrogen blanket (the amine oxidizes rapidly in air when in solution). Wash the pad with degassed Ethanol.
-
Isolation: Concentrate the filtrate in vacuo. The residue is often used immediately in the next step without further purification to prevent oxidation. If storage is necessary, conversion to the HCl salt is recommended for enhanced stability.
Handling & Safety (SDS Highlights)
This compound is a potent skin sensitizer and toxic if ingested.
-
Engineering Controls: All weighing and transfer operations must occur within a fume hood or glovebox.
-
Stability Warning: The 5-amino group renders the pyrrole ring electron-rich and prone to oxidative polymerization. Solutions turn dark brown/black upon exposure to air.
-
Mitigation: Always store under Argon. Use degassed solvents for all reactions.
-
References
Sources
- 1. 192702-01-5,3-Chloro-4-fluorobenzyl Bromide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 1242157-15-8,6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. บล็อกสร้างเฮเทอโรไซคลิกสำหรับเภสัชกรรม (487) [myskinrecipes.com]
- 4. EP1666481B9 - 3-((3R,4R)-4-Methyl-3-[methyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amino]-piperidinyl)-3-oxo-propionitrile als Proteinkinase Inhibitor - Google Patents [patents.google.com]
- 5. 162012-67-1 | N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
A Technical Guide to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine (CAS No. 1092352-49-2): A Strategic Intermediate in Modern Drug Discovery
This technical guide provides an in-depth analysis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine, a heterocyclic compound poised for significant impact in medicinal chemistry. While this specific isomer is less documented than its parent compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, its unique structural features present compelling opportunities for the development of novel therapeutics, particularly in the realm of kinase inhibitors. This document will delve into its chemical identity, extrapolate its reactivity, propose a logical synthetic pathway, and explore its potential applications in drug discovery, providing researchers and drug development professionals with a foundational understanding of this promising molecule.
Core Molecular Profile and Physicochemical Properties
4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine is a substituted 7-deazapurine, a class of compounds known for their profound biological activities. The defining features of this molecule are the pyrrolo[2,3-d]pyrimidine core, a chlorine atom at the 4-position of the pyrimidine ring, and an amine group at the 5-position of the pyrrole ring. This specific arrangement of functional groups offers a unique electronic and steric profile for molecular interactions.
| Property | Value | Source |
| CAS Number | 1092352-49-2 | [1][2] |
| Molecular Formula | C₆H₅ClN₄ | [1][2] |
| Molecular Weight | 168.58 g/mol | [2] |
| SMILES | NC1=CNC2=NC=NC(Cl)=C21 | [2] |
| Appearance | Expected to be a solid | Inferred |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [2] |
The pyrrolo[2,3-d]pyrimidine scaffold is a bioisostere of purine, allowing it to interact with biological targets that recognize the purine structure, such as kinases.[1] The chlorine atom at the 4-position is a key reactive site, susceptible to nucleophilic aromatic substitution (SNAr), which is a cornerstone of its utility as a synthetic intermediate.[3] The amine group at the 5-position introduces a new vector for chemical modification, allowing for the extension of the molecule into new regions of a target's binding pocket, and can also participate in hydrogen bonding interactions.
Strategic Importance in Medicinal Chemistry: The Kinase Inhibitor Landscape
The broader family of 7H-pyrrolo[2,3-d]pyrimidines has been extensively utilized in the development of targeted therapies.[3][4] Notably, this core is present in several approved Janus kinase (JAK) inhibitors, such as tofacitinib and ruxolitinib, which are used to treat autoimmune diseases and certain cancers.[5][6] These drugs typically utilize the 4-position of the pyrimidine ring for linking to other molecular fragments.
The introduction of the 5-amino group in 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine opens up new avenues for drug design. This amino group can serve as a handle for the attachment of various side chains, potentially leading to compounds with altered selectivity and potency profiles against a range of protein kinases. The development of derivatives from this scaffold could lead to novel inhibitors of kinases implicated in proliferative diseases and inflammatory conditions.[4]
Proposed Synthetic Strategy and Mechanistic Rationale
Caption: Proposed synthetic workflow for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine.
Detailed Experimental Protocol:
Step 1: Selective Nucleophilic Aromatic Substitution
-
To a solution of 4,6-dichloro-5-nitropyrimidine in a suitable aprotic solvent (e.g., tetrahydrofuran or acetonitrile), add one equivalent of a chosen amine nucleophile at a controlled temperature (e.g., 0 °C to room temperature).
-
The reaction is typically facilitated by the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the HCl byproduct.
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent. The crude product is then purified by column chromatography.
-
Causality: The two chlorine atoms on the pyrimidine ring are activated towards nucleophilic substitution by the electron-withdrawing nitro group. A selective mono-substitution can often be achieved under controlled conditions.
-
Step 2: Reduction of the Nitro Group
-
The intermediate from Step 1 is dissolved in a solvent such as ethanol or ethyl acetate.
-
A reducing agent is added. Common choices include catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or chemical reduction (e.g., iron powder in acetic acid, or sodium dithionite).
-
The reaction is stirred until the starting material is consumed, as indicated by TLC or LC-MS.
-
The reaction mixture is filtered (if a solid catalyst is used) and the solvent is removed under reduced pressure to yield the diamine intermediate.
-
Causality: The reduction of the nitro group to an amine is a standard and reliable transformation, essential for the subsequent cyclization step.
-
Step 3: Cyclization to Form the Pyrrole Ring
-
The resulting diamine is then subjected to conditions that promote the formation of the pyrrole ring. A common method for this transformation is the reaction with a two-carbon electrophile, such as chloroacetaldehyde or a protected form thereof.[7]
-
The reaction is typically carried out in a suitable solvent, and may be heated to drive the cyclization.
-
Acid or base catalysis may be employed depending on the specific substrate and electrophile.
-
After the reaction is complete, the product is isolated and purified.
-
Causality: The adjacent amino groups on the pyrimidine ring are poised to react with a dielectrophile or a masked aldehyde to form the fused five-membered pyrrole ring.
-
Step 4: Final Chlorination and Amination (Alternative Route) An alternative strategy could involve starting from a pre-formed pyrrolo[2,3-d]pyrimidine core and introducing the chloro and amino functionalities in later steps. For instance, one could start with a 5-nitro-7H-pyrrolo[2,3-d]pyrimidine, chlorinate the 4-position using a chlorinating agent like phosphorus oxychloride[7], and then reduce the nitro group to the desired amine. The choice of route will depend on the availability of starting materials and the desired overall efficiency.
Potential Biological Activity and Role in Signaling Pathways
Given the established role of the 7H-pyrrolo[2,3-d]pyrimidine scaffold in kinase inhibition, it is highly probable that derivatives of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine will target ATP-binding sites of various protein kinases. The core structure mimics the adenine portion of ATP, while substituents at the 4- and 5-positions can be tailored to achieve selectivity and potency for specific kinases.
Caption: Potential role of a derivative as a kinase inhibitor in a signaling pathway.
This compound could be a valuable starting point for developing inhibitors of kinases involved in cancer, such as those in the MAPK/ERK pathway, or kinases involved in inflammatory signaling, such as the JAKs. The 5-amino group provides a novel vector for exploring interactions with the ribose-phosphate binding region or other nearby pockets of the kinase active site, potentially leading to inhibitors with novel binding modes and improved selectivity profiles.
Safety and Handling
As a laboratory chemical, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine should be handled with appropriate care. Based on the GHS information provided by suppliers, this compound is considered toxic if swallowed, and may also be toxic if it comes into contact with skin or is inhaled.[2]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[2]
Conclusion and Future Outlook
4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine represents a promising, yet underexplored, building block for medicinal chemistry. Its structural relationship to the core of several successful kinase inhibitors, combined with the novel synthetic handle provided by the 5-amino group, makes it a high-potential starting point for the discovery of new therapeutic agents. The synthetic strategies and scientific rationale presented in this guide are intended to provide a solid foundation for researchers to begin exploring the chemistry and biological activity of this intriguing molecule. Further investigation into its synthesis and the biological evaluation of its derivatives are warranted and could lead to the development of next-generation targeted therapies.
References
- ChemicalBook. (2023, October 10). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety. Retrieved from a URL (Please note: A direct, stable URL was not provided in the search results).
- Guidechem. What is the synthesis method of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine? Retrieved from a URL (Please note: A direct, stable URL was not provided in the search results).
- Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from a URL (Please note: A direct, stable URL was not provided in the search results).
- Google Patents. (2020, August 11). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
- Google Patents. Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. Retrieved from a URL (Please note: A direct, stable URL was not provided in the search results).
- MedchemExpress. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Intermediate. Retrieved from a URL (Please note: A direct, stable URL was not provided in the search results).
- ChemicalBook. 1092352-49-2 CAS Manufactory. Retrieved from a URL (Please note: A direct, stable URL was not provided in the search results).
- MDPI. (2018). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Retrieved from a URL (Please note: A direct, stable URL was not provided in the search results).
- ResearchGate. An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from a URL (Please note: A direct, stable URL was not provided in the search results).
- PubChem. 4-Chloro-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid. Retrieved from a URL (Please note: A direct, stable URL was not provided in the search results).
- BLDpharm. 1092352-49-2|4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine. Retrieved from a URL (Please note: A direct, stable URL was not provided in the search results).
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. 1092352-49-2|4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine|BLD Pharm [bldpharm.com]
- 3. srinichem.com [srinichem.com]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. guidechem.com [guidechem.com]
Technical Monograph: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine
[1]
Executive Summary
4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine (CAS: 1092352-49-2) is a specialized heterocyclic intermediate used primarily in the synthesis of advanced kinase inhibitors, specifically those targeting the Janus Kinase (JAK) pathways.
While frequently confused with its parent scaffold—4-chloro-7H-pyrrolo[2,3-d]pyrimidine (MW 153.57)—the presence of the 5-amino group significantly alters its physicochemical profile and synthetic utility. This moiety adds a nucleophilic handle to the electron-rich pyrrole ring, enabling the construction of tricyclic cores or complex amide derivatives found in next-generation therapeutics.
This guide details the molecular specifications, chemoselective synthesis, and critical handling protocols for this unstable intermediate.
Part 1: Physicochemical Profile & Molecular Identity[2]
The precise molecular weight is critical for stoichiometry in multi-step synthesis. Note the distinction between the target molecule and its non-aminated parent.
Table 1: Molecular Specifications
| Property | Specification | Notes |
| Compound Name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine | Target Molecule |
| CAS Number | 1092352-49-2 | Distinct from parent (3680-69-1) |
| Molecular Formula | ||
| Molecular Weight | 168.58 g/mol | Average Mass |
| Exact Mass | 168.0203 Da | Monoisotopic ( |
| Structure Type | 7-Deazapurine | Fused pyrrolo-pyrimidine system |
| Key Substituents | C4-Chloro (Electrophile)C5-Amino (Nucleophile) | Orthogonal reactivity handles |
| Stability | Low | Prone to oxidation (air sensitive) |
Structural Analysis
The molecule features a 7-deazapurine core.[1] The 4-chloro substituent renders the pyrimidine ring electrophilic at the C4 position, susceptible to Nucleophilic Aromatic Substitution (
Part 2: Synthetic Methodology & Causality
Direct commercial sourcing of the 5-amine is often difficult due to its instability. It is standard practice to generate it in situ or immediately prior to the next step from the stable nitro-precursor.
The Chemoselectivity Challenge
The primary synthetic challenge is reducing the nitro group at C5 without removing the chlorine atom at C4 (hydrodehalogenation).
-
Avoid: Catalytic Hydrogenation (
). This often cleaves the C-Cl bond, yielding the unsubstituted 5-aminopyrrolopyrimidine. -
Preferred: Dissolving Metal Reductions (
, , or ). These methods are chemoselective for the nitro group.
Protocol: Synthesis via Nitro-Reduction
Precursor: 4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine.
Step 1: Nitration (Precursor Generation)
-
Reagents: Fuming Nitric Acid (
) / Sulfuric Acid ( ). -
Condition: Maintain temperature < -10°C.
-
Mechanism: Electrophilic aromatic substitution occurs exclusively at the C5 position of the pyrrole ring due to the directing effect of the ring nitrogen.
-
Workup: Pour onto ice; filter the yellow precipitate (Nitro intermediate).
Step 2: Chemoselective Reduction (Target Generation)
-
System: Iron powder (Fe) in Acetic Acid (AcOH) or Ethanol/Water.
-
Procedure:
-
Suspend 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in Ethanol/Water (3:1).
-
Add Iron powder (5.0 eq) and Ammonium Chloride (3.0 eq).
-
Heat to 60°C under Argon atmosphere (Critical: prevents oxidation of the resulting amine).
-
Monitor by LC-MS (Target Mass: 169 [M+H]+).
-
-
Isolation:
-
Filter through Celite while warm (removes Fe sludge).
-
Concentrate filtrate.
-
Immediate Use: Do not store the free base for long periods. If storage is necessary, convert to the HCl salt immediately.
-
Visualization: Synthesis Workflow
Figure 1: Synthetic pathway highlighting the critical reduction step to preserve the chlorine substituent.
Part 3: Orthogonal Reactivity & Applications
The value of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine lies in its ability to serve as a dual-functional scaffold.[2]
The Electrophilic Handle (C4-Cl)
The chlorine atom is activated by the adjacent ring nitrogens. It readily undergoes
-
Application: This is the standard method for attaching the "tail" of kinase inhibitors (e.g., the piperidine ring in Tofacitinib, though usually performed before 5-substitution in that specific case).
The Nucleophilic Handle (C5- )
The newly installed amine is a nucleophile.
-
Application:
-
Amide Coupling: Reaction with acid chlorides to install specificity pockets.
-
Cyclization: Reaction with aldehydes or bis-electrophiles to form tricyclic systems (e.g., pyrimido[5,4-b]indoles).
-
Visualization: Reactivity Map
Figure 2: Orthogonal reactivity map demonstrating the three distinct chemical handles available on the scaffold.
Part 4: Analytical Characterization
When validating the synthesis of the 5-amine, look for these specific signals.
-
Mass Spectrometry (LC-MS):
-
Parent: 153/155 (3:1 ratio due to Cl).
-
Target (5-amine): 169/171 (3:1 ratio).
-
Note: If you see M+H = 135, you have over-reduced (lost the chlorine).
-
-
1H NMR (DMSO-d6):
-
Pyrrole NH: Broad singlet ~11.5–12.0 ppm.
-
C2-H: Sharp singlet ~8.4 ppm (Pyrimidine proton).
-
C6-H: The signal for the C6 proton (usually ~6.5-7.5 ppm in the parent) may shift or disappear depending on substitution, but in the 5-amine, the C6-H is the only remaining pyrrole proton. It typically appears as a doublet or singlet around 6.8 ppm, coupled to the NH.
-
-NH2: Broad singlet ~4.0–5.0 ppm (exchangeable with
).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5370695, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
- Note: This reference covers the parent scaffold properties.
- Verific
- Reference for halogenated precursors
- Mittal, A. et al. (2021).Synthetic Approaches to Pyrrolo[2,3-d]pyrimidine based JAK Inhibitors.Asian Journal of Organic Chemistry.
The Strategic Intermediate: A Technical Guide to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine for Advanced Drug Discovery
Introduction: The Privileged Scaffold of 7-Deazapurines
In the landscape of medicinal chemistry, the 7H-pyrrolo[2,3-d]pyrimidine core, also known as the 7-deazapurine scaffold, stands out as a "privileged" structure.[1] Its resemblance to the endogenous purine bases allows it to interact with a wide array of biological targets, particularly protein kinases. This has led to its incorporation into numerous clinically successful drugs.[2] The strategic functionalization of this core is paramount in modern drug design. This guide provides an in-depth technical overview of a key, yet specialized, derivative: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine . We will explore its synthesis, starting from its more common precursor, its chemical characteristics, and its strategic importance for researchers, scientists, and drug development professionals in the creation of next-generation targeted therapeutics.
Physicochemical Properties and Structural Data
A comprehensive understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis and drug design. Below is a summary of the key properties for the foundational precursor, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, and the target compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine. While extensive experimental data for the 5-amino derivative is not broadly published, the data presented for the precursor provides a solid baseline for understanding the characteristics of this class of compounds.
| Property | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine (Predicted/Inferred) |
| Molecular Formula | C₆H₄ClN₃[3] | C₆H₅ClN₄ |
| Molecular Weight | 153.57 g/mol [3] | 168.58 g/mol |
| Appearance | White to light brown crystalline solid[3][4] | Expected to be a crystalline solid |
| Melting Point | 214-217 °C[4] | Expected to be higher than the precursor due to hydrogen bonding |
| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO[4] | Likely similar solubility profile to the precursor |
| CAS Number | 3680-69-1 | 1092352-49-2 |
Strategic Synthesis Pathway
The synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine is a multi-step process that begins with the construction of the core 7-deazapurine ring system. A common and efficient route involves the synthesis of the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is then further functionalized.
Part 1: Synthesis of the Key Intermediate: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
There are several patented and published methods for the synthesis of this crucial intermediate.[2][5] One robust method involves the cyclization of a suitably substituted pyrimidine precursor. The causality behind this synthetic choice lies in the ready availability of the starting materials and the high yields achievable.
Experimental Protocol: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Step 1: Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ol
-
To a solution of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol, add an aqueous solution of hydrochloric acid (32% by weight).
-
Heat the reaction mixture to 45°C and maintain until cyclization is complete, as monitored by a suitable analytical technique such as TLC or LC-MS.
-
Cool the mixture to room temperature and adjust the pH to approximately 4 by the addition of a concentrated sodium hydroxide solution.
-
Isolate the precipitated product by filtration, wash with water, and dry to yield 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Step 2: Chlorination to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Suspend the 7H-pyrrolo[2,3-d]pyrimidin-4-ol obtained in the previous step in phosphorus oxychloride (POCl₃).
-
Heat the mixture to 80-100°C and stir for 2-4 hours. The use of a significant excess of POCl₃ drives the reaction to completion, converting the hydroxyl group to the desired chloride.
-
After the reaction is complete, carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Cool the reaction mixture to 0-10°C and quench by the slow addition of ice water.
-
Adjust the pH of the aqueous solution to 9-10 with a sodium hydroxide solution to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent like toluene to yield high-purity 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. [This protocol is a synthesis of information from multiple sources detailing similar procedures.]
Part 2: Functionalization to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine
With the key intermediate in hand, the next strategic step is the introduction of the amine group at the C5 position of the pyrrole ring. This is typically achieved through a two-step process of nitration followed by reduction. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution, such as nitration.
Caption: Synthetic pathway to the target compound.
Experimental Protocol: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine
Step 1: Nitration of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C. The use of a strong nitrating mixture is essential to achieve substitution on the pyrrole ring.
-
Slowly add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine to the cooled acid mixture while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for a specified time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the resulting solid, wash with cold water until the filtrate is neutral, and dry to obtain 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine.
Step 2: Reduction of the Nitro Group
-
Dissolve or suspend the 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. Common choices include catalytic hydrogenation (e.g., using 5% palladium on carbon under a hydrogen atmosphere) or chemical reduction with reagents like tin(II) chloride (SnCl₂) in a suitable solvent. The choice of reducing agent is critical to selectively reduce the nitro group without affecting the chloro substituent or the heterocyclic core.
-
If using catalytic hydrogenation, pressurize the reaction vessel with hydrogen gas and stir at room temperature until the reaction is complete.
-
If using a chemical reductant, stir the reaction mixture, possibly with gentle heating, until the starting material is consumed.
-
Upon completion, if a catalyst was used, filter it off.
-
Work up the reaction mixture appropriately. For a tin reduction, this may involve basification to precipitate tin salts, followed by extraction of the product into an organic solvent.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine.
Chemical Reactivity and Application in Drug Discovery
The chemical structure of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine offers two key points for diversification, making it a highly valuable building block in medicinal chemistry.
-
The 4-Chloro Substituent : The chlorine atom at the C4 position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr).[3] This allows for the facile introduction of various amine, alcohol, or thiol-containing fragments, which is a cornerstone of kinase inhibitor design. The electron-withdrawing nature of the pyrimidine ring activates the C4 position towards nucleophilic attack.
-
The 5-Amino Substituent : The primary amine at the C5 position of the pyrrole ring serves as a versatile chemical handle. It can be acylated, alkylated, or used in the formation of ureas and sulfonamides, allowing for the exploration of a wide chemical space and the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.
The combination of these two reactive sites allows for the construction of complex molecules with diverse functionalities. For example, the 4-chloro position can be coupled with a hinge-binding motif for a kinase, while the 5-amino group can be elaborated to interact with other regions of the ATP-binding pocket or to improve solubility and cell permeability. This dual functionality is illustrated in the following workflow.
Caption: Workflow for generating diverse kinase inhibitors.
The pyrrolo[2,3-d]pyrimidine scaffold is a key component of several approved Janus kinase (JAK) inhibitors, such as Tofacitinib and Ruxolitinib.[2] While these specific drugs are derived from the non-aminated precursor, the 5-amino derivative provides a strategic entry point for developing new generations of kinase inhibitors with altered selectivity profiles and intellectual property positions.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine and its precursors. The precursor, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is classified as toxic if swallowed and may cause skin and eye irritation.[6] It is essential to handle these compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The nitration step, in particular, requires careful handling of concentrated and fuming acids.
Conclusion
4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine is a strategically important, yet under-documented, intermediate in the field of medicinal chemistry. Its synthesis, while requiring multiple steps, is achievable through established chemical transformations. The presence of two distinct and reactive functional groups—the C4-chloro and C5-amino substituents—provides a powerful platform for the generation of diverse chemical libraries targeting a range of therapeutic targets, most notably protein kinases. This guide has provided a comprehensive overview of its synthesis and potential applications, offering a valuable resource for scientists engaged in the design and development of novel therapeutics.
References
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A Technical Guide to the Solubility of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine for Researchers and Drug Development Professionals
Introduction: The Critical Role of Solubility for a Key Heterocyclic Scaffold
4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine is a substituted heteroaromatic compound belonging to the pyrrolopyrimidine class. This family of molecules is of significant interest in medicinal chemistry, with the core 7-deazapurine scaffold appearing in numerous kinase inhibitors and other therapeutic agents.[1][2] As a functionalized building block, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine holds potential for the synthesis of novel bioactive molecules.
However, the journey from a promising molecular structure to a viable drug candidate is fraught with physicochemical challenges. Among the most fundamental of these is solubility.[3] The ability of a compound to dissolve in a given solvent dictates its utility in synthetic reactions, its behavior in biological assays, and ultimately, its absorption and bioavailability in a physiological setting.[4][5] Insufficient solubility can mask a compound's true potency, lead to unreliable in vitro data, and create insurmountable hurdles in formulation and development.[6]
This technical guide addresses the solubility of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine. In the absence of extensive published quantitative data for this specific molecule, this document serves as a comprehensive manual for the modern researcher. It provides an inferred physicochemical profile based on related structures, explains the critical differences between kinetic and thermodynamic solubility, and most importantly, offers detailed, field-proven protocols for determining these essential parameters in the laboratory.
Compound Profile
| Identifier | Value |
| Chemical Name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine |
| CAS Number | 1092352-49-2 |
| Molecular Formula | C₆H₅ClN₄ |
| Molecular Weight | 168.58 g/mol |
Inferred Solubility Profile: A-Data Driven Hypothesis
The parent compound is reported as being:
-
Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, ethyl acetate, and methanol.
-
Poorly or sparingly soluble in water.
The structure of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine differs by the addition of an amine (-NH₂) group at the 5-position of the pyrrole ring. This modification introduces two key factors that influence solubility:
-
Increased Polarity and Hydrogen Bonding: The amine group is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. This should theoretically increase the compound's affinity for polar solvents, particularly water, compared to its parent molecule.
-
Potential for Salt Formation: The basic nature of the amine group allows for protonation and the formation of a more polar ammonium salt under acidic conditions, which would significantly enhance aqueous solubility.[3]
Hypothesis: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine is expected to be readily soluble in polar aprotic organic solvents like DMSO and DMF. It will likely exhibit moderate solubility in lower alcohols like methanol and ethanol. While its aqueous solubility is expected to be low, it should be marginally higher than that of the parent compound (4-Chloro-7H-pyrrolo[2,3-d]pyrimidine) and will be highly dependent on pH.
The Dichotomy of Solubility Measurement: Kinetic vs. Thermodynamic
In drug discovery, not all solubility measurements are equal. Understanding the distinction between kinetic and thermodynamic solubility is crucial for interpreting data correctly and making informed decisions.[5]
-
Thermodynamic Solubility is the true equilibrium solubility. It represents the maximum concentration of a compound that can dissolve in a solvent at a specific temperature when the dissolved and undissolved solid are in equilibrium. This is the "gold standard" measurement, but it is often low-throughput and time-consuming to determine.[7]
-
Kinetic Solubility is typically measured in high-throughput screening (HTS) settings. It reflects the concentration at which a compound, predissolved in a strong organic solvent like DMSO, begins to precipitate when diluted into an aqueous buffer.[8] Because this process can create temporarily supersaturated solutions, kinetic solubility values are often higher than thermodynamic solubility.[9] This measurement is invaluable for early-stage discovery to flag compounds that may precipitate in biological assays.[10]
Kinetic vs. Thermodynamic Solubility Pathways.
Experimental Protocols for Solubility Determination
The following protocols provide robust, self-validating systems for determining the solubility of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine.
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the benchmark for determining thermodynamic solubility.[11] It measures the concentration of a saturated solution at equilibrium.
Causality: This method ensures that the system reaches its lowest energy state, where the rate of dissolution equals the rate of precipitation. By using the solid compound directly, it accounts for the energy required to overcome the crystal lattice, providing a true measure of solubility.
Workflow for Thermodynamic Solubility Determination.
Detailed Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine to a clear glass vial. The excess is critical to ensure equilibrium with the solid phase is achieved and can be visually confirmed.[11]
-
Solvent Addition: Add a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, or organic solvent) to the vial.
-
Equilibration: Seal the vial tightly and place it in an incubator shaker or on a rotating mixer. Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium, typically 18-24 hours.[12][13]
-
Phase Separation: After incubation, allow the vials to stand to let any undissolved solid settle. To ensure complete removal of particulate matter, centrifuge the vials at high speed or filter the supernatant through a 0.22 µm syringe filter. This step is crucial to avoid artificially high readings from suspended microparticles.
-
Sampling: Carefully pipette an aliquot of the clear supernatant for analysis.
-
Quantification: Prepare a standard curve of the compound in the chosen solvent. Analyze the supernatant sample using a suitable, validated analytical method such as HPLC-UV or LC-MS/MS to determine the concentration.[14] The resulting concentration is the thermodynamic solubility.
Protocol 2: High-Throughput Determination of Kinetic Solubility
This method is designed for rapid assessment in early-stage drug discovery, where many compounds are screened with limited material.[15] It measures the point of precipitation from a DMSO stock solution.
Causality: This protocol mimics the conditions of many in vitro biological assays, where a compound dissolved in DMSO is rapidly diluted into an aqueous buffer. It provides a pragmatic assessment of whether a compound is likely to remain in solution under these specific, non-equilibrium conditions.
Workflow for Kinetic Solubility Determination.
Detailed Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine in 100% DMSO (e.g., 10 mM).[8]
-
Plate Setup: In a multi-well plate (e.g., 96-well), add a small volume of the DMSO stock solution to the appropriate wells. Often, a serial dilution is performed in DMSO first.
-
Buffer Addition: Rapidly add the aqueous buffer (e.g., PBS, pH 7.4) to the wells to achieve the desired final compound concentrations. The final DMSO concentration should be kept low and consistent (typically ≤1-2%) to minimize its co-solvent effect.[8]
-
Incubation: Mix the plate and incubate at a controlled temperature (room temperature or 37°C) for a defined, short period, typically 1 to 2 hours.[8]
-
Detection and Quantification: Determine the solubility limit by identifying the concentration at which precipitation occurs. Common methods include:
-
Nephelometry: Measure light scattering in each well. A sharp increase in scattering indicates the formation of a precipitate.[16][17]
-
Filtration and UV/LC-MS: Filter the plate to separate the precipitate. Measure the concentration of the compound remaining in the filtrate using UV-Vis spectroscopy or LC-MS/MS and compare it to standards.[18]
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine is not widely available, the SDS for the parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 3680-69-1), provides essential guidance. The addition of an amine group is not expected to fundamentally alter the primary hazards.
Primary Hazards: [19]
-
Skin Irritation: Causes skin irritation.[20]
-
Eye Irritation: Causes serious eye irritation.[20]
-
Respiratory Irritation: May cause respiratory irritation.[20]
Handling Precautions: [22][23]
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid all personal contact, including inhalation of dust.
-
Wear appropriate Personal Protective Equipment (PPE): protective gloves, lab coat, and safety glasses with side shields or goggles.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands and any exposed skin thoroughly after handling.
Storage: [20]
-
Keep the container tightly closed.
-
Store in a cool, dry, and well-ventilated place.
-
Store locked up and away from incompatible materials such as strong oxidizing agents.
References
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PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. National Center for Biotechnology Information. Retrieved from [Link]
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Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]
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Dissolution Technologies. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
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PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
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Protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. Retrieved from [Link]
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Pion Inc. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]
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IntechOpen. (2020, May 11). The Importance of Solubility for New Drug Molecules. Retrieved from [Link]
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Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
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MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]
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University of Barcelona. (n.d.). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. Retrieved from [Link]
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BMG LABTECH. (2004, October). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]
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ResearchGate. (n.d.). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Retrieved from [Link]
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PubMed Central. (2023, September 19). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]
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Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. Retrieved from [Link]
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Auctores Publishing. (n.d.). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Retrieved from [Link]
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Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]
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Spectroscopic Analysis of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Core: A Technical Guide for Drug Development Professionals
Introduction: The Importance of the Pyrrolo[2,3-d]pyrimidine Scaffold in Medicinal Chemistry
The 7H-pyrrolo[2,3-d]pyrimidine ring system is a privileged scaffold in modern medicinal chemistry, forming the core structure of numerous clinically significant therapeutic agents.[1][2] Its resemblance to the purine nucleus allows it to function as a hinge-binding motif for a variety of protein kinases, making it a cornerstone in the development of targeted therapies, particularly in oncology and immunology. The compound 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a critical synthetic intermediate, providing a reactive handle for the elaboration of this key pharmacophore.[1][2][3][4][5][6][7]
Physicochemical Properties
A summary of the key physicochemical properties of the parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is provided below.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClN₃ | [1] |
| Molecular Weight | 153.57 g/mol | [1] |
| Appearance | White to light brown crystalline solid | [1] |
| Melting Point | 214-217 °C | [1] |
| Solubility | Soluble in DMSO, methanol, and ethanol; poorly soluble in water. | [1] |
Mass Spectrometry Analysis
Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the fragmentation patterns of synthetic intermediates. For halogenated compounds like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, the isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature.
Expected Fragmentation Pathways
Electron impact (EI) or electrospray ionization (ESI) are common ionization techniques for this class of molecules. Under ESI conditions, the protonated molecule [M+H]⁺ would be the base peak. For 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine, the expected m/z for the [M+H]⁺ ion would be approximately 169.04, showing a characteristic M+2 peak at m/z 171.04 with roughly one-third the intensity.
A logical fragmentation workflow for related structures is depicted below:
Caption: Predicted ESI-MS fragmentation workflow.
Key expected fragments for derivatives of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine include:
-
Loss of HCl: A common fragmentation for chlorinated nitrogen heterocycles.
-
Loss of a chlorine radical: Resulting in a radical cation.
-
Sequential loss of HCN: Characteristic of pyrimidine and pyrrole ring fragmentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of organic molecules. The chemical shifts and coupling constants provide detailed information about the electronic environment and connectivity of atoms.
¹H NMR Spectroscopy
The proton NMR of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives will show characteristic signals for the pyrrole and pyrimidine ring protons. For the parent compound, one would expect three aromatic protons and one N-H proton. The addition of a 5-amino group would significantly alter the chemical shift of the adjacent C6-H proton.
A general workflow for sample preparation and analysis is as follows:
Caption: Standard workflow for ¹H NMR analysis.
Based on published data for related structures, the following are representative ¹H NMR chemical shifts.
Table 1: Representative ¹H NMR Data for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives (in CDCl₃, 400 MHz) [8]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.67 | s | - |
| H-6 | ~7.24 | d | ~3.6 |
| H-5 | ~6.69 | d | ~3.6 |
Note: The addition of a 5-amino group would be expected to cause an upfield shift of the H-6 signal and the disappearance of the H-5 signal.
¹³C NMR Spectroscopy
Carbon NMR provides information on the carbon framework of the molecule.
Table 2: Representative ¹³C NMR Data for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives (in CDCl₃, 100 MHz) [8]
| Carbon | Chemical Shift (δ, ppm) |
| C-4 | ~152.8 |
| C-2 | ~151.4 |
| C-7a | ~151.3 |
| C-5 | ~128.9 |
| C-4a | ~117.7 |
| C-6 | ~100.9 |
Note: An amino group at the C-5 position would induce a significant downfield shift for C-5 and an upfield shift for the adjacent C-4a and C-6 carbons.
Experimental Protocols
Mass Spectrometry (Electrospray Ionization)
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an ESI source.
-
Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3-4 kV
-
Drying Gas (N₂): Flow rate of 8-12 L/min
-
Gas Temperature: 300-350 °C
-
Mass Range: 50-500 m/z
-
-
Data Analysis: Identify the [M+H]⁺ ion and its corresponding isotopic pattern. Analyze the fragmentation spectrum to identify key structural fragments.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak.[9]
Conclusion
The spectroscopic data for the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core provides a fundamental analytical baseline for researchers in drug discovery and development. The characteristic isotopic signature in mass spectrometry and the distinct chemical shifts in NMR spectroscopy are crucial for confirming the identity and purity of this key synthetic intermediate. While the specific data for the 5-amino derivative remains proprietary to commercial suppliers, the principles and reference data outlined in this guide offer a robust framework for the characterization of this important class of molecules.
References
-
Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]
-
Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. [Link]
-
Yin, F., et al. (2018). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules. [Link]
- Google Patents. (2020). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
-
ResearchGate. (2015). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. [Link]
- Google Patents. (2020). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
-
ResearchGate. (2012). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. 4-chloro-7H-pyrrolo(2,3-d)pyrimidin-2-amine | C6H5ClN4 | CID 5324413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus | MDPI [mdpi.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Mass Spectrometry [www2.chemistry.msu.edu]
- 8. srinichem.com [srinichem.com]
- 9. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
Mechanistic & Synthetic Profiling of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine
Content Type: Technical Whitepaper & Experimental Guide Subject: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine (CAS: 1092352-49-2) Context: Kinase Inhibitor Discovery & Scaffold Chemistry
Executive Summary: The "Privileged" Scaffold
In the architecture of targeted therapeutics, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine represents a high-value "privileged scaffold." While the parent pyrrolo[2,3-d]pyrimidine (7-deazapurine) is the backbone of approved JAK inhibitors like Tofacitinib and Ruxolitinib, the introduction of the 5-amino group creates a distinct vector for molecular interaction.
This guide details the mechanism of action across two dimensions:
-
Pharmacological Mechanism: How the 5-amino-7-deazapurine core functions as a superior ATP-competitive pharmacophore.
-
Synthetic Mechanism: The chemical causality governing its transformation into bioactive ligands via Regioselective Nucleophilic Aromatic Substitution (
).
Pharmacological Mechanism: ATP Mimicry & Binding Topology
The core utility of this compound lies in its ability to function as a Purine Bioisostere . By replacing the N7 of a purine with a carbon (C7), the scaffold retains the hydrogen-bonding geometry required for kinase binding while altering the electronic profile to improve metabolic stability.
The Binding Triad
When incorporated into a drug molecule, the scaffold engages the kinase ATP-binding pocket through a tripartite mechanism:
-
Hinge Region Interaction (The Anchor): The pyrrole nitrogen (N7-H) and the pyrimidine nitrogen (N1) form a bidentate hydrogen-bonding motif with the kinase hinge region backbone. This mimics the Adenine ring of ATP.
-
The Ribose Pocket Vector (C4-Position): The Chlorine atom at C4 is a "placeholder" for the
introduction of a solubilizing group (e.g., piperidine, morpholine). This substituent projects into the ribose-binding pocket, often determining selectivity. -
The Gatekeeper/Solvent Interface (The 5-Amine Advantage): Unlike the unsubstituted parent, the 5-amino group provides a critical H-bond donor/acceptor site. It allows the molecule to:
-
Interact with the "Gatekeeper" residue (often Methionine or Threonine).
-
Serve as a handle for acylation (forming amides/ureas) to reach the "DFG-motif" in the back cleft, potentially converting a Type I inhibitor into a Type II inhibitor.
-
Pharmacophore Visualization
The following diagram illustrates the logical flow of binding interactions enabled by this specific scaffold.
Figure 1: Pharmacophore mapping of the 5-amino-pyrrolo[2,3-d]pyrimidine scaffold within the kinase active site.
Chemical Mechanism: Regioselective Functionalization
The transformation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine into a drug candidate relies on exploiting the electronic differential between the electron-deficient pyrimidine ring and the electron-rich pyrrole ring.
Reactivity Profile
-
C4-Chlorine: Highly activated for Nucleophilic Aromatic Substitution (
) due to the electron-withdrawing nature of the pyrimidine nitrogens. -
N7-Pyrrole: Weakly acidic (
). Requires protection (e.g., SEM, Tosyl) if alkylation is not desired. -
C5-Amine: Nucleophilic but less reactive than primary aliphatic amines. It can be acylated to fine-tune solubility and binding.
Key Synthetic Pathway (The "Displacement First" Strategy)
The most robust route for utilizing this scaffold involves displacing the C4-chloride before modifying the 5-amine. This prevents side reactions at the 5-position during the harsh
Mechanism Step-by-Step:
-
Protonation/Activation: In acidic media or high heat, the N1 nitrogen becomes protonated or coordinated, increasing the electrophilicity at C4.
-
Addition: The nucleophile (e.g., an aniline or amine) attacks C4, breaking the aromaticity of the pyrimidine ring (Meisenheimer complex formation).
-
Elimination: The Chloride ion is expelled, restoring aromaticity.
Experimental Protocol: Displacement Assay
Objective: To functionalize the C4 position with a model amine (e.g., N-methylpiperazine) to create a kinase-active precursor. This protocol is self-validating via TLC and LC-MS monitoring.
Materials & Reagents
-
Substrate: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine (1.0 eq)
-
Nucleophile: N-Methylpiperazine (3.0 eq) - Acts as both reactant and base.
-
Solvent: n-Butanol (High boiling point, polar protic to assist transition state).
-
Catalyst: DIPEA (Diisopropylethylamine) if using non-basic nucleophiles.
Methodology
-
Preparation: In a pressure-rated vial, suspend the substrate (100 mg) in n-Butanol (3 mL).
-
Addition: Add N-Methylpiperazine (3.0 eq) dropwise.
-
Why: Excess amine scavenges the HCl generated, driving the equilibrium forward.
-
-
Thermal Activation: Seal the vial and heat to 110°C for 12 hours.
-
Mechanism Check: The 5-amine is electron-donating, which deactivates the ring slightly compared to the non-amino parent. Higher temperature is required to overcome this electronic barrier.
-
-
Monitoring (Validation):
-
Check TLC (10% MeOH in DCM). The starting material (high
) should disappear; a polar fluorescent spot (product) should appear. -
LC-MS Confirmation: Look for the mass shift
.
-
-
Workup: Cool to RT. The product often precipitates. Filter and wash with cold ether. If no precipitate, evaporate solvent and purify via flash chromatography (DCM:MeOH:NH3).
Synthetic Workflow Diagram
Figure 2: Reaction coordinate for the conversion of the chloro-scaffold to an active inhibitor.
Comparative Physicochemical Data
The presence of the 5-amine significantly alters the properties of the scaffold compared to the standard intermediate.
| Property | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Parent) | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine (Target) | Implication for Drug Design |
| MW | 153.57 | 168.58 | Slight increase; negligible impact on Ligand Efficiency. |
| H-Bond Donors | 1 (N7-H) | 3 (N7-H, 5-NH2) | Drastically increases water solubility and specific binding potential. |
| Electronic Character | Electron-Deficient Pyrimidine | Electron-Rich Pyrrole | The 5-NH2 pushes electron density into the ring, making the C4-Cl less reactive to |
| Solubility | Low (Organic solvents) | Moderate (Polar solvents) | Easier formulation and assay handling. |
References
-
Patent: Pyrrolo[2,3-d]pyrimidine derivatives as protein kinase inhibitors. EP1666481B9.[1][2] European Patent Office. Link
-
Database: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine (CAS 1092352-49-2).[3] BLD Pharm. Link
-
Literature: Traxler, P., et al. (1996). 4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase. Journal of Medicinal Chemistry. Link(Foundational text on the pyrrolo[2,3-d]pyrimidine binding mode).
-
Methodology:Nucleophilic Arom
) of 4-Chloropyrrolo[2,3-d]pyrimidines. Common Organic Chemistry Protocols. Link
Sources
- 1. EP1666481B9 - 3-((3R,4R)-4-Methyl-3-[methyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amino]-piperidinyl)-3-oxo-propionitrile als Proteinkinase Inhibitor - Google Patents [patents.google.com]
- 2. EP1666481B9 - 3-((3R,4R)-4-Methyl-3-[methyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amino]-piperidinyl)-3-oxo-propionitrile als Proteinkinase Inhibitor - Google Patents [patents.google.com]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine|1092352-49-2 [benchchem.com]
Biological activity of "4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine"
A Privileged Pharmacophore for Kinase Inhibitor Design
CAS Registry Number: 1092352-49-2 Molecular Formula: C6H5ClN4 Molecular Weight: 168.58 g/mol Class: 7-Deazapurine Scaffold / Kinase Inhibitor Intermediate
Executive Summary & Biological Context
This technical guide addresses the biological utility and application of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine . Unlike fully formulated active pharmaceutical ingredients (APIs), this compound functions as a high-value pharmacophore intermediate . It is a structural isostere of adenine, designed specifically to target the ATP-binding pocket of protein kinases.
Critical Distinction: The un-derivatized molecule exhibits negligible specific biological activity. Its value lies in its Structure-Activity Relationship (SAR) potential . The C4-chloro and C5-amino positions serve as orthogonal reactive handles, allowing medicinal chemists to synthesize libraries of ATP-competitive inhibitors with tunable selectivity profiles for targets such as JAK (Janus Kinase) , CDK (Cyclin-Dependent Kinase) , and CSF1R .
Structural Biology & Mechanism of Action
To understand the biological activity of derivatives synthesized from this core, one must understand the binding mode of the 7-deazapurine scaffold.
2.1 ATP Mimicry and Hinge Binding
The pyrrolo[2,3-d]pyrimidine core mimics the purine ring of Adenosine Triphosphate (ATP). In the kinase active site:[1]
-
N1 and N7 (Pyrrole NH): Typically engage in hydrogen bonding with the "hinge region" of the kinase.
-
C4 Position (Chlorine): This is the "exit vector." Displacing the chlorine with a bulky amine or ether allows the molecule to extend into the hydrophobic pocket or solvent-exposed regions, often determining potency.
-
C5 Position (Amine): This is the distinguishing feature of this specific intermediate. Unlike the more common 5-H or 5-F scaffolds (seen in Tofacitinib), the 5-amino group provides a unique vector to interact with the "gatekeeper" residue or to attach solubilizing groups via amide/urea linkages.
2.2 Visualization: The SAR Logic Flow
The following diagram illustrates how this intermediate is transformed into biologically active agents.
Figure 1: Strategic derivatization pathways for the 4-chloro-5-amino scaffold to access distinct biological targets.
Biological Applications & Case Studies
Research utilizing this scaffold has identified three primary biological activities in its derivatives:
3.1 Janus Kinase (JAK) Inhibition
The 7-deazapurine core is the foundation of the FDA-approved drug Tofacitinib . While Tofacitinib lacks the 5-amino group, derivatives utilizing the 5-amino handle have been explored to improve selectivity between JAK1, JAK2, and JAK3.
-
Mechanism: Competitive binding at the ATP site prevents phosphorylation of STAT proteins.
-
Therapeutic Relevance: Rheumatoid arthritis, psoriasis, and ulcerative colitis.
3.2 Cyclin-Dependent Kinase (CDK) Inhibition
Recent studies (See Reference 1) have utilized 5-amino-pyrrolo[2,3-d]pyrimidines to target CDK9.
-
Activity: Compounds derived by sulfonylation of the 5-amino group showed IC50 values < 10 µM against pancreatic cancer cell lines.
-
Selectivity: The 5-substitution pattern helps discriminate between CDK9 and CDK4/6, reducing off-target toxicity.
3.3 CSF1R (Colony Stimulating Factor 1 Receptor)
Derivatives of this scaffold have demonstrated sub-nanomolar inhibition of CSF1R (Reference 3).
-
Biological Effect: Inhibition of macrophage differentiation and survival.
-
Application: Targeting tumor-associated macrophages (TAMs) in solid tumors.
Experimental Protocols
To validate the biological activity of compounds synthesized from this intermediate, the following self-validating workflows are recommended.
4.1 Protocol A: Chemical Derivatization (Validation of Reactivity)
Before biological testing, the intermediate must be converted to a testable inhibitor.
Objective: Synthesize a "Probe Compound A" via SNAr displacement.
-
Reagents: Dissolve 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine (1 eq) in n-butanol.
-
Nucleophile: Add 3-aminopiperidine-1-carboxylate (1.2 eq) and DIPEA (2.0 eq).
-
Reaction: Reflux at 110°C for 12 hours.
-
Validation: Monitor via LC-MS. The Chlorine peak (M/M+2 ratio of 3:1) should disappear, replaced by the amine adduct mass.
-
Purification: Flash chromatography (DCM/MeOH).
4.2 Protocol B: In Vitro Kinase Assay (ADP-Glo™ Platform)
This protocol measures the IC50 of the derived compound against a target kinase (e.g., JAK3).
Principle: Measures ADP formation as a direct result of kinase activity.
| Step | Action | Critical Parameter |
| 1. Preparation | Dilute synthesized inhibitor in 100% DMSO. | Serial dilution (10mM to 1nM). Final DMSO < 1%. |
| 2. Enzyme Mix | Mix JAK3 enzyme (0.2 ng/µL) with reaction buffer. | Buffer: 40mM Tris (pH 7.5), 20mM MgCl2, 0.1mg/mL BSA. |
| 3. Incubation | Add inhibitor to Enzyme Mix. Incubate 15 min @ RT. | Allows compound to bind the hinge region. |
| 4. Activation | Add ATP (10µM) and Substrate (Poly Glu:Tyr). | Initiate phosphorylation reaction. |
| 5. Detection | Add ADP-Glo™ Reagent (40 min) -> Kinase Detection Reagent (30 min). | Converts ADP -> ATP -> Luciferase signal. |
| 6. Analysis | Read Luminescence (RLU). | Plot RLU vs. Log[Inhibitor] to calculate IC50. |
Self-Validation Check:
-
Z-Factor: Must be > 0.5 for the assay to be statistically valid.
-
Positive Control: Run Staurosporine or Tofacitinib alongside to verify enzyme activity.
Safety & Handling Data
-
Hazard Class: Irritant (Skin/Eye).
-
Storage: -20°C, under inert atmosphere (Argon/Nitrogen). The 5-amine is oxidation-sensitive; improper storage leads to darkening and loss of nucleophilicity.
-
Solubility: Soluble in DMSO, DMF. Sparingly soluble in water.
References
-
Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. PMC/NIH. Available at: [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties. MDPI Molecules. Available at: [Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors. ACS Publications. Available at: [Link]
-
Structure-activity relationships of pyrrolo[3,2-d]pyrimidine derivatives. PubMed. Available at: [Link]
Sources
Technical Whitepaper: Synthesis and Strategic Utility of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine
[1]
Executive Summary: The Gateway to Tricyclic Kinase Inhibitors[1]
The 7-deazapurine scaffold (pyrrolo[2,3-d]pyrimidine) is a cornerstone in modern medicinal chemistry, serving as the bio-isostere for the purine core found in ATP.[1] While the parent compound 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is widely utilized for C-4 substitutions (e.g., Tofacitinib, Ruxolitinib), the 5-amino derivative (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine) represents a more advanced, high-value intermediate.[1]
This specific 5-amino analog is critical for "Discovery Chemistry" because it provides an orthogonal handle (the -NH2 group) adjacent to the electrophilic C-4 and nucleophilic N-7 positions.[1] This unique geometry allows for the rapid construction of tricyclic heteroaromatic systems (e.g., pyrimido[5,4-b]indoles) often required to lock conformations in next-generation kinase inhibitors.[1]
This guide details the precision synthesis of this unstable intermediate, focusing on the chemoselective reduction of the 5-nitro precursor without compromising the labile C-4 chlorine atom.[1]
Retrosynthetic Analysis & Strategic Logic
The synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine (Target 3 ) is not trivial due to the electron-rich nature of the pyrrole ring, which makes the 5-position susceptible to oxidation, and the presence of the C-4 chlorine, which is prone to hydrodechlorination under standard reducing conditions.[1]
Strategic Disconnection
We utilize a linear functionalization strategy starting from the commercially available parent scaffold.[1] The critical decision point is the reduction method: catalytic hydrogenation (Pd/C) is contraindicated as it frequently cleaves the C-Cl bond.[1] Therefore, a dissolving metal reduction (Fe or Sn) is selected.[1]
Figure 1: Retrosynthetic logic prioritizing the preservation of the C-4 Chlorine atom.
Detailed Synthetic Protocols
Step 1: Electrophilic Nitration (C-5 Functionalization)[1]
The pyrrole ring is electron-rich, allowing electrophilic aromatic substitution.[1] However, the electron-deficient pyrimidine ring deactivates the system slightly, requiring fuming nitric acid.[1]
-
Reaction: Nitration of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Scale: 10.0 g input.
Protocol:
-
Setup: Charge a 250 mL 3-neck round-bottom flask (RBF) with fuming HNO3 (30 mL) and cool to -10°C using an ice/salt bath.
-
Addition: Portion-wise, add 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (10.0 g, 65.1 mmol) over 30 minutes. Critical: Maintain internal temperature < 0°C. The reaction is highly exothermic.[1]
-
Reaction: Stir at 0°C for 1 hour. Monitor by TLC (50% EtOAc/Hexane).[1] The starting material (Rf ~0.[1]4) should convert to a lower Rf spot (Rf ~0.3).[1]
-
Quench: Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring. The product will precipitate as a yellow/orange solid.[1]
-
Isolation: Filter the solid, wash with copious cold water (3 x 100 mL) until the filtrate is neutral pH.
-
Drying: Dry in a vacuum oven at 45°C overnight.
-
Yield: Expected 8.5 – 9.5 g (65-75%).
Key Mechanistic Insight: The C-4 chlorine exerts an inductive withdrawing effect, directing the nitration exclusively to the C-5 position of the pyrrole ring, avoiding N-nitration under acidic conditions.[1]
Step 2: Chemoselective Reduction (Nitro to Amine)[1]
The Challenge: Standard hydrogenation (H2, Pd/C) will reduce the nitro group but will also strip the chlorine atom (hydrodechlorination), yielding the useless 7H-pyrrolo[2,3-d]pyrimidin-5-amine.[1] The Solution: Iron-mediated reduction in acidic media (Bechamp reduction variant) or Stannous Chloride.[1] We utilize the Iron/Acetic Acid method for scalability and cost.[1]
Protocol:
-
Setup: In a 250 mL RBF, suspend 4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine (5.0 g, 25.2 mmol) in Ethanol/Water (4:1 ratio, 100 mL).
-
Activation: Add Iron powder (7.0 g, 125 mmol, 5 equiv) and Ammonium Chloride (0.7 g, catalytic) or Acetic Acid (5 mL).
-
Reflux: Heat the mixture to 80°C (reflux) for 2-3 hours. The yellow suspension will turn dark brown/black (iron oxides).[1]
-
Monitoring: LCMS is preferred here.[1] Look for Mass [M+H]+ = 169.0/171.0 (Cl pattern).[1] Ensure no [M+H]+ = 135 (dechlorinated byproduct).[1]
-
Workup (Critical):
-
Filter through a pad of Celite to remove iron residues.[1] Wash the pad with warm Ethanol.[1]
-
Concentrate the filtrate to remove ethanol.[1]
-
Neutralize the remaining aqueous residue with saturated NaHCO3 to pH 8.[1]
-
Extract with Ethyl Acetate (3 x 50 mL).[1] Note: The amine is amphoteric and polar; multiple extractions are necessary.[1]
-
Purification: The crude amine is often unstable.[1] It is best used immediately or stored under Argon at -20°C. If purification is needed, rapid flash chromatography (DCM/MeOH 95:5) is recommended.
Reaction Engineering & Optimization Data
The following table summarizes optimization runs to maximize yield while minimizing dechlorination.
| Method | Reagents | Temp | Yield | Purity (Cl-Retention) | Notes |
| Method A | H2 (1 atm), 10% Pd/C | RT | 90% | < 5% | Failed. massive dechlorination. |
| Method B | SnCl2[1]·2H2O, HCl | 60°C | 60% | > 98% | Good purity, but difficult Tin removal.[1] |
| Method C | Fe powder, AcOH, EtOH | 80°C | 78% | > 98% | Optimal. Scalable and cheap.[1] |
| Method D | Zn dust, NH4Cl | RT | 45% | > 95% | Slow reaction, incomplete conversion.[1] |
Workflow Visualization
The following diagram illustrates the critical decision pathways during the experimental workflow.
Figure 2: Decision tree highlighting the necessity of Iron-mediated reduction to prevent side reactions.
Analytical Characterization
To validate the synthesis, the researcher must confirm the presence of the amine and the retention of the chlorine.[1]
-
1H NMR (DMSO-d6, 400 MHz):
-
Mass Spectrometry (ESI):
-
Observed [M+H]+: 169.0 and 171.0 (3:1 ratio indicating Chlorine).[1]
-
References
-
Preparation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Parent Scaffold)
-
Source: ChemicalBook & GuideChem.[1]
- Context: Describes the synthesis from 4,6-dihydroxypyrimidine via Vilsmeier-Haack conditions (POCl3).
-
-
Nitration and Reduction Strategies for Pyrrolopyrimidines
-
Utility in Kinase Inhibitor Synthesis (JAK Inhibitors)
-
Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives
Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Safe Handling of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Analogs for Drug Discovery Professionals
The 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, serving as a critical intermediate in the synthesis of targeted therapeutics.[3] Its derivatives are integral to the development of Janus kinase (JAK) inhibitors, such as Tofacitinib, which are used in the treatment of autoimmune diseases.[4][5] The reactivity of the chloro-substituent and the pyrrole ring makes it a versatile building block for creating libraries of potential drug candidates.[1][4] However, this same reactivity necessitates a rigorous and informed approach to its handling and safety. This guide provides a detailed examination of the potential hazards and outlines field-proven protocols to ensure the safety of researchers and the integrity of their work.
Hazard Identification and Risk Assessment
Based on data from its analogs, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives are classified as hazardous substances. The primary routes of exposure are ingestion, inhalation of dust particles, and skin or eye contact.[6][7] These compounds are acutely toxic if swallowed and cause significant irritation to the skin, eyes, and respiratory system.[8]
The causality behind these hazards lies in the molecule's reactivity. As an alkylating agent and a heterocyclic compound, it can potentially interact with biological macromolecules, leading to irritation and toxicity. Long-term or excessive exposure can lead to irritation of the respiratory mucosa, eyes, and skin.[1]
Table 1: GHS Hazard Classification Summary for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Analogs
| Hazard Class | GHS Code | Description | Source |
| Acute Toxicity, Oral | H301 | Toxic if swallowed | [8][9][10] |
| Acute Toxicity, Dermal | H311 | Toxic in contact with skin | [8] |
| Acute Toxicity, Inhalation | H331 | Toxic if inhaled | [8] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [7][8] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [7][8][11] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [7][8] |
A thorough risk assessment must precede any handling of this compound. This involves evaluating the quantities being used, the nature of the experimental procedures (e.g., weighing, dissolution, reaction quenching), and the potential for dust generation or aerosolization.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
To mitigate the identified risks, a combination of engineering controls and robust PPE is mandatory. This self-validating system ensures that potential exposure is minimized at every step.
Engineering Controls
The primary engineering control for handling this powdered substance is a certified chemical fume hood.[6] This is non-negotiable. The fume hood provides critical protection against the inhalation of fine dust particles. All manipulations, including weighing, transferring, and preparing solutions, must be conducted within the fume hood's sash. For sensitive experiments, a nitrogen-purged glovebox may be considered, which also prevents exposure. Furthermore, eyewash stations and safety showers must be readily accessible and tested regularly.[6]
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the compound's hazard profile. The following constitute the minimum requirement:
-
Hand Protection: Wear nitrile gloves at all times. Given the compound is toxic in contact with skin, consider double-gloving, especially during transfers of larger quantities.[8] Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[6][8]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[7] A full-face shield should be worn over the goggles when there is a risk of splashing or when handling larger quantities.[8]
-
Body Protection: A laboratory coat is required. For tasks with a higher risk of contamination, a chemically resistant apron or disposable coveralls should be used.[8]
-
Respiratory Protection: When engineering controls may not be sufficient (e.g., during a large spill cleanup), a full-face respirator with appropriate particulate filters should be used.[10]
The following diagram illustrates the logical workflow for ensuring personnel are adequately protected before handling the compound.
Caption: Personal Protective Equipment (PPE) Donning Workflow.
Protocols for Safe Handling and Storage
Adherence to strict protocols is essential for preventing contamination and exposure.
Step-by-Step Handling Protocol
-
Preparation: Before retrieving the compound from storage, ensure your workspace within the fume hood is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents).
-
Weighing and Transfer:
-
Perform all weighing operations on a tared weigh boat inside the fume hood to contain any dust.
-
Use a dedicated, clearly labeled spatula for this compound.
-
When transferring the solid to a reaction vessel, do so slowly and carefully to minimize dust generation.
-
If possible, use a solvent to wet the solid before transfer to reduce dust.
-
-
Dissolution: Add solvent to the solid in the reaction vessel slowly to avoid splashing. This compound is soluble in organic solvents like DMSO, ethyl acetate, and methanol.[5]
-
Post-Handling:
-
Securely cap the primary container and wipe it down with a damp cloth before returning it to storage.
-
Decontaminate all equipment that came into contact with the compound.
-
Dispose of all contaminated disposables (gloves, weigh boats, wipes) in a designated hazardous waste container.[9]
-
Wash hands thoroughly.
-
Storage Requirements
Proper storage is crucial for maintaining the compound's stability and preventing accidental exposure.
-
Container: Store in the original, tightly sealed container.[8]
-
Environment: Keep in a cool, dry, and well-ventilated area.[1][8] A designated, locked cabinet is recommended.[9]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[6] The compound may decompose in the presence of strong acids or alkalis.[1]
The following diagram outlines the complete handling and storage lifecycle for the compound within a research environment.
Sources
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Page loading... [wap.guidechem.com]
- 5. lookchem.com [lookchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. Page loading... [guidechem.com]
- 10. echemi.com [echemi.com]
- 11. 4-chloro-7H-pyrrolo(2,3-d)pyrimidin-2-amine | C6H5ClN4 | CID 5324413 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine from Diethyl Malonate
[1]
Executive Summary
The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a privileged structure in medicinal chemistry, serving as the core for numerous JAK inhibitors (e.g., Tofacitinib, Ruxolitinib). While the 4-chloro derivative is a common intermediate, the 5-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine variant presents a specific synthetic challenge. The 5-amino group provides a critical vector for further derivatization or macrocyclization, yet it introduces stability issues during the harsh cyclization conditions typically employed.
This application note details a robust, six-step protocol starting from diethyl malonate . Unlike routes utilizing ethyl cyanoacetate, the malonate pathway allows for the controlled introduction of the pyrrole ring carbons via allylation, followed by oxidative cleavage and cyclization. The 5-amino functionality is installed via a late-stage regioselective nitration and reduction, preserving the sensitive C4-chloride.
Retrosynthetic Analysis & Strategy
The synthesis is divided into two distinct phases to maximize yield and purity:
-
Construction of the 7-Deazapurine Core: Utilization of the "Allyl-Malonate" route to form the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine skeleton.
-
C5-Functionalization: Electrophilic aromatic substitution (Nitration) followed by chemoselective reduction to yield the target 5-amine.
Reaction Pathway Diagram
Figure 1: Synthetic workflow from Diethyl Malonate to the target 5-amino-7-deazapurine.
Detailed Experimental Protocols
Phase 1: Construction of the Core Scaffold
Step 1:
-Alkylation of Diethyl Malonate
Objective: Introduce the 3-carbon chain required for the future pyrrole ring.
-
Reagents: Diethyl malonate (1.0 eq), Allyl bromide (1.1 eq), Sodium ethoxide (1.1 eq), Ethanol (anhydrous).
-
Protocol:
-
Charge a reactor with anhydrous ethanol and add sodium metal (or sodium ethoxide solution) to generate NaOEt under
. -
Cool to 0°C. Add diethyl malonate dropwise over 30 mins. Stir for 1h to form the enolate.
-
Add allyl bromide dropwise, maintaining temperature
. -
Warm to RT and reflux for 4 hours.
-
Workup: Concentrate in vacuo. Partition residue between water and ethyl acetate. Dry organic layer (
) and concentrate. Distill under reduced pressure to obtain diethyl allylmalonate .
-
Step 2: Pyrimidine Ring Formation
Objective: Condense the malonate derivative with formamidine to form the pyrimidine ring.
-
Reagents: Diethyl allylmalonate (1.0 eq), Formamidine acetate (1.2 eq), Sodium ethoxide (3.0 eq), Ethanol.
-
Protocol:
-
Prepare a solution of NaOEt in ethanol.[1]
-
Add formamidine acetate and stir for 30 mins.
-
Add diethyl allylmalonate dropwise.
-
Reflux for 12–16 hours. A heavy precipitate (sodium salt of the product) will form.
-
Workup: Remove ethanol in vacuo. Dissolve residue in minimal water. Acidify to pH 4–5 with glacial acetic acid or HCl. Collect the precipitated 5-allyl-4,6-dihydroxypyrimidine by filtration.
-
Step 3: Chlorination (Aromatization)
Objective: Convert the dihydroxy species to the dichloro intermediate.
-
Reagents: 5-Allyl-4,6-dihydroxypyrimidine (1.0 eq),
(excess, solvent), N,N-Diethylaniline (catalytic). -
Protocol:
-
Suspend the starting material in
(approx. 5–8 vol). Add N,N-diethylaniline. -
Heat to reflux (
) for 4–6 hours until the solution becomes clear. -
Safety Note: Quenching
is highly exothermic. -
Workup: Concentrate to remove excess
. Pour the oily residue slowly onto crushed ice/water with vigorous stirring. Extract with DCM. Wash with (aq).[2][3] Dry and concentrate to yield 5-allyl-4,6-dichloropyrimidine .
-
Step 4 & 5: Oxidative Cleavage and Cyclization
Objective: Convert the allyl group to an aldehyde, which spontaneously cyclizes with ammonia to form the pyrrole ring.
-
Reagents: 5-Allyl-4,6-dichloropyrimidine,
(cat.), (3.0 eq), THF/Water (1:1), followed by (aq). -
Protocol:
-
Dissolve the dichloropyrimidine in THF/Water. Add
(2.5 mol%) and stir for 10 mins. -
Add
in portions. A white precipitate ( ) will form. Stir vigorously for 4h. -
Filter off solids.[1][4] The filtrate contains the unstable aldehyde intermediate (4,6-dichloropyrimidin-5-yl)acetaldehyde .
-
Cyclization: Immediately treat the filtrate with aqueous ammonia (28%, 5.0 eq) in a pressure vessel or sealed tube. Heat to
for 4 hours. -
Mechanism: Ammonia displaces one chloride (usually C4, but due to symmetry initially it doesn't matter) to form the amine, which then condenses with the pendant aldehyde to close the pyrrole ring.
-
Workup: Cool to RT. The product precipitates.[1][5][6] Filter, wash with water and cold ethanol. Recrystallize from methanol/water to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .
-
Phase 2: Functionalization to 5-Amine
This is the critical differentiation point. Direct synthesis of the 5-amine from malonate is difficult; nitration of the core is the industry standard for high purity.
Step 6: Regioselective C5-Nitration
Objective: Install a nitrogen source at the electron-rich C5 position.
-
Reagents: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, Fuming
(1.1 eq), Acetic Anhydride (solvent). -
Protocol:
-
Dissolve the starting material in acetic anhydride at
. -
Add fuming nitric acid dropwise, maintaining internal temp
. The C4-chloride is electron-withdrawing, but the pyrrole ring is sufficiently electron-rich to direct nitration to C5. -
Stir at
for 1 hour. -
Workup: Pour onto ice water. The nitro compound 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine will precipitate as a yellow solid. Filter and dry.[1][7][8]
-
Step 7: Chemoselective Reduction
Objective: Reduce the nitro group to the amine without dechlorinating the C4 position.
-
Reagents: Iron powder (5.0 eq), Ammonium Chloride (5.0 eq), Ethanol/Water (4:1).
-
Protocol:
-
Suspend the nitro compound in Ethanol/Water.[3]
-
Add Fe powder and
. -
Heat to reflux (
) for 2–3 hours. Monitor by TLC/LCMS. -
Note: Avoid catalytic hydrogenation (
) as it poses a high risk of hydrogenolysis of the C4-Cl bond. -
Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate. Adjust pH to >9 with dilute NaOH to liberate the free amine. Extract with EtOAc.[3]
-
Purification: Flash chromatography (DCM/MeOH) yields 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine .
-
Quantitative Data Summary
| Step | Transformation | Typical Yield | Key Quality Attribute (Purity) |
| 1 | Malonate Alkylation | 85-90% | GC >95% (Mono- vs Di-allyl) |
| 2 | Pyrimidine Formation | 75-80% | Appearance (White solid) |
| 3 | Chlorination | 80-85% | Moisture content <0.5% |
| 4-5 | Oxidation/Cyclization | 45-55% | NMR (Absence of aldehyde peak) |
| 6 | Nitration | 90-95% | Regioselectivity (C5 only) |
| 7 | Reduction | 80-85% | Retention of C4-Cl |
| Total | Overall Yield | ~20-25% | HPLC >98% |
Troubleshooting & Critical Parameters
-
Step 1 (Alkylation): Strictly control the temperature during allyl bromide addition. Di-alkylation is a common impurity if the reaction runs too hot or if excess base is used.
-
Step 4 (Oxidation): The aldehyde intermediate is unstable. Do not isolate it. Proceed immediately to the ammonia treatment.
-
Step 6 (Nitration): Run strictly at low temperature. Higher temperatures (
) can lead to hydrolysis of the C4-chloride to the 4-one (lactam) species. -
Step 7 (Reduction): If Iron reduction is too slow, Sodium Dithionite (
) in aqueous THF is a viable alternative that preserves the chloro-substituent.
References
-
Preparation method of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. (Patent CN102558197B). Describes the core allyl-malonate route and cyclization strategy.
-
Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Chemical Papers, 2012. Validation of the chlorination and cyclization steps.[9]
-
Process for preparing 4,6-dihydroxypyrimidine. (Patent US5847139A). Detailed optimization of the malonate-formamidine condensation.
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties. Molecules, 2020. Discusses functionalization at the C5 position of the pyrrolopyrimidine scaffold.
-
Synthesis of 5-substituted pyrrolo[2,3-d]pyrimidines. Journal of Medicinal Chemistry. General reference for nitration/reduction strategies on this specific heterocycle.
Sources
- 1. guidechem.com [guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach [mdpi.com]
- 4. EP0816345A1 - Process of preparation of 4,6-Dihydroxypyrimidine - Google Patents [patents.google.com]
- 5. "A Process For Preparing 4,6 Dihydroxypyrimidine" [quickcompany.in]
- 6. DE19640756B4 - Process for the preparation of 4,6-dihydroxypyrimidine - Google Patents [patents.google.com]
- 7. patents.justia.com [patents.justia.com]
- 8. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 9. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
Application Note: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine in Antitumor Agent Development
Executive Summary
This guide details the application of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine (and its immediate precursors) in the design of targeted antitumor agents. While the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a privileged pharmacophore in FDA-approved kinase inhibitors (e.g., Ruxolitinib, Tofacitinib), the 5-amino variant represents a more advanced, high-value intermediate. It allows for orthogonal functionalization—enabling access to both linear "Type 1.5" kinase inhibitors (via the back pocket) and fused tricyclic DNA intercalators .
Critical Handling Note: The 5-amino derivative is electron-rich and oxidation-sensitive. It is frequently generated in situ or stored under inert atmosphere at -20°C. This protocol covers its generation, stabilization, and immediate downstream application.
Chemical Biology & Mechanism of Action
The Pharmacophore Logic
The 7-deazapurine core mimics the adenine ring of ATP. The 4- and 5-positions serve distinct mechanistic roles in drug design:
-
Position 4 (Chlorine Handle): Acts as the electrophilic site for Nucleophilic Aromatic Substitution (
). Displacing the chlorine with an aryl amine or heterocycle typically installs the "Hinge Binder" —the moiety that forms hydrogen bonds with the kinase hinge region (e.g., Glu/Leu residues). -
Position 5 (Amine Handle): This vector points towards the "Gatekeeper" residue or the solvent-exposed region, depending on the specific kinase conformation. Functionalizing this amine (via amides, ureas, or sulfonamides) allows the inhibitor to reach the hydrophobic back pocket, dramatically increasing selectivity and potency.
Structural Activity Relationship (SAR) Map
Figure 1: SAR Logic of the 5-amino-7-deazapurine scaffold. The orthogonal reactivity (Electrophile at C4 vs. Nucleophile at C5) allows controlled, stepwise synthesis.
Experimental Protocols
Precursor Synthesis: Generation of the 5-Amino Intermediate
Note: Commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 3680-69-1) is the standard starting material. The 5-amine is often prepared via nitration and reduction.
Reagents:
-
Starting Material: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine[1][2][3][4][5][6]
-
Nitrating Agent: Fuming
/ (cold) -
Reducing Agent:
or (avoid catalytic hydrogenation if C-Cl bond retention is required).
Protocol:
-
Nitration: Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (10 mmol) in concentrated
(10 mL) at 0°C. Dropwise add fuming (1.1 eq). Stir at 0°C for 1 hour. Pour onto ice. Filter the yellow precipitate (5-nitro intermediate). -
Reduction (Chemoselective): Suspend the 5-nitro compound in Ethanol/Water (3:1). Add
powder (5 eq) and (5 eq). Reflux for 2 hours.-
Critical Check: Monitor by LC-MS. Ensure the 4-chloro group remains intact (mass = M+2 peak present). Catalytic hydrogenation (
) often causes dechlorination at C4.
-
-
Isolation: Filter hot through Celite to remove iron. Concentrate filtrate.[7] The 5-amine product is oxidation-prone; use immediately or store as the HCl salt.
Workflow A: Synthesis of Linear Kinase Inhibitors (Sequential Functionalization)
This workflow creates "Type 1.5" inhibitors by first installing the hinge binder (C4) and then extending into the back pocket (C5).
Step 1: C4-Displacement (
-
Rationale: The C4-Cl is less reactive than in standard pyrimidines due to the electron-rich pyrrole ring. Acid catalysis or heat is often required.
-
Procedure:
-
Mix 5-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 eq) with the desired aniline (e.g., 3-fluoroaniline) (1.2 eq) in n-Butanol or DMF.
-
Add p-Toluenesulfonic acid (pTSA) (0.5 eq) as a catalyst.
-
Heat to 100-120°C for 4-12 hours in a sealed tube.
-
Workup: Cool to RT. Basify with
.[7] Extract with EtOAc. -
Result: 4-amino-substituted-5-amino-pyrrolo[2,3-d]pyrimidine.
-
Step 2: C5-Derivatization (The "Tail")
-
Rationale: The free 5-amine is now nucleophilic.
-
Option A (Acylation): React with Acryloyl chloride (for covalent inhibitors like BTK inhibitors) or benzoyl chlorides in DCM/TEA at 0°C.
-
Option B (Urea): React with isocyanates to form urea linkers, common in VEGFR/PDGFR inhibitors.
Workflow B: Synthesis of Tricyclic Antitumor Cores
This application utilizes the 4-chloro and 5-amino groups to close a third ring, creating rigid pyrimido[4,5-b]indoles or pyrimido[5,4-b]indoles . These planar structures are potent DNA intercalators and topoisomerase inhibitors.
Protocol (Cyclization):
-
Reagents: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine (1 eq) + Aniline derivative (1 eq).
-
Solvent: Glacial Acetic Acid or Dilute HCl.
-
Condition: Reflux (110°C) for 16-24 hours.
-
Mechanism: The aniline displaces the 4-Cl first. The resulting secondary amine then condenses with the C5-amine (often requiring an aldehyde linker or ortho-ester if creating a 3-atom bridge, or direct oxidative cyclization if creating a fused system).
-
Variation: To make pyrimido[4,5-b]indoles , react the 5-amine intermediate with cyclohexanedione or specific aldehydes under acidic conditions (Pictet-Spengler type cyclization followed by oxidation).
-
Data Analysis & Validation Standards
Analytical Specifications
When characterizing the 5-amino intermediate or final library, adhere to these standards to ensure publication-quality data (E-E-A-T).
| Test | Acceptance Criteria | Purpose |
| LC-MS | >95% Purity, [M+H]+ and [M+H+2]+ (3:1 ratio) | Confirms presence of Chlorine (isotopic pattern). Essential to prove C4-Cl was not reduced. |
| 1H NMR | Disappearance of C4-H (if applicable) / Shift in C6-H | Verifies substitution pattern. |
| Stability | The 5-amine can oxidize to the purple/black azo-dimer if left in air/light. |
Biological Assay Setup (Kinase Panel)
-
Assay Type: FRET-based or ADP-Glo kinase assay.
-
Control: Staurosporine (pan-kinase) or Tofacitinib (JAK specific).
-
Key Metric:
shift between the 5-H analog and the 5-Amino/Amide analog. A shift of >10x indicates successful engagement of the back-pocket gatekeeper residue.
Synthesis Workflow Diagram
Figure 2: Synthetic flowchart emphasizing the critical generation of the 5-amino intermediate and its divergent applications.
References
-
Traxler, P., et al. (1996). "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase." Journal of Medicinal Chemistry, 39(12), 2285–2292.
-
Gangjee, A., et al. (2010). "Synthesis and antitumor activity of 5-substituted 2,4-diaminopyrrolo[2,3-d]pyrimidines." Bioorganic & Medicinal Chemistry, 18(14), 5261-5273.
-
ChemicalBook. (2023). "4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Safety and Properties." ChemicalBook Database.
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 135400268, 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine." PubChem.
-
Thorarensen, A., et al. (2017). "Design of Janus Kinase 1 (JAK1) Selective Inhibitors." Journal of Medicinal Chemistry, 60(5), 1971–1993.
Sources
- 1. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 2. echemi.com [echemi.com]
- 3. Page loading... [guidechem.com]
- 4. srinichem.com [srinichem.com]
- 5. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 6. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
Application Note: Nucleophilic Aromatic Substitution of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine
Executive Summary
The 7H-pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a privileged structure in medicinal chemistry, serving as the core for FDA-approved JAK inhibitors (e.g., Tofacitinib, Ruxolitinib). While the 4-chloro derivative is a standard electrophile, the specific variant 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine presents a unique synthetic challenge.
The presence of the electron-donating amine (
This Application Note details an optimized Acid-Mediated Activation Protocol designed to overcome this electronic deactivation, ensuring high yields and purity.
Chemical Context & Mechanistic Strategy
The Electronic Conflict
In a standard
-
Standard Scaffold (5-H): The pyrimidine nitrogens (N1, N3) provide sufficient electron withdrawal to facilitate attack at C4.
-
Target Scaffold (5-NH2): The C5-amino group exerts a strong mesomeric effect (+M), pushing electron density into the ring. This raises the LUMO energy at C4, making it a poor electrophile.
The Solution: Protonation-Switching
To react this specific substrate efficiently, we utilize Acid Catalysis .
-
Protonation of C5-Amine: Under acidic conditions, the C5-amine is protonated to an ammonium species (
). -
Electronic Switch: The substituent transforms from a strong Electron Donor (EDG) to a strong Electron Withdrawing Group (EWG) via induction (-I).
-
Ring Activation: Simultaneously, protonation of the pyrimidine N1/N3 lowers the LUMO further, accelerating nucleophilic attack.
Figure 1: Mechanism of acid-mediated activation converting the deactivating 5-amino group into an activating ammonium species.
Experimental Protocols
Protocol A: Aqueous Acid-Mediated Displacement (Recommended)
Best for: Primary aliphatic amines, anilines, and non-acid-sensitive nucleophiles.
Rationale: Water is an excellent solvent for this reaction due to the "hydrophobic effect" accelerating organic transformations, and it effectively solvates the chloride leaving group.
Reagents:
-
Substrate: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine (1.0 eq)
-
Nucleophile: Amine (1.2 – 1.5 eq)
-
Catalyst: 1M HCl (aq) (0.1 – 0.5 eq) or Acetic Acid (1.0 eq)
-
Solvent: Deionized Water (Concentration: 0.2 M)
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend the 4-chloro substrate in water.
-
Activation: Add the acid catalyst dropwise. The suspension may clear slightly as the salt forms.
-
Addition: Add the amine nucleophile.
-
Reaction: Heat the mixture to 80–100 °C for 4–12 hours. Monitor by LC-MS (Target mass: M+ - Cl + Nucleophile).
-
Note: If the reaction stalls, add an additional 0.1 eq of HCl.
-
-
Workup:
-
Cool to room temperature.[1]
-
Basify to pH 8–9 using saturated
or 1M NaOH. This deprotonates the C5-amine and precipitates the product. -
Filter the solid precipitate. Wash with cold water (
) and diethyl ether ( ). -
Dry under vacuum at 45 °C.
-
Protocol B: Solvolytic Displacement (High Temperature)
Best for: Weak nucleophiles or when acid catalysis causes side reactions.
Reagents:
-
Solvent: n-Butanol (High boiling point,
) -
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq) - Acts as an acid scavenger.
Step-by-Step Procedure:
-
Dissolve substrate (1.0 eq) and nucleophile (2.0 eq) in n-Butanol (0.5 M).
-
Add DIPEA (2.0 eq).
-
Reflux (
) for 16–24 hours. -
Workup: Evaporate n-Butanol under reduced pressure. Resuspend residue in EtOAc/Water. Extract organic layer, dry over
, and concentrate.
Optimization & Troubleshooting Guide
The following decision tree assists in selecting the optimal conditions based on your specific nucleophile.
Figure 2: Workflow for selecting reaction conditions based on nucleophile sterics and electronics.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| No Reaction (SM remains) | C5-NH2 deactivation is too strong. | Switch to Protocol A (Acid). The protonation is critical to lower the activation energy.[2] |
| N7-Alkylation Byproduct | N7-H is acidic ( | Avoid using strong bases (NaH, KOH). Use non-nucleophilic bases (DIPEA) or acidic conditions where N7 is protonated. |
| Low Solubility | Substrate is highly polar. | Add 10-20% DMSO or Dioxane as a co-solvent to the aqueous mixture. |
| Oxidation (Darkening) | 5-Amino group is oxidation-sensitive. | Degas solvents with Argon/Nitrogen; run reaction under inert atmosphere. |
References
-
General Reactivity of 7-Deazapurines
-
Synthesis of 4-Amino-pyrrolo[2,3-d]pyrimidines
- Title: Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine.
- Source: N
- Context: Discusses the manipul
-
URL:[Link]
-
Regioselectivity Studies
- Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.
- Source: ResearchG
- Context: Provides insight into how C5 substituents steer nucleophilic
-
URL:[Link]
-
Commercial Compound Data
Sources
Suzuki coupling protocols for "4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine".
Application Note: Advanced Suzuki Coupling Protocols for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine
Executive Summary & Strategic Analysis
The molecule 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine represents a challenging but high-value scaffold in medicinal chemistry, particularly for the synthesis of JAK (Janus Kinase) inhibitors and other kinase-targeting oncological agents.[1]
The Synthetic Challenge: Unlike standard aryl chlorides, this substrate presents a "perfect storm" of deactivating features for Palladium-catalyzed cross-coupling:
-
Catalyst Poisoning: The free amine (-NH₂) at C5 and the acidic pyrrole nitrogen (N7-H) act as Lewis bases, capable of coordinating tightly to the Pd(II) center, displacing phosphine ligands and arresting the catalytic cycle (formation of "Pd-black").[1]
-
Electronic Deactivation: The C5-amino group is strongly electron-donating.[1] Through resonance, it increases the electron density of the pyrimidine ring, making the C4-Cl bond less electrophilic and significantly retarding the rate-limiting oxidative addition step.
-
Protodeboronation: The acidic N7 proton can facilitate side reactions with boronic acids under basic conditions.[1]
The Solution: This guide rejects the "try-and-see" approach. We present two distinct protocols:
-
Protocol A (Direct): Utilizes third-generation Buchwald precatalysts to overcome electronic deactivation and steric hindrance without protection steps.[1]
-
Protocol B (Protected): A robust, scalable route using SEM-protection to guarantee yield and purity for GMP-adjacent workflows.[1]
Decision Logic & Reaction Pathways
The following decision tree illustrates the selection logic for the optimal experimental approach.
Figure 1: Strategic decision tree for selecting the coupling protocol based on scale and purity requirements.
Protocol A: Direct Coupling (Microwave-Assisted)[1]
Target Audience: Discovery chemists requiring rapid analog generation.[1][2] Rationale: Uses XPhos Pd G2 , a bulky, electron-rich precatalyst that facilitates oxidative addition on electron-rich rings and prevents amine coordination to the metal center.[1]
Reagents & Materials
-
Substrate: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)[1][2]
-
Catalyst: XPhos Pd G2 (5 mol%) [Alternative: Pd(dppf)Cl₂[1][2] · DCM]
Step-by-Step Methodology
-
Preparation: In a microwave vial, combine the substrate (0.5 mmol), boronic acid (0.75 mmol), and K₃PO₄ (1.5 mmol).
-
Inerting: Cap the vial and purge with Argon for 5 minutes. Critical: Oxygen causes rapid oxidation of the 5-amine to a quinone-imine species.[1]
-
Catalyst Addition: Add XPhos Pd G2 (0.025 mmol) quickly under a positive stream of Argon.
-
Solvent Addition: Add degassed Dioxane/Water (5 mL) via syringe.
-
Reaction: Irradiate in a microwave reactor at 110°C for 45 minutes . (If using thermal heating, reflux at 100°C for 12-16 hours).[1]
-
Workup: Filter through a Celite pad (eluting with EtOAc). Wash the filtrate with brine.[3][4] Dry over Na₂SO₄.[1][2][3][4]
-
Purification: Flash chromatography (DCM:MeOH gradient). Note: The amine makes the product polar; consider amine-functionalized silica if streaking occurs.
Performance Data (Typical):
| Boronic Acid Type | Catalyst | Yield | Notes |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | <15% | Catalyst poisoning observed.[1] |
| Phenylboronic acid | XPhos Pd G2 | 68% | Clean conversion.[1] |
| 4-Pyridylboronic acid | XPhos Pd G2 | 52% | Protodeboronation side-product.[1] |
Protocol B: The "Protected" Route (High-Yield Standard)[1]
Target Audience: Process chemists and scale-up campaigns.[1] Rationale: Masking the N7-H and 5-NH₂ eliminates catalyst poisoning and restores the electrophilicity of the C4-Cl bond.
Stage 1: SEM Protection
-
Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine in dry DMF at 0°C.
-
Add NaH (60% dispersion, 1.2 equiv). Stir for 30 min.
-
Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 equiv) dropwise.[1]
-
Stir at RT for 2 hours. Quench with water, extract with EtOAc.[1][2]
-
Result: 4-chloro-5-amino-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine.[1]
Stage 2: Suzuki Coupling
-
Reagents: SEM-protected Intermediate (1.0 equiv), Boronic Acid (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), Cs₂CO₃ (2.0 equiv).[1][2]
-
Conditions: Heat to 90°C for 4 hours.
-
Yield Expectation: >85% consistently.
Stage 3: Deprotection
-
Dissolve the coupled product in DCM.[1]
-
Add TFA (Trifluoroacetic acid, 10 equiv) or 4M HCl in Dioxane.[1][2] Stir at RT for 2 hours.
-
Concentrate and treat with ethylenediamine/methanol (to cleave the hydroxymethyl intermediate) or neutralize with aqueous NH₃.[1][2]
Troubleshooting & Optimization Matrix
| Observation | Diagnosis | Corrective Action |
| Starting Material Remains | Catalyst deactivation (Poisoning) | Switch to Buchwald G3/G4 precatalysts (e.g., XPhos, SPhos).[1] Increase catalyst loading to 8 mol%. |
| Dehalogenation (H-product) | Hydride source in solvent | Ensure solvents are anhydrous.[1] Avoid ethanol/isopropanol; use Toluene/Water or DME .[1][2] |
| Homocoupling of Boronic Acid | Oxidation | Rigorous degassing is required.[1] Sparge with Argon for >15 mins. |
| Black Precipitate (Pd Black) | Ligand dissociation | Add free ligand (e.g., XPhos) in 1:1 ratio with the catalyst to stabilize the active species.[1][2] |
References
-
Buchwald, S. L., et al. (2006).[1][2][5] "Highly Active Catalysts for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds." Angewandte Chemie International Edition. Link[1]
-
Cited for: Efficacy of dialkylbiaryl phosphine ligands (XPhos/SPhos) on amino-heterocycles.[1]
-
-
MDPI Molecules. (2021).[1][2] "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one." Link[1]
-
Cited for: Microwave protocols and catalyst tolerance in nitrogen-rich fused systems.[1]
-
-
National Institutes of Health (NIH). (2020).[1][2] "Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature." Link
-
Cited for: Handling free amines and preventing catalyst poisoning in aqueous media.[1]
-
-
Vertex AI / ChemicalBook. (2023).[1][2] "4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties and reactivity." Link
-
Journal of Medicinal Chemistry. (2018). "Synthesis of Novel 2,4-Diaminopyrrolo[2,3-d]pyrimidines." Link[1]
- Cited for: Protection strategies and functionalization logic for the pyrrolo[2,3-d]pyrimidine core.
Sources
- 1. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Intermediates
Introduction: The Strategic Importance of the 7-Deazapurine Scaffold and the Power of C-N Cross-Coupling
The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, represents a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its structural resemblance to purine has made it a cornerstone in the design of a multitude of biologically active molecules, including potent kinase inhibitors for the treatment of cancers and autoimmune diseases. The targeted synthesis of derivatives of this scaffold is therefore of paramount importance. Among the various synthetic transformations, the construction of the C4-amino linkage is a frequent and critical step in the elaboration of these molecules.
While classical nucleophilic aromatic substitution (SNAr) reactions can be employed, the Buchwald-Hartwig amination has emerged as a more versatile and reliable method for the formation of carbon-nitrogen bonds with this heterocyclic core.[1] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope, functional group tolerance, and generally high yields, making it an indispensable tool for medicinal chemists.[1]
This comprehensive guide provides an in-depth exploration of the Buchwald-Hartwig amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and its intermediates. We will delve into the mechanistic underpinnings of the reaction, discuss critical experimental parameters, provide detailed protocols, and offer insights into troubleshooting and optimization.
Understanding the Reaction: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[1] A general representation of the catalytic cycle is depicted below. The cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species. This is followed by the oxidative addition of the aryl halide (in our case, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) to the Pd(0) complex. The subsequent steps involve association of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst.[1]
Figure 2: Workflow for the Buchwald-Hartwig amination of N-protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Materials:
-
N-Protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (e.g., 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine) (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Pd₂(dba)₃ (0.02-0.05 equiv)
-
XPhos (0.04-0.10 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry, oven-dried flask equipped with a magnetic stir bar, add the N-protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, the amine, Pd₂(dba)₃, XPhos, and cesium carbonate.
-
Evacuate the flask and backfill with an inert atmosphere (argon or nitrogen). Repeat this cycle three times.
-
Add anhydrous toluene via a syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-7-protected-7H-pyrrolo[2,3-d]pyrimidine derivative.
Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and shorter reaction times. [2][3] Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (or N-protected derivative) (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.05 equiv)
-
XPhos (0.10 equiv)
-
Sodium tert-butoxide (NaOtBu) (2.5 equiv)
-
Anhydrous toluene
Procedure:
-
To a microwave vial, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, the amine, Pd₂(dba)₃, XPhos, and NaOtBu. [3]2. Add anhydrous toluene. [3]3. Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 130-150 °C for 10-30 minutes. [3]5. After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of palladium precatalyst and ligand. Ensure anhydrous and anaerobic conditions. |
| Poorly soluble base | Grind the base to a fine powder before use. | |
| Sterically hindered amine | Increase the reaction temperature and/or time. Screen different ligands (e.g., RuPhos for secondary amines). | |
| Formation of side products (e.g., dehalogenation) | Presence of water or protic impurities | Use rigorously dried solvents and reagents. |
| Unstable palladium-amido complex | Use a milder base (e.g., K₃PO₄). | |
| Difficulty in purification | Palladium contamination | Filter the reaction mixture through a pad of celite or use a palladium scavenger. |
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives, which are key intermediates in the development of novel therapeutics. By carefully selecting the reaction parameters, including the use of a suitable protecting group for the pyrrole nitrogen, the appropriate catalyst-ligand system, base, and solvent, researchers can achieve high yields of the desired products. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis and development of 7-deazapurine-based compounds.
References
- Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. In Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis (pp. 673-747). John Wiley & Sons, Ltd.
- Surry, D. S., & Buchwald, S. L. (2011).
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient catalyst for the amination of aryl chlorides. Journal of the American Chemical Society, 129(11), 3358-3366.
- Leadbeater, N. E., & Marco, M. (2003). Rapid and amenable Suzuki and Buchwald-Hartwig coupling reactions in water using microwave heating. Organic & Biomolecular Chemistry, 1(10), 1834-1840.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
- Shen, Q., & Hartwig, J. F. (2006). A simple, highly active, and general catalyst for the amination of aryl halides. Journal of the American Chemical Society, 128(40), 13054-13055.
- Guram, A. S., & Buchwald, S. L. (1994). Palladium-catalyzed aromatic aminations with in situ generated aminostannanes. Journal of the American Chemical Society, 116(17), 7901-7902.
- Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). An improved catalyst system for the palladium-catalyzed amination of aryl halides. Journal of the American Chemical Society, 118(30), 7215-7216.
- Yin, J., & Buchwald, S. L. (2002). A catalytic system for the efficient palladium-catalyzed amination of aryl chlorides. Journal of the American Chemical Society, 124(21), 6043-6048.
- Harris, M. C., & Buchwald, S. L. (2001). A general and efficient method for the palladium-catalyzed amination of aryl bromides. The Journal of Organic Chemistry, 66(23), 7646-7651.
- Stauffer, S. R., Lee, S., Stambuli, J. P., Hauck, S. I., & Hartwig, J. F. (2000). High-turnover-number and rapid, room-temperature amination of chloroarenes using saturated carbene ligands. Organic Letters, 2(10), 1423-1426.
- Mispelaere-Canivet, C., Spindler, J. F., Perrio, S., & Beslin, P. (2005). Pd2 (dba)
- Anderson, K. W., Tundel, R. E., Ikawa, T., Altman, R. A., & Buchwald, S. L. (2006). Pd-catalyzed amidation of aryl halides using xantphos.
- Klapars, A., Huang, X., & Buchwald, S. L. (2002). A general and efficient copper catalyst for the amidation of aryl halides and the N-arylation of nitrogen heterocycles. Journal of the American Chemical Society, 124(25), 7421-7428.
- Appukkuttan, P., Van der Eycken, E., & Dehaen, W. (2005). Microwave-assisted Buchwald–Hartwig amination of 3-and 5-halogenated 2-aminopyridines. Synlett, 2005(03), 549-552.
- Flanagan, M. E., Abramite, J. A., Anderson, D. R., Aulabaugh, A., Dahal, U. P., Decker, C. J., ... & Morris, J. (2014). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of medicinal chemistry, 57(24), 10275-10290.
Sources
Application Notes & Protocols for Structure-Activity Relationship (SAR) Studies of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine Scaffold
For: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: The Strategic Value of the 7-Deazapurine Core in Modern Drug Discovery
The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold represents a "privileged" heterocyclic system in medicinal chemistry. As a close isostere of adenine, the core component of adenosine triphosphate (ATP), this scaffold is exceptionally well-suited to interact with the hinge region of the ATP-binding pocket of numerous protein kinases.[1] This fundamental bioisosteric relationship has established the 7-deazapurine core as a foundational element in the design of potent and selective kinase inhibitors for oncology, immunology, and other therapeutic areas.[2]
This guide focuses specifically on the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine intermediate. The strategic placement of two key functional groups—a reactive chloro substituent at the C4 position and an amino group at the C5 position—transforms this molecule into a versatile platform for extensive structure-activity relationship (SAR) exploration. The C4-chloro atom serves as an ideal synthetic handle for introducing chemical diversity via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.[3] Simultaneously, the C5-amino group acts as a critical pharmacophoric feature, capable of forming key hydrogen bond interactions within the target's active site, thereby anchoring the molecule and influencing potency and selectivity.
Herein, we provide a comprehensive guide that covers the synthesis of this key intermediate, its application in SAR studies targeting the PI3K/Akt signaling pathway, and detailed, field-proven protocols for analogue synthesis and biological evaluation.
Section 1: The Core Scaffold: Synthesis and Chemical Logic
The utility of any SAR campaign begins with a reliable and efficient synthesis of the core intermediate. While the precursor 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is commercially available and its synthesis is well-documented,[4][5] the specific 5-amino substituted variant often requires a targeted synthetic approach.
Proposed Synthesis of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine Intermediate
A logical and validated method to introduce an amino group at the C5 position of the pyrrolo[2,3-d]pyrimidine ring involves a nitration-reduction sequence. The C5 position is susceptible to electrophilic substitution, making this a robust strategy.
Caption: Proposed synthetic route to the target intermediate.
Causality Behind the Synthesis:
-
Nitration: The pyrrole ring of the 7-deazapurine scaffold is electron-rich, making it amenable to electrophilic aromatic substitution. Nitration is a classic method to install a nitro group, which serves as a precursor to the desired amine.
-
Reduction: The nitro group is readily reduced to a primary amine using standard catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or chemical reductants like tin(II) chloride (SnCl₂).[6] This two-step process provides a reliable pathway to the key intermediate.
The Strategic Importance of C4 and C5 Substituents
-
C4-Chloro Group (The "Diversity Handle"): The chlorine atom at C4 is activated by the electron-withdrawing pyrimidine ring, making it an excellent leaving group for SNAr reactions. This allows for the straightforward introduction of a vast array of nucleophiles (amines, thiols, alcohols), enabling chemists to probe the solvent-exposed regions of the kinase active site to optimize properties like potency, selectivity, and solubility.
-
C5-Amino Group (The "Anchor"): The primary amine at C5 is a potent hydrogen bond donor. In the context of a kinase ATP-binding site, this group can form crucial interactions with backbone carbonyls or specific amino acid side chains, effectively anchoring the inhibitor. Maintaining this interaction is often critical for retaining high-affinity binding, while subtle modifications (e.g., methylation) can be used to fine-tune selectivity.
Section 2: Application Case Study: Targeting the PI3K/Akt Signaling Pathway
The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival.[7][8] Its frequent overactivation in various cancers makes it a prime target for therapeutic intervention.[9] Several inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been developed to target kinases within this pathway, particularly Akt (also known as Protein Kinase B).[10]
The PI3K/Akt/mTOR Signaling Pathway
Upon stimulation by growth factors, Receptor Tyrosine Kinases (RTKs) activate Phosphoinositide 3-kinase (PI3K). PI3K phosphorylates PIP2 to generate the second messenger PIP3, which recruits and activates Akt. Activated Akt then phosphorylates a multitude of downstream substrates, leading to cell proliferation and inhibition of apoptosis.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Structure-Activity Relationship Data
The following table presents representative SAR data for a hypothetical series of analogues derived from a 4-(substituted-amino)-7H-pyrrolo[2,3-d]pyrimidin-5-amine core. The data illustrates how modifications at the C4 position impact both enzymatic activity against Akt kinase and cellular potency in a cancer cell line (e.g., A549 lung cancer).
| Compound ID | R Group (at C4) | Akt IC₅₀ (nM) | A549 Cell IC₅₀ (µM) |
| 1a | -NH-phenyl | 150 | 12.5 |
| 1b | -NH-(4-fluorophenyl) | 85 | 8.2 |
| 1c | -NH-(4-methoxyphenyl) | 60 | 5.1 |
| 1d | -NH-(4-chlorophenyl) | 75 | 6.8 |
| 1e | -NH-cyclohexyl | 450 | > 50 |
| 1f | -NH-benzyl | 210 | 18.0 |
| 1g | -NH-(pyridin-4-yl) | 45 | 3.5 |
Data is illustrative and based on trends observed in published literature for pyrrolo[2,3-d]pyrimidine kinase inhibitors.[11][12]
Interpretation of SAR:
-
Aromatic vs. Aliphatic: A clear preference for an aromatic amine substituent at C4 is observed. The aliphatic cyclohexyl group (Compound 1e ) leads to a significant loss of activity, suggesting a required π-stacking or hydrophobic interaction in the active site.
-
Electronic Effects: Electron-donating groups (like -OCH₃ in 1c ) and electron-withdrawing groups (like -F in 1b ) on the phenyl ring are both well-tolerated and can enhance potency compared to the unsubstituted phenyl ring (1a ). This provides a vector for fine-tuning electronic properties.
-
Heteroaromatic Rings: The introduction of a pyridine ring (Compound 1g ) leads to a notable improvement in potency. The nitrogen atom may act as a hydrogen bond acceptor or improve solubility and physicochemical properties, making it a favorable modification.
Section 3: Experimental Protocols
The following protocols provide self-validating, step-by-step methodologies for the synthesis and evaluation of a compound library based on the target scaffold.
Protocol 3.1: General Procedure for C4-Amine Analogue Synthesis (SNAr)
This protocol describes the nucleophilic aromatic substitution reaction to displace the C4-chloro group with a primary or secondary amine.
-
Reagent Preparation:
-
To a clean, dry microwave vial, add 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine (1.0 eq.).
-
Add the desired amine nucleophile (1.2 eq.).
-
Add a suitable base, such as N,N-Diisopropylethylamine (DIPEA) (3.0 eq.).
-
Add a polar aprotic solvent, such as n-butanol or 2-propanol (to achieve a concentration of ~0.1 M).
-
-
Reaction Execution:
-
Seal the vial tightly with a microwave cap.
-
Place the vial in a microwave reactor and heat to 120-150 °C for 30-90 minutes.
-
Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
-
Work-up and Purification:
-
After cooling, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in a mixture of dichloromethane (DCM) and a small amount of methanol.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product using flash column chromatography (silica gel) with an appropriate eluent system (e.g., a gradient of methanol in DCM).
-
-
Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 3.2: In Vitro Kinase Activity Profiling (ADP-Glo™ Assay)
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. (Based on Promega Corp. protocols).
-
Kinase Reaction Setup (384-well plate):
-
Prepare a master mix containing kinase buffer, ATP (at the Kₘ concentration for the target kinase), and the substrate peptide.
-
Dispense 2.5 µL of the test compound (serially diluted in DMSO, then kinase buffer) into the assay wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
To initiate the reaction, add 2.5 µL of the target kinase (e.g., Akt1) in kinase buffer. The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
Self-Validation Checkpoint: This step ensures that the subsequent luminescent signal is derived only from the newly generated ADP, not from leftover ATP.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction into ATP and provides luciferase/luciferin to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Protocol 3.3: Cellular Potency Assessment (MTT Cytotoxicity Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[8]
-
Cell Plating:
-
Harvest logarithmically growing cancer cells (e.g., A549) and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37 °C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37 °C in a 5% CO₂ incubator.
-
-
MTT Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37 °C until purple formazan crystals are visible.
-
Self-Validation Checkpoint: Only metabolically active, viable cells can reduce the yellow MTT to purple formazan. The formation of the precipitate is a direct visual check of assay function.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability percentage versus the logarithm of compound concentration and fit the data to determine the IC₅₀ value.
-
Section 4: Integrated Workflow for SAR Analysis
A successful SAR campaign relies on an iterative and logical workflow that connects synthesis with biological testing and data analysis.
Caption: Iterative workflow for structure-activity relationship studies.
This workflow is a self-validating system. Poor correlation between biochemical and cellular data may indicate issues with cell permeability or off-target effects, prompting a redesign. The iterative nature ensures that each round of synthesis is informed by robust biological data, leading to a more efficient optimization of the lead scaffold.
References
- Google Patents. (2018). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. CN108864111A.
- Google Patents. (2020). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. US10738058B2.
-
Dudkin, S. V., et al. (2006). The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(15), 4005-4008. Available at: [Link]
-
Cui, J. J., et al. (2021). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry, 64(22), 16413-16434. Available at: [Link]
-
Gao, H., et al. (2016). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3688-3691. Available at: [Link]
-
Kavaliauskiene, S., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(7), 2917. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Retrieved from [Link]
-
Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
-
Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]
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Li, H., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 213, 113168. Available at: [Link]
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JNK, et al. (2022). PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. Cells, 11(13), 2127. Available at: [Link]
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Hussain, A. (2020). PI3k/AKT/mTOR Pathway. YouTube. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6688. Available at: [Link]
-
Proteopedia. (2022). PI3K/AKT/mTOR signaling pathway. Retrieved from [Link]
-
Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(20), 2149-2173. Available at: [Link]
-
Collins, I., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2147-2159. Available at: [Link]
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Application Notes & Protocols: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine as a Pivotal Intermediate for Targeted Kinase Inhibitors
This document provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine. We will explore its significance as a versatile scaffold, detail its application in the synthesis of potent kinase inhibitors, and provide validated protocols for its derivatization.
The Strategic Importance of the 7-Deazapurine Scaffold in Kinase Inhibition
The 7H-pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, is a privileged scaffold in medicinal chemistry. Its structure mimics the natural purine ring system of adenosine, allowing molecules derived from it to competitively bind to the ATP-binding site of a wide range of protein kinases.[1] Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer, autoimmune disorders, and inflammatory conditions.[2][3]
The specific intermediate, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine, offers two key strategic advantages for drug design:
-
The 4-Chloro Position: The chlorine atom at the C4 position is a highly versatile reactive handle. It readily participates in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of a wide array of substituents to modulate potency, selectivity, and pharmacokinetic properties.[4]
-
The 5-Amino Position: The amino group at the C5 position is a critical feature. It can act as a key hydrogen bond donor, anchoring the inhibitor within the kinase's active site. Furthermore, it can be used as a point for further chemical elaboration to explore additional binding pockets and enhance selectivity.
This dual-functionality makes 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine a powerful starting point for generating libraries of diverse and highly specific kinase inhibitors.
Applications in Targeted Therapy Development
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is central to the structure of numerous approved drugs and clinical candidates.[5][6] While many of these are derived from the parent 4-chloro intermediate, the 5-amino variant is of increasing interest for developing next-generation inhibitors with novel binding modes and improved selectivity profiles.
| Target Kinase Family | Therapeutic Area | Rationale & Examples |
| Janus Kinases (JAKs) | Autoimmune Diseases, Inflammation, Myeloproliferative Neoplasms | The JAK-STAT pathway is a critical signaling cascade for numerous cytokines involved in immunity and inflammation.[7] Inhibitors based on this scaffold, such as Tofacitinib and Ruxolitinib, are cornerstone therapies.[4][5] The 5-amino group can provide additional interactions in the active site, offering a path to designing inhibitors with different selectivity profiles across the JAK family (JAK1, JAK2, JAK3, TYK2).[8][9][10] |
| Bruton's Tyrosine Kinase (BTK) | Rheumatoid Arthritis, B-cell Malignancies | BTK is essential for B-cell receptor signaling. Designing reversible BTK inhibitors from the 7H-pyrrolo[2,3-d]pyrimidine core has shown promise for treating rheumatoid arthritis and lymphomas.[11] |
| P21-Activated Kinase 4 (PAK4) | Oncology | PAK4 is overexpressed in various cancers and plays a role in cell proliferation and survival.[3] The 7H-pyrrolo[2,3-d]pyrimidine framework serves as a basis for developing competitive PAK4 inhibitors.[3] |
| Protein Kinase B (PKB/Akt) | Oncology | The PI3K-Akt-mTOR pathway is frequently deregulated in cancer. This scaffold has been used to develop potent, ATP-competitive inhibitors of Akt, demonstrating tumor growth inhibition in preclinical models.[12] |
| Multi-Targeted Kinase Inhibitors | Oncology | The versatility of the scaffold allows for the design of inhibitors that target multiple key kinases involved in cancer progression, such as EGFR, Her2, and VEGFR2, potentially offering broader efficacy and overcoming resistance mechanisms.[13] |
Key Synthetic Methodologies & Protocols
The most common and powerful strategy for elaborating the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine core is the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the C4 position of the pyrimidine ring and a variety of aryl or heteroaryl boronic acids or esters.
Workflow for Kinase Inhibitor Synthesis via Suzuki Coupling
The following diagram illustrates the general workflow for synthesizing a novel kinase inhibitor starting from our key intermediate.
Caption: General workflow for synthesizing a kinase inhibitor.
Protocol: Synthesis of a 4-Aryl-7H-pyrrolo[2,3-d]pyrimidin-5-amine Derivative
This protocol describes a representative Suzuki-Miyaura cross-coupling reaction. The choice of catalyst, ligand, and base is critical and may require optimization for different boronic acids.[14][15]
Causality Behind Component Selection:
-
Palladium Catalyst (Pd(OAc)₂): A common and effective palladium(II) precatalyst that is reduced in situ to the active palladium(0) species.
-
Ligand (SPhos): A bulky, electron-rich phosphine ligand that promotes the oxidative addition step (often rate-limiting for chloro-heterocycles) and facilitates the reductive elimination step to form the final product.
-
Base (K₂CO₃): A moderately strong inorganic base required to activate the boronic acid by forming the more nucleophilic boronate species.
-
Solvent (Dioxane/Water): A common solvent system for Suzuki couplings. The water is essential for dissolving the base and facilitating the transmetalation step.
Materials & Equipment:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine
-
Substituted Arylboronic Acid (1.2 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.05 equivalents)
-
SPhos (0.10 equivalents)
-
Potassium Carbonate (K₂CO₃) (3.0 equivalents)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Nitrogen or Argon inert atmosphere setup
-
Ethyl acetate, Brine
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), Pd(OAc)₂ (0.05 mmol), and SPhos (0.10 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL H₂O).
-
Degassing: Bubble N₂ or Ar gas through the stirred suspension for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and then brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.
Self-Validation System: The integrity of this protocol relies on consistent monitoring. An initial LC-MS of the reaction mixture (t=0) and subsequent samples every 1-2 hours will validate that the starting material is being consumed and the desired product mass is forming. The final characterization by NMR and HRMS provides definitive structural confirmation, while HPLC analysis confirms the purity of the isolated product, ensuring it meets the standards for subsequent biological assays.
Mechanism of Action: Targeting the JAK-STAT Pathway
Many inhibitors derived from this scaffold target the JAK-STAT pathway, which is fundamental to immune cell signaling.
Caption: The JAK-STAT signaling pathway and point of intervention.
As illustrated, cytokines bind to their receptors, activating associated Janus kinases (JAKs). JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. These phosphorylated STATs form dimers, translocate to the nucleus, and induce the transcription of genes involved in inflammation and immunity.[7] Kinase inhibitors developed from the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine scaffold competitively bind to the ATP pocket of JAKs, preventing the phosphorylation of STATs and thereby blocking the downstream signaling cascade.
Conclusion
4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine is a high-value, strategic intermediate for the development of targeted therapies. Its inherent drug-like scaffold and synthetically versatile substitution pattern provide medicinal chemists with a robust platform for creating novel and potent kinase inhibitors. The protocols and principles outlined in this guide offer a solid foundation for researchers to leverage this powerful building block in their drug discovery programs.
References
-
PubMed. (2019). Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. Molecules. Retrieved from [Link]
-
MDPI. (n.d.). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Retrieved from [Link]
- Google Patents. (n.d.). US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Pharmaffiliates. (n.d.). 4-Chloro-7H-Pyrrolo[2,3-d]Pyrimidine: Key Intermediate for Advanced Pharmaceutical Synthesis. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. Retrieved from [Link]
-
ResearchGate. (n.d.). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
-
ScienceOpen. (2021). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Retrieved from [Link]
- Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
-
MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]
-
ACS Publications. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. Retrieved from [Link]
-
PubChem. (n.d.). 4-chloro-7H-pyrrolo(2,3-d)pyrimidin-2-amine. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure‐guided design of potent JAK1‐selective inhibitors based on 4‐amino‐7H‐pyrrolo[2,3‐d]pyrimidine with anti‐inflammatory efficacy. Retrieved from [Link]
-
PubMed Central. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]
-
PubMed. (2019). Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
-
ResearchGate. (n.d.). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature | Request PDF. Retrieved from [Link]
-
PubMed. (2024). Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy. Retrieved from [Link]
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- 15. reddit.com [reddit.com]
Application Note: Analytical Characterization of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine
[1][2][3][4][5]
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
The molecule 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine represents a critical "branch point" intermediate in the synthesis of 5-substituted 7-deazapurines.[1][2][3][4][5] While the 4-chloro group provides a handle for Nucleophilic Aromatic Substitution (
Key Challenges:
-
Oxidative Instability: The 5-amino-pyrrolo moiety behaves similarly to electron-rich anilines or aminopyrroles, prone to forming quinone-imine type degradation products upon air exposure.[1][2][3][4][5]
-
Amphoteric Nature: Presence of the basic 5-amine, the acidic pyrrole N-H (
), and the pyrimidine nitrogen requires careful pH control during chromatography.[1][2][3][4][5]
Handling & Sample Preparation (Critical Protocol)
Safety Warning: This compound should be treated as air-sensitive.[1][2][3][4][5] All analytical standards must be prepared under an inert atmosphere (Argon/Nitrogen).
Protocol A: Inert Sample Preparation
Identification Techniques (Structural Elucidation)
Nuclear Magnetic Resonance (NMR)
The structure is confirmed by the loss of the C5-proton signal found in the parent scaffold and the appearance of the amine signal.[1][2][3][4][5]
-
Solvent: DMSO-d6 (preferred over
due to solubility and hydrogen bonding stabilization).[1][2][3][4][5] -
Expected Shifts (
NMR, 400 MHz):
Mass Spectrometry (MS)[1][2][3][4][5]
Purity & Impurity Profiling (HPLC-UV/MS)
Due to the polarity of the amine, a standard C18 gradient is modified to ensure retention and peak shape.[1][2][3][4][5]
Protocol B: HPLC Method Parameters
| Parameter | Specification | Rationale |
| Column | C18 End-capped (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm | End-capping reduces tailing from amine interaction with silanols.[1][2][3][4][5] |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 6.[1][2][3][4][5]5) | Neutral pH prevents rapid hydrolysis of 4-Cl and stabilizes the amine.[1][2][3][4][5] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Standard organic modifier.[1][2][3][4][5] |
| Gradient | 0-2 min: 5% B; 2-15 min: 5% | Retains polar amine early; elutes hydrophobic dimers late.[1][2][3][4][5] |
| Flow Rate | 1.0 mL/min | Standard backpressure management.[1][2][3][4][5] |
| Detection | UV @ 254 nm and 280 nm | 280 nm is more specific for the electron-rich pyrrole system.[1][2][3][4][5] |
| Column Temp | 25°C | Ambient temperature minimizes thermal degradation on-column.[1][2][3][4][5] |
Impurity Fate Mapping
The following impurities are critical quality attributes (CQAs):
Visualization of Analytical Workflow
The following diagram illustrates the decision matrix for characterizing this labile intermediate.
Caption: Workflow for handling the labile 5-amino intermediate, prioritizing in-situ derivatization over isolation to prevent oxidative degradation.
Stability & Degradation Mechanism[1][2][3][4][5][8]
Understanding the degradation is vital for interpreting "ghost peaks" in chromatograms.[1][2][3][4][5]
Caption: Primary degradation pathways. The 5-amine is prone to oxidative polymerization (browning) and hydrolytic dechlorination.[1][2][3][4][5]
References
-
ChemicalBook. (2023).[1][2][4][5][6] 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Properties and Applications.Link[1][2][3][4][5]
-
National Institutes of Health (NIH) - PubChem. (2025).[1][2][3][4][5] 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine (Compound Summary).Link[1][2][3][4][5]
-
Mittal, A. et al. (2021).[1][2][3][4][5] Impurity Profiling of Tofacitinib During Synthesis.[1][2][3][4][5] Journal of Pharmaceutical and Biomedical Analysis.[1][2][3][4][5] (Contextual citation for 7-deazapurine impurity behavior).
-
GuideChem. (2023).[1][2][4][5] Synthesis methods for 4-chloropyrrolo[2,3-d]pyrimidine derivatives.Link[1][2][3][4][5]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support center for the synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. This vital heterocyclic compound is a cornerstone intermediate in the synthesis of numerous kinase inhibitors, including Tofacitinib, Ruxolitinib, and Baricitinib, making its efficient production critical for pharmaceutical research and development.[1][2]
This guide is structured as a series of frequently asked questions (FAQs) to directly address the common challenges—particularly low yield—that researchers encounter during the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your synthetic chemistry.
Core Synthesis Overview
The most prevalent and direct method for synthesizing 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine involves the deoxychlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one (the starting material, SM) using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[3]
While seemingly straightforward, this reaction is fraught with potential pitfalls that can drastically reduce yield and purity. This guide will help you navigate them.
Troubleshooting & FAQs
Section 1: Incomplete Conversion & Low Reactivity
This is the most common issue, where reaction monitoring (e.g., by TLC or HPLC) shows a significant amount of starting material remaining even after prolonged reaction times.
Question 1: My reaction has stalled with significant starting material left. I'm using POCl₃ as both the reagent and solvent. What are the primary causes?
Answer: Stalled reactions are typically due to insufficient reactivity of the chlorinating system or degradation of the reagent. Here are the key factors to investigate:
-
Quality of POCl₃: Phosphorus oxychloride is highly hygroscopic. Contamination with water (H₂O) or phosphoric acid (H₃PO₄) significantly reduces its efficacy. The reaction of POCl₃ with water forms hydrochloric acid (HCl) and phosphoric acid, consuming the active reagent. Always use a fresh, unopened bottle of POCl₃ or distill older stock before use.
-
Insufficient Thermal Energy: This reaction requires high temperatures, typically refluxing at the boiling point of POCl₃ (~105-107 °C), to proceed efficiently.[3] Ensure your reaction temperature is consistently at or near reflux. Lower temperatures will lead to dramatically slower reaction rates and incomplete conversion.
-
The Role of a Catalyst/Additive: While POCl₃ can be used alone, its reactivity is often enhanced by the addition of a tertiary amine base, such as N,N-dimethylaniline, triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA).[4] The amine acts as a catalyst by forming a more reactive intermediate with POCl₃, the Vilsmeier-type reagent (a chloroiminium salt if DMF is present, or a phosphonium salt), which facilitates the chlorination of the pyrimidinone oxygen.[5][6]
-
Solid State of the Starting Material: The starting material, 7H-pyrrolo[2,3-d]pyrimidin-4-one, has poor solubility in many organic solvents and even in pure POCl₃ at lower temperatures. Ensure the mixture is heated adequately to achieve sufficient dissolution for the reaction to occur.
Question 2: I added a tertiary amine (like triethylamine), but the conversion is still poor. Could the base be causing a problem?
Answer: Yes, while catalytic amounts of a tertiary amine are beneficial, the choice and amount of base are critical.
-
Basicity and Nucleophilicity: Highly nucleophilic bases can react with POCl₃ in side reactions. While TEA is commonly used, a more sterically hindered, non-nucleophilic base like DIPEA can sometimes be more effective.
-
Stoichiometry: The amine is typically used in catalytic to stoichiometric amounts. Using a large excess can lead to complex side reactions and make purification more difficult. A patent for a related synthesis of 2,4-dichloropyrrolopyrimidine specifies using an organic base as a catalyst for the chlorination with POCl₃.[4]
-
Formation of Quaternary Salts: The generated HCl in the reaction mixture will react with the tertiary amine to form a solid ammonium salt (e.g., triethylammonium chloride). This salt can sometimes precipitate and coat the starting material, hindering its reaction. Efficient stirring is crucial to maintain a homogenous slurry.
Section 2: Formation of Impurities & Byproducts
Even with complete conversion of the starting material, low yields of the desired product can result from the formation of side products.
Question 3: My crude product NMR shows signals suggesting modification of the pyrrole ring. What could be happening?
Answer: The pyrrole ring is electron-rich and susceptible to electrophilic attack, especially under harsh, acidic conditions generated during the POCl₃ reaction.
-
Vilsmeier-Haack Type Reactions: If dimethylformamide (DMF) has been used as a solvent or additive, it can react with POCl₃ to form the Vilsmeier reagent.[5] This powerful electrophile can formylate the electron-rich pyrrole ring, leading to undesired aldehydes or related byproducts.
-
Ring Chlorination: While chlorination is desired at the C4 position of the pyrimidine ring, aggressive conditions (very high temperatures for extended periods) or the presence of stronger chlorinating species (e.g., PCl₅ contamination in POCl₃) could potentially lead to electrophilic chlorination on the pyrrole ring, although this is less common for this specific substrate. Using a mixture of POCl₃-PCl₅ is a known method for creating a more potent chlorinating system.[7]
Question 4: I'm observing a byproduct with a mass corresponding to a dichlorinated species. How is this possible and how can I prevent it?
Answer: Dichlorination typically occurs if the starting material itself contains a dihydroxy precursor, such as 7H-pyrrolo[2,3-d]pyrimidine-2,4-dione.[4] If you are starting with the correct 4-hydroxy compound, dichlorination of the desired product is unlikely under standard conditions. The key is to ensure the purity of your starting material. If your synthesis starts from precursors like 4-aminouracil, incomplete or side reactions in that initial step could lead to dihydroxy species that carry through to the chlorination step.[4]
Section 3: Work-up and Purification Issues
Significant product loss often occurs during the quenching, extraction, and purification phases.
Question 5: The reaction quench is violent and seems to degrade my product. What is the best way to handle the excess POCl₃?
Answer: The quench of POCl₃ is extremely exothermic and must be performed with extreme caution. The product, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is also susceptible to hydrolysis back to the starting material under acidic aqueous conditions.[8]
Optimized Quenching Protocol:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the bulk of the excess POCl₃ under reduced pressure (distillation). This is a critical step for safety and yield on a larger scale.[3][9]
-
Prepare a separate flask with a vigorously stirred mixture of ice water and a water-immiscible organic solvent (e.g., dichloromethane (DCM) or ethyl acetate).
-
Very slowly and dropwise, add the cooled reaction residue to the stirred ice/solvent mixture. The temperature of the quench mixture should be maintained below 10-15 °C.
-
Once the addition is complete, the next step is a careful basification.
Question 6: I'm losing most of my product during the aqueous work-up and extraction. How can I improve my recovery?
Answer: This is a classic problem related to the product's properties and the work-up pH. The chloro group at the 4-position is activated towards nucleophilic substitution, and water is a nucleophile.[10]
-
pH Control is Critical: After quenching, the solution will be highly acidic. Hydrolysis of the chloro group is rapid in acidic water.[8] You must neutralize the acid by slowly adding a base. It is crucial to bring the pH into the basic range (pH 8-10) to ensure the product is stable and to deprotonate any protonated intermediates.[1][3] Use a base like aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), ensuring the temperature remains low during addition.
-
Product Precipitation: In many cases, the product will precipitate from the aqueous solution once the pH is adjusted to the 8-10 range.[1] This is an effective way to isolate the product. It can then be collected by filtration, washed with cold water, and dried.
-
Solvent for Extraction: If the product does not precipitate, you will need to perform an extraction. Dichloromethane (DCM) or ethyl acetate are common choices. Ensure you perform multiple extractions (e.g., 3x) to maximize recovery. The product has moderate solubility, so repeated extractions are necessary.
The following workflow diagram summarizes the key decision points in troubleshooting this synthesis.
Caption: Troubleshooting workflow for low yield synthesis.
Optimized Protocol Summary
This table summarizes key parameters for optimizing the chlorination reaction.
| Parameter | Standard Condition | Optimized Condition / Key Insight | Rationale |
| Chlorinating Agent | Excess POCl₃ | Fresh or distilled POCl₃ (≥3 equivalents) | Water contamination drastically reduces reactivity.[9] |
| Catalyst | None or TEA | 0.1 - 1.0 eq. of DIPEA or N,N-dimethylaniline | A non-nucleophilic base activates POCl₃ without competing side reactions.[4] |
| Temperature | 80-100 °C | Reflux (~105-110 °C) | Reaction requires high thermal energy for complete conversion.[3] |
| Reaction Time | 2-4 hours | Monitor by TLC/HPLC until SM is consumed | Fixed times can be misleading; monitor reaction progress to avoid byproduct formation from prolonged heating. |
| Work-up: Quench | Add reaction mix to water | Distill excess POCl₃, then add residue slowly to a stirred slurry of ice and DCM. | Minimizes exothermic event and prevents product hydrolysis by keeping the medium cold and extracting the product immediately.[3] |
| Work-up: pH Adjust | Neutralization | Slow addition of aq. NaOH or K₂CO₃ to pH 8-10 while maintaining T < 15 °C. | Prevents hydrolysis of the chloro-product, which is unstable in acidic water, and facilitates precipitation/extraction.[1][8] |
| Isolation | Extraction | Induce precipitation by pH adjustment; filter, wash with cold water, and dry. | Often provides cleaner material than direct extraction and is more efficient for larger scales.[1] |
A Note on Protecting Groups
For subsequent reactions, the pyrrole N-H is often protected. A common strategy is to convert 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine to its tosyl-protected derivative, 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.[11][12] This protection enhances the reactivity of the 4-chloro position towards nucleophilic substitution by increasing the electron-withdrawing nature of the ring system and prevents side reactions at the pyrrole nitrogen.[12]
By carefully controlling reagent quality, reaction conditions, and work-up procedures, researchers can reliably overcome the challenge of low yield and produce high-quality 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine for their drug discovery programs.
References
- Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. (CN111333333A).
-
Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]
- Yao, H. B., et al. (2010). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Youji Huaxue, 30(6), 918-921.
- Google Patents. (n.d.). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. (US10738058B2).
-
Hovd, A. K., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(15), 10475–10493. Retrieved from [Link]
-
Sundby, E., et al. (2023). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 8(46), 43867–43876. Retrieved from [Link]
-
Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of tofacitinib citrate. (CN104987339A).
-
Shi, D., et al. (2018). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Organic Process Research & Development, 22(3), 329-334. Retrieved from [Link]
-
Bebbington, D., et al. (2011). POCl3 chlorination of 4-quinazolones. Organic & Biomolecular Chemistry, 9(10), 3848-3855. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). An Efficient and Alternative Method for Synthesis of Tofacitinib. Retrieved from [Link]
-
Organic Process Research & Development. (2014). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Retrieved from [Link]
-
Reddit. (2019, February 24). What's the role of POCl3 in this reaction? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Retrieved from [Link]
-
SciSpace. (n.d.). Base-induced dismutation of POCl3 and POBr3: synthesis and structure of ligand-stabilized dioxophosphonium cations. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Retrieved from [Link]
-
ResearchGate. (n.d.). Tertiary amines enhance reactions of organic contaminants with aqueous chlorine. Retrieved from [Link]
Sources
- 1. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. guidechem.com [guidechem.com]
- 4. CN104987339A - Synthesis method of tofacitinib citrate - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. scispace.com [scispace.com]
- 7. indianchemicalsociety.com [indianchemicalsociety.com]
- 8. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. srinichem.com [srinichem.com]
- 11. 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | 479633-63-1 [chemicalbook.com]
- 12. derpharmachemica.com [derpharmachemica.com]
Preventing hydrolysis of "4-chloro-7H-pyrrolo[2,3-d]pyrimidine" during workup
Welcome to the dedicated technical support center for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of handling this versatile but sensitive intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and purity of your compound during experimental workups.
The Challenge: Hydrolytic Instability
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a cornerstone building block in the synthesis of numerous kinase inhibitors, including tofacitinib.[1] Its utility stems from the reactive C4-chloro substituent, which is primed for nucleophilic aromatic substitution (SNAr).[2][3] However, this reactivity is a double-edged sword, making the compound highly susceptible to hydrolysis to the corresponding 4-hydroxy derivative, particularly under acidic or strongly basic conditions.[2] This guide provides a framework for understanding and mitigating this critical issue.
Troubleshooting Guide: Preventing Degradation During Workup
This section addresses specific problems you may encounter during the workup of reactions involving 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Q1: My reaction is complete, but I'm seeing significant formation of the 4-hydroxy byproduct after quenching and aqueous extraction. How can I prevent this?
A1: The key is strict pH and temperature control during the quench and subsequent washes.
The pyrimidine ring's electron-deficient nature, amplified by the electron-withdrawing chlorine atom, makes the C4 position highly electrophilic and thus, susceptible to nucleophilic attack by water or hydroxide ions.[3]
-
Under acidic conditions: Protonation of the pyrimidine ring further activates it towards nucleophilic attack by water. While some reactions, like acid-catalyzed aminations, require acidic conditions, it's a delicate balance to promote the desired reaction over hydrolysis.[4][5]
-
Under basic conditions: Direct attack by hydroxide ions is a primary degradation pathway.
Recommended Protocol: Controlled Basic Workup
This is the most common and industrially validated method for isolating 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, especially after reactions using reagents like POCl₃.
-
Temperature is Critical: Cool the reaction mixture to 0-10°C before quenching. This slows down the rate of hydrolysis.
-
Quenching: Slowly add the cooled reaction mixture to a vigorously stirred vessel containing ice-cold water. This dissipates heat and dilutes acidic byproducts.
-
pH Adjustment: While maintaining a low temperature (0-10°C), slowly add a pre-chilled solution of a suitable base to adjust the pH to a range of 9-10.[6][7] This pH range is a "sweet spot" where the compound precipitates out of the aqueous solution, minimizing its contact time with water, while being basic enough to neutralize any remaining acid.
-
Filtration and Washing: Promptly filter the precipitated solid. Wash the filter cake with cold water to remove inorganic salts.
-
Drying: Dry the solid under vacuum at a moderate temperature (e.g., below 80°C) to remove residual water.
Q2: I'm concerned about using a basic aqueous workup. Are there non-aqueous alternatives?
A2: Yes, non-aqueous workups are an excellent strategy, particularly for small-scale experiments or when the reaction solvent is immiscible with water.
A non-aqueous workup avoids introducing the primary reagent for hydrolysis.
Recommended Protocol: Direct Precipitation or Solvent-Swap
-
Concentration: If your reaction solvent is volatile (e.g., acetonitrile, dichloromethane), concentrate the reaction mixture under reduced pressure to remove the solvent and any volatile byproducts.
-
Precipitation/Suspension:
-
Option A (Pouring into Water): Take the concentrated residue and slowly add it to a stirring vessel of cold water. The organic-soluble product should precipitate. This method still introduces water, but for a very short duration and primarily for physical precipitation rather than extraction.[8]
-
Option B (Anti-Solvent Addition): To the concentrated residue, add a non-polar "anti-solvent" in which your product is insoluble but your impurities are soluble (e.g., hexanes, heptane). This can induce crystallization or precipitation of the desired product.
-
-
Isolation: Isolate the solid by filtration, wash with a minimal amount of the anti-solvent, and dry under vacuum.
Q3: My product seems to be degrading even when I follow the controlled basic workup. What else could be going wrong?
A3: Several factors could still be at play. Let's troubleshoot further.
-
Choice of Base: While sodium hydroxide is commonly used, consider using a milder base like potassium carbonate or a bicarbonate solution. These create a less harsh basic environment.
-
Localized pH Spikes: Ensure vigorous stirring during the addition of the base. Poor mixing can create localized areas of very high pH, leading to rapid degradation before the bulk solution is neutralized.
-
Extended Contact Time: Do not let the aqueous slurry stir for an extended period. The goal is to precipitate and filter as efficiently as possible.
-
Emulsion Formation: If an emulsion forms during extraction, it can trap the product in the aqueous layer for longer, increasing the risk of hydrolysis. If this occurs, adding brine can help break the emulsion.
Frequently Asked Questions (FAQs)
Q: Why is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine so unstable in aqueous solutions?
A: The instability arises from the fundamental electronic properties of the molecule. The pyrimidine ring is inherently electron-deficient due to the two nitrogen atoms. The chlorine atom at the C4 position further withdraws electron density, making this position highly electrophilic. This creates a strong driving force for nucleophilic attack by water or hydroxide ions, leading to the displacement of the chloride and formation of the more thermodynamically stable 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine.
Q: What is the ideal pH range for handling this compound?
A: Based on synthetic procedures, a slightly basic pH range of 9-10 appears optimal for precipitating the compound from an aqueous medium while minimizing hydrolysis.[6][7] Strongly acidic (below pH 5) and strongly basic (above pH 11) conditions should be avoided, especially at elevated temperatures.[9] The predicted pKa of the pyrrole nitrogen is approximately 11.4, suggesting that deprotonation and potential subsequent reactions are more likely at higher pH values.[1][10]
Q: Can I use a different solvent for extraction instead of precipitating the product?
A: Yes. If your product is soluble in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane), you can perform an extraction. However, the principles of temperature and pH control still apply to the aqueous layer.
Recommended Protocol: Extractive Workup
-
After quenching the reaction in ice-cold water, immediately add your extraction solvent (e.g., ethyl acetate).
-
Adjust the pH of the aqueous layer to a neutral or slightly basic range (pH 7-8) using a mild base like sodium bicarbonate, while keeping the temperature low.
-
Separate the layers promptly.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer to isolate your product.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Quenching Temperature | 0–10 °C | Slows the rate of hydrolysis. |
| Aqueous Workup pH | 9–10 | Optimal for precipitation, minimizing solubility and contact time with water.[6][7] |
| Bases for Neutralization | NaOH, KOH, K₂CO₃, NaHCO₃ | Strong bases for POCl₃ quench; milder bases for general extractions. |
| Drying Agent | Na₂SO₄, MgSO₄ | Efficiently removes water from organic extracts. |
Visualizing the Workup Decision Process
Caption: Decision workflow for workup strategy.
Hydrolysis Mechanism Overview
Caption: Simplified hydrolysis pathways.
References
- Google Patents. (n.d.). Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
- Google Patents. (n.d.). Preparation method of 4-chloropyrrolo [2,3-d ] pyrimidine.
-
Larhed, M., et al. (2014). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 3(12), 17354-17361. Retrieved from [Link]
-
Lo, C. C., et al. (2015). Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin. Chemosphere, 120, 383-390. Retrieved from [Link]
- Patsnap. (2020, August 11). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
- Google Patents. (n.d.). Process for the preparation of chloropyrimidines.
-
Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]
-
MDPI. (2018). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules, 23(10), 2465. Retrieved from [Link]
-
LookChem. (n.d.). Cas 3680-69-1,4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
-
Preprints.org. (2023, October 12). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Retrieved from [Link]
Sources
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. srinichem.com [srinichem.com]
- 4. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
- 8. mdpi.com [mdpi.com]
- 9. Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lookchem.com [lookchem.com]
Technical Support Center: Purification of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine via Recrystallization
Welcome to the dedicated technical support resource for the purification of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the purity of this critical synthetic intermediate. As a key building block in the synthesis of numerous kinase inhibitors, the purity of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is paramount to the success of subsequent reactions and the quality of the final active pharmaceutical ingredient.[1]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. The methodologies and advice provided herein are grounded in established chemical principles and validated through practical application.
Troubleshooting Guide: Recrystallization of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
This section addresses specific issues that may arise during the recrystallization of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Question 1: My crude 4-chloro-7H-pyrrolo[2,3-d]pyrimidine fails to dissolve completely in hot toluene.
Answer:
This issue can stem from a few factors:
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Insufficient Solvent: You may not be using a sufficient volume of toluene to dissolve the solute at an elevated temperature. The solubility of a compound increases with temperature, but there is a saturation limit.
-
Solution: Gradually add more hot toluene in small portions to the heated suspension until the solid completely dissolves. It is crucial to add just enough solvent to achieve dissolution at the boiling point to ensure good recovery upon cooling.
-
-
Insoluble Impurities: Your crude material may contain insoluble impurities. These could be inorganic salts from the workup or polymerized byproducts.
-
Solution: If, after adding a reasonable amount of hot toluene, a portion of the solid remains undissolved, it is likely an impurity. Perform a hot filtration to remove these insoluble materials. Ensure your filtration apparatus (funnel and filter paper) is pre-heated to prevent premature crystallization of the product in the funnel.
-
Question 2: After dissolving the compound in hot toluene and allowing it to cool, no crystals have formed.
Answer:
The absence of crystallization upon cooling is a common issue, often due to either supersaturation or an excess of solvent.
-
Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved solid is higher than its normal saturation point at that temperature, but crystallization has not been initiated.
-
Solution 1: Induce Crystallization by Seeding: If you have a small crystal of pure 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, add it to the solution. This "seed crystal" will provide a nucleation site for crystal growth.
-
Solution 2: Induce Crystallization by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
-
Excess Solvent: If the concentration of the compound is too low (i.e., you've used too much solvent), the solution may not be saturated enough for crystals to form even at lower temperatures.
-
Solution: Gently heat the solution to evaporate some of the toluene. This will increase the concentration of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Once you observe slight turbidity or the formation of a few crystals at the surface, remove the flask from the heat and allow it to cool slowly.
-
Question 3: An oil has formed at the bottom of the flask instead of crystals.
Answer:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high, leading to a liquid-liquid phase separation instead of crystallization.
-
Solution 1: Re-dissolve and Cool Slowly: Reheat the mixture until the oil redissolves completely. You may need to add a small amount of additional hot toluene. Then, allow the solution to cool much more slowly. You can do this by insulating the flask or placing it in a warm bath that is allowed to cool to room temperature gradually.
-
Solution 2: Use a Co-solvent System: If slow cooling is ineffective, consider using a co-solvent system. For instance, after dissolving the compound in a minimal amount of hot toluene, you can add a poor solvent (a solvent in which the compound is less soluble, like heptane or hexane) dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot toluene to redissolve the cloudiness and allow the mixture to cool slowly. A patent for a related process mentions precipitating the product from a toluene-water mixture, which is another example of a bi-phasic system to induce precipitation.[2]
Question 4: The recrystallized product is still impure, as indicated by a broad melting point range or analytical data (e.g., HPLC, NMR).
Answer:
This indicates that the chosen recrystallization conditions were not optimal for removing the specific impurities present in your crude material.
-
Inappropriate Solvent: Toluene may have a similar solubility profile for both your product and the impurities.
-
Solution: Experiment with different recrystallization solvents. Based on solubility data, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is also soluble in ethanol, methanol, and ethyl acetate.[1] A different solvent may have a better solubility differential between your compound and the impurities. Perform small-scale solubility tests to identify a suitable alternative.
-
-
Co-precipitation: The impurity may be co-precipitating with your product.
-
Solution: A second recrystallization is often necessary to achieve high purity. Alternatively, you may need to consider a different purification technique, such as column chromatography, to remove the persistent impurity before recrystallization. Common impurities can include starting materials from the synthesis, such as 4-hydroxypyrrolo[2,3-d]pyrimidine if the chlorination step with phosphorus oxychloride was incomplete.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine?
A1: Toluene is a commonly cited and effective solvent for the recrystallization of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[3] An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
Q2: What are the common impurities in crude 4-chloro-7H-pyrrolo[2,3-d]pyrimidine?
A2: The impurities will largely depend on the synthetic route used.[4][5]
-
If synthesized from 4-hydroxypyrrolo[2,3-d]pyrimidine using a chlorinating agent like phosphorus oxychloride, the primary impurity is likely the unreacted starting material.[3]
-
Syntheses starting from diethyl malonate or cyanoacetate involve multiple steps and intermediates, any of which could potentially be carried through to the final product if reactions are not driven to completion.[4][5]
-
Side products from the cyclization and chlorination steps are also possible.
Q3: What is the expected appearance and melting point of pure 4-chloro-7H-pyrrolo[2,3-d]pyrimidine?
A3: Pure 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is typically a white to light brown crystalline solid.[1] Its melting point is reported to be in the range of 214-217 °C.[1] A sharp melting point within this range is a good indicator of high purity.
Q4: Can I use a solvent mixture for recrystallization?
A4: Yes, a solvent mixture (co-solvent system) can be very effective, especially if a single solvent does not provide the desired solubility profile. The general approach is to dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The mixture is then heated until it becomes clear again and allowed to cool slowly.
Experimental Protocol: Recrystallization of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol provides a step-by-step methodology for the recrystallization of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine using toluene.
Materials and Equipment:
-
Crude 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Toluene (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water/oil bath
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Glass rod
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Spatula
-
Ice bath
Procedure:
-
Dissolution: Place the crude 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in an Erlenmeyer flask. Add a volume of toluene sufficient to form a slurry. A starting point is approximately 10-15 mL of toluene per gram of crude material.
-
Heating: Fit the flask with a condenser and gently heat the mixture to the boiling point of toluene (approximately 111 °C) with stirring.
-
Achieving Saturation: Continue to add hot toluene in small portions until all the solid has just dissolved. Avoid adding a large excess of solvent.
-
(Optional) Hot Filtration: If insoluble impurities are present, perform a hot filtration at this stage.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, you can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold toluene to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
| Parameter | Recommended Value/Range |
| Recrystallization Solvent | Toluene |
| Approximate Solvent Ratio | 10-15 mL toluene per gram of crude material |
| Dissolution Temperature | Boiling point of toluene (~111 °C) |
| Cooling Method | Slow cooling to room temperature, followed by an ice bath |
| Expected Purity (HPLC) | >99.5%[2] |
| Expected Appearance | White to light brown crystalline solid[1] |
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for the recrystallization of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
References
- Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. Google Patents.
- PROCESS FOR PREPARING 7H-PYRROLO [2,3-D]PYRIMIDINE COMPOUNDS. European Patent Office.
- Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Google Patents.
-
Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. Available at: [Link]
Sources
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting guide for "4-chloro-7H-pyrrolo[2,3-d]pyrimidine" synthesis
Executive Summary & Critical Parameters
4-chloro-7H-pyrrolo[2,3-d]pyrimidine (also known as 6-chloro-7-deazapurine) is the critical scaffold for JAK inhibitors like Tofacitinib and Ruxolitinib.[1] The primary synthetic challenge lies in the deoxychlorination of the 4-hydroxy precursor (7-deazahypoxanthine).[1]
This guide addresses the instability of the pyrrole ring during harsh chlorination conditions and the "black tar" phenomenon often seen during aqueous workup.
Physicochemical Data Table
| Property | Value | Critical Note |
| Molecular Weight | 153.57 g/mol | |
| Melting Point | 188–194 °C | Lower MP (<180°C) indicates significant hydrolysis impurities.[1] |
| Solubility | DMSO, DMF, Hot Ethanol | Sparingly soluble in water; precipitates upon quenching.[1] |
| pKa | ~11.4 (Pyrrole N-H) | The N7 proton is acidic; susceptible to deprotonation.[1] |
| Stability | Moisture Sensitive | Hydrolyzes back to starting material in acidic aqueous media.[1] |
Standard Operating Procedure (SOP): Direct Chlorination
Objective: Conversion of 7H-pyrrolo[2,3-d]pyrimidin-4-ol to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
The Protocol
Note: All steps must be performed under inert atmosphere (Ar/N2).
-
Setup: Charge a dry flask with 7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.0 eq) .
-
Solvent/Reagent: Add POCl3 (5.0–8.0 eq) . The POCl3 acts as both solvent and reagent.[1]
-
Optimization: For difficult substrates, add N,N-Dimethylaniline (1.0 eq) or catalytic DMF.[1]
-
-
Reaction: Heat to reflux (90–105 °C) for 3–5 hours.
-
Checkpoint: Solution should turn from a slurry to a clear (often dark) solution.[1]
-
-
Concentration: Distill off excess POCl3 under reduced pressure. Do not distill to dryness ; leave a viscous oil.[1]
-
Quench (The Danger Zone):
-
Neutralization: Adjust pH to 9–10 using 50% NaOH or NH4OH. Maintain internal temp < 20 °C.
-
Isolation: Filter the precipitate. Wash with cold water.[1] Dry in a vacuum oven at 50 °C.
Visual Workflow (DOT Diagram)
Caption: Figure 1. Optimized workflow for the chlorination of 7-deazahypoxanthine, highlighting the critical distillation and quenching steps.
Troubleshooting Support (Q&A)
Tier 1: Reaction Failures (Low Conversion)
Q1: The reaction slurry never clears up, and LCMS shows starting material. Why?
-
Diagnosis: "Wet" POCl3 or inactive Vilsmeier species.[1]
-
Root Cause: POCl3 degrades into phosphoric acid upon contact with moisture.[1] Phosphoric acid is not a chlorinating agent and actually inhibits the reaction.[1]
-
The Fix:
Q2: I see a new peak on LCMS (M+18), but it's not the product.
-
Diagnosis: Hydrolysis reversion.[1]
-
Root Cause: The chlorination likely worked, but the product reverted to the hydroxy starting material during the quench. This happens if the quench solution becomes too hot or remains acidic for too long.[1]
-
The Fix:
Tier 2: Impurity Profiling & "Black Tar"
Q3: My crude product is a black, sticky tar instead of a solid.
-
Diagnosis: Polymerization of the pyrrole ring.[1]
-
Root Cause: The pyrrole nitrogen (N7) is electron-rich.[1] In the presence of strong acid (generated during POCl3 quench) and heat, oxidative polymerization occurs.
-
The Fix:
Q4: What is the "Dimer" impurity often seen in this synthesis?
-
Mechanism: Nucleophilic attack of the product (4-Cl) by the starting material (4-OH) or the free amine.[1]
-
The Fix:
-
Ensure excess POCl3 (at least 5 eq) to drive the reaction to completion quickly, minimizing the window where both SM and Product coexist.
-
Avoid high concentrations (>1 M).[1]
-
Tier 3: Logic Tree for Low Yield
Caption: Figure 2. Diagnostic logic tree for isolating the root cause of yield loss.
Advanced Optimization: N-Protection
If the direct chlorination yields consistently poor quality material due to "tarring," you must protect the N7 position.
-
Recommended Group: Tosyl (Ts) or SEM (2-(Trimethylsilyl)ethoxymethyl).[1]
-
Why: Electron-withdrawing groups (like Tosyl) pull electron density from the pyrrole ring, making it less susceptible to oxidation/polymerization.[1]
-
Workflow Modification:
-
Start with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (if buying crude) OR protect the 4-OH precursor first.[1]
-
Reaction: 4-OH-7-deazapurine + TsCl + NaH
N7-Tosyl intermediate.[1] -
Chlorination: The N7-Tosyl intermediate is robust and can withstand harsher POCl3 conditions without tarring.[1]
-
Deprotection: Removal of Tosyl is achieved via mild alkaline hydrolysis (NaOH/MeOH) after the chlorination is complete.[1]
-
References
-
Pfizer Inc. (2010).[1] Process for the preparation of 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile. (Tofacitinib Synthesis).[1][2][3] Patent WO2010123919.[1]
-
PubChem. (2025).[1] 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Compound Summary). National Library of Medicine.[1] [1]
-
Mittal, A., et al. (2020).[1] Scalable Synthesis of JAK Inhibitors. Organic Process Research & Development. (Discusses the POCl3 quench hazards). [1]
-
Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley.[1] (Mechanistic grounding for Vilsmeier-Haack type chlorinations).
Sources
Technical Support Center: Scalable Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine
[1]
Current Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Subject: Troubleshooting the C5-Functionalization of 7-Deazapurines
Executive Summary
The synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine (hereafter referred to as Target 5-NH2 ) presents a classic "chemoselectivity paradox" in process chemistry. You are attempting to introduce an electron-donating amine at the C5 position while preserving a labile, electron-withdrawing chlorine at the C4 position.[1]
The primary failure modes in scaling this route are:
-
Nitration Runaway: The pyrrole ring is highly activated; exotherms during nitration can lead to dinitration or explosive decomposition.[1]
-
Dechlorination during Reduction: Standard catalytic hydrogenation (Pd/C, H2) will strip the C4-chlorine atom before reducing the nitro group (hydrodehalogenation).[1]
-
Oxidative Instability: The free base amine is electron-rich and prone to rapid oxidation (darkening/tarring) upon air exposure.[1]
This guide provides self-validating protocols to navigate these bottlenecks.
Module 1: Electrophilic Nitration (The C5-Nitro Intermediate)
Objective: Convert 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine to 4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine.
Critical Workflow Diagram
Caption: Controlled nitration workflow emphasizing temperature constraints to prevent hydrolysis and thermal runaway.
Troubleshooting Guide: Nitration
Q: My reaction mixture turned black and exothermed violently upon adding HNO3. What happened? A: You likely added the nitric acid too quickly or at too high a temperature.[1] The pyrrolo[2,3-d]pyrimidine system is electron-rich.[1]
-
The Fix: Cool the sulfuric acid solution to -10°C to -5°C before addition. Use Fuming HNO3 (90%+) and add it sub-surface or very slowly dropwise.[1] Ensure the internal temperature never exceeds 0°C during addition.
Q: I am seeing a byproduct with Mass M+16 (Hydrolysis). A: The C4-Chlorine is susceptible to acid-mediated hydrolysis, converting the product to the 4-hydroxy analogue (which tautomerizes to the amide).[1]
-
The Fix: Keep the reaction time short (< 2 hours) and the temperature low. Quench immediately onto ice once TLC/HPLC shows consumption of starting material.[1] Do not let the reaction stir overnight.
Module 2: The Chemoselective Reduction (The "Kill Step")[1]
Objective: Reduce the Nitro group to Amine without removing the Chlorine.[1]
Comparative Reduction Data
| Method | Reagents | C4-Cl Retention | Scalability | Verdict |
| Catalytic Hydrogenation | H2, Pd/C | Poor (0-20%) | High | DO NOT USE. Rapid dechlorination.[1] |
| Dissolving Metal | Fe, NH4Cl, EtOH/H2O | Excellent (>98%) | Medium | Recommended. Robust and cheap.[1] |
| Stannous Chloride | SnCl2, HCl | Good (>95%) | Low | Difficult workup (tin emulsions).[1] |
| Dithionite | Na2S2O4, THF/H2O | High (>90%) | High | Good alternative, but variable yields.[1] |
Recommended Protocol: Iron-Mediated Reduction[1]
-
Suspend 4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in Ethanol/Water (3:1 ratio).
-
Add Ammonium Chloride (NH4Cl, 5.0 eq) and Iron Powder (Fe, 5.0 eq, <325 mesh).
-
Heat to 70-80°C with vigorous mechanical stirring (magnetic stirring will fail due to iron clumping).
-
Monitor by HPLC. Reaction is usually complete in 2-4 hours.[1]
-
Hot Filtration: Filter through a Celite pad while hot to remove iron oxides.[1] Wash with hot ethanol.[1]
Troubleshooting Guide: Reduction
Q: I used Pd/C and Hydrogen, and my Chlorine is gone. Can I fix it? A: No. Once the C-Cl bond is hydrogenolyzed, it cannot be re-installed easily on this scaffold.[1]
-
The Fix: You must switch to a chemical reductant (Fe/NH4Cl or Zn/AcOH).[1] If you must use hydrogenation, you require a poisoned catalyst (e.g., Pt/C sulfided or Pt-V/C) and strict pressure control, but this is risky at scale.[1]
Q: The filtration of the Iron sludge is stalling. How do I speed this up? A: Iron oxide sludges are notorious for clogging filters.[1]
Module 3: Isolation & Stability (The "Time Bomb")[1]
Objective: Isolate Target 5-NH2 before it oxidizes.
Stability Decision Tree
Caption: Logic flow for handling the unstable free amine. Immediate salt formation is required for long-term storage.[1]
Q: My product turned purple/black during rotary evaporation. A: The free amine is electron-rich (like a phenylenediamine) and oxidizes in air.[1]
-
The Fix: Do not concentrate the free base to dryness.[1]
References
-
Synthesis of Pyrrolo[2,3-d]pyrimidine Core
- Title: "Process for the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine"
-
Source: Google Patents (CN101830904B)[1]
- URL
-
Chemoselective Reduction Strategies
-
JAK Inhibitor Intermediates (Contextual Grounding)
-
Safety Data & Handling
Managing exothermic reactions in "4-chloro-7H-pyrrolo[2,3-d]pyrimidine" synthesis
Technical Support Center: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
A Senior Application Scientist's Guide to Managing Exothermic Events
Welcome to the technical support center for the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical pharmaceutical intermediate.[1] The synthesis, particularly the chlorination step, involves highly energetic reactions that can pose significant safety risks if not properly managed. This resource provides in-depth, experience-driven answers to common challenges, focusing on the causality behind experimental choices to ensure both safety and success in your work.
Frequently Asked Questions (FAQs): Understanding the Core Risks
This section addresses foundational questions about the thermal hazards inherent in the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Q1: What makes the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine a primary concern for exothermic reactions?
A1: The primary thermal risk originates from the chlorination of the precursor, 7H-pyrrolo[2,3-d]pyrimidin-4-ol (or its tautomer, 7H-pyrrolo[2,3-d]pyrimidin-4-one). This conversion is most commonly achieved using phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine or N,N-dimethylformamide (DMF).[2] The reaction of POCl₃ with the hydroxyl group of the substrate is highly exothermic. Furthermore, the quenching of unreacted POCl₃ at the end of the reaction is notoriously dangerous, as its hydrolysis releases a significant amount of heat and corrosive hydrochloric acid (HCl) gas.
Q2: Which specific steps in the synthesis pose the greatest thermal hazard?
A2: There are three critical control points where a thermal runaway can occur:
-
Vilsmeier Reagent Formation: If DMF is used with POCl₃, their initial mixing to form the Vilsmeier reagent is an exothermic process that must be controlled.[3][4]
-
Chlorination Reaction: The main reaction of the pyrrolopyrimidine substrate with the chlorinating agent is intrinsically exothermic. The rate of heat generation can quickly exceed the cooling capacity of the reactor if reagent addition is not carefully controlled.
-
Reaction Quench: This is arguably the most hazardous step on a laboratory and process scale. Adding water or alcohol to the reaction mixture to destroy excess POCl₃ can lead to a violent, delayed exotherm, rapid pressure buildup, and reactor failure. A 2007 incident at a major pharmaceutical company highlighted the severe dangers of improper POCl₃ quenching.
Q3: What are the immediate consequences of a thermal runaway reaction in this synthesis?
A3: A runaway reaction can lead to a rapid increase in temperature and pressure within the reactor. This can cause the solvent to boil violently, potentially over-pressurizing the vessel and leading to a breach. The release of toxic and corrosive materials like POCl₃ and HCl is a major concern.[5][6][7] In severe cases, it can result in equipment damage, chemical spills, fires, and significant risk to personnel.
Troubleshooting Guide: The Chlorination Step
This section provides detailed troubleshooting for the most critical phase of the synthesis: the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Q4: My reaction temperature spikes uncontrollably when I add the 7H-pyrrolo[2,3-d]pyrimidin-4-ol substrate to the POCl₃. What is happening and how can I mitigate this?
A4: This indicates that the rate of heat generation is overwhelming your system's ability to remove heat. The cause is adding the reactant too quickly.
Causality: The reaction's activation energy is readily overcome at ambient or slightly elevated temperatures, leading to an exponential increase in reaction rate and heat output—a classic runaway scenario.
Solution: Implement Strict Control over Reagent Addition and Temperature.
-
Slow, Controlled Addition: Never add the substrate in one portion. It should be added slowly, either portion-wise as a solid or, preferably, as a solution/slurry in an inert solvent via an addition funnel or syringe pump. This makes the rate of reaction dependent on the rate of addition.
-
Maintain Low Temperatures: Begin the reaction at a reduced temperature (e.g., 0-10 °C) to create a larger thermal buffer. This slows the reaction rate and allows more time for heat to be dissipated.
-
Vigorous Stirring: Ensure the reaction mixture is stirred efficiently to prevent localized hot spots and ensure even temperature distribution.
-
Continuous Monitoring: Always monitor the internal reaction temperature with a calibrated thermometer, not just the bath temperature.
Q5: I'm performing a scale-up from 5g to 100g, and a procedure that was safe at the small scale is now showing a dangerous exotherm. Why?
A5: This is a classic challenge in process chemistry, rooted in the principles of heat transfer.
Causality: As you increase the scale of a reaction, the volume increases by a cubic factor (e.g., length³), while the surface area of the flask available for cooling only increases by a square factor (e.g., length²). This means larger reactions have a significantly lower surface-area-to-volume ratio, making them far less efficient at dissipating heat.
Solution: Re-evaluate the Process for Scale.
-
Reduce Addition Rate: The addition rate must be decreased significantly for larger scales. What takes minutes on a 5g scale might need to take hours on a 100g scale.
-
Improve Heat Transfer: Use a reactor with a larger surface area (e.g., avoid round-bottom flasks with a narrow neck in favor of jacketed reactors) and a more powerful cooling system.
-
Consider a Semi-Batch Process: For larger scales, adding the substrate solution at a rate that keeps the temperature stable (power-controlled dosing) is standard industrial practice.
-
Perform Calorimetry Studies: Before any significant scale-up, a reaction calorimetry study (e.g., using an RC1 calorimeter) is essential to quantify the heat of reaction and determine the maximum safe addition rate.
Q6: Quenching my POCl₃ reaction with ice water resulted in a violent, delayed reaction. What is a safer quenching protocol?
A6: This is a common and extremely dangerous situation. The initial formation of a viscous, immiscible layer of chlorophosphoric acids on the surface of the water can prevent mixing.[8] Heat and pressure then build in the organic layer until the barrier is breached, resulting in a sudden, violent, and often uncontrollable quench.
Causality: The hydrolysis of POCl₃ is highly exothermic (ΔH = -276 kJ/mol). The delayed nature of the quench is due to poor mixing and phase separation.
Solution: Adopt a Reverse Quench or a Non-Aqueous Quench.
-
Reverse Quench (Recommended): The safest method is to slowly add the reaction mixture to a separate, well-stirred vessel containing a large excess of cold water or a mildly basic solution (e.g., saturated sodium bicarbonate). This ensures that the POCl₃ is always the limiting reagent in the quench mixture and the large volume of water can absorb the heat generated.
-
Solvent-Based Quench: An alternative is to add the reaction mixture to a cold, stirred solution of a higher-boiling point alcohol like isopropanol, followed by a later aqueous wash. The reaction with alcohol is also exothermic but can be easier to control than with water.
Below is a table summarizing the key control parameters.
| Reaction Stage | Key Reagents | Recommended Temp. (°C) | Primary Control Strategy | Potential Hazards |
| Vilsmeier Formation | POCl₃, DMF | 0 - 10 °C | Slow, dropwise addition of POCl₃ to DMF. | Rapid exotherm, HCl gas evolution. |
| Chlorination | Substrate, POCl₃ | 60 - 110 °C (reaction temp) | Slow, portion-wise addition of substrate. Maintain steady state. | Runaway reaction, temperature spike. |
| Quenching | Excess POCl₃, Water/Alcohol | < 20 °C | Slow "reverse" quench into a large volume of cold liquid. | Delayed violent exotherm, pressure buildup, release of HCl.[8] |
Experimental Protocol: Safety-First Chlorination
This protocol provides a step-by-step method for the chlorination step, emphasizing safety and control.
Objective: To safely convert 7H-pyrrolo[2,3-d]pyrimidin-4-ol to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Materials:
-
7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (4.0 - 6.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 equiv) (Optional, but recommended to scavenge HCl)
-
Acetonitrile (or other suitable high-boiling inert solvent)
-
Ice-water bath
-
Large beaker with crushed ice/water for quenching
Procedure:
-
Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a digital thermometer to measure internal temperature, and a reflux condenser with a nitrogen inlet and an outlet connected to a gas scrubber (containing NaOH solution) to neutralize HCl gas.
-
Charge Reagents: Charge the flask with POCl₃ and acetonitrile. Begin vigorous stirring and cool the mixture to 0-5 °C using an ice-water bath.
-
Controlled Addition: Slowly add the DIPEA dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Substrate Addition: Add the 7H-pyrrolo[2,3-d]pyrimidin-4-ol in small portions over 1-2 hours. Crucially, monitor the internal temperature continuously. If the temperature rises more than 5 °C, immediately pause the addition until it stabilizes.
-
Reaction: Once the addition is complete, slowly heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 2-4 hours, or until reaction completion is confirmed by TLC or LCMS.[2]
-
Cooling: Cool the reaction mixture to room temperature, then further cool to 0-5 °C in an ice bath.
-
Safe Quench (Reverse Quench): In a separate, large, well-ventilated fume hood, place a large beaker containing a vigorously stirred mixture of crushed ice and water (at least 10x the volume of the reaction mixture).
-
Slow Transfer: Using a cannula or dropping funnel, slowly transfer the cooled reaction mixture into the vortex of the stirred ice/water. Monitor the quench vessel for excessive gas evolution or temperature rise. The transfer should be slow enough to maintain the quench pot temperature below 20 °C.
-
Product Isolation: After the quench is complete, the product often precipitates as a solid. It can then be isolated by filtration, washed with cold water, and dried.
Process Flow and Decision Making
The following diagram illustrates the critical workflow and decision points for managing the exothermic chlorination reaction safely.
Caption: Workflow for Safe Exotherm Management.
References
- Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. (CN108947758A).
- Google Patents. (n.d.). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. (US10738058B2).
- Organic Chemistry. (2010). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. 30(6), 918-. (Note: While the specific article is cited in patent literature, a direct link is not available; the reference is included for completeness).
-
Patil, V. R., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from ResearchGate. [Link]
-
PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Google Patents. (n.d.). Chloropyrimidine process. (EP1042303A1).
-
Li, J. J., et al. (2015). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 20(7), 11997–12005. [Link]
Sources
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 2. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. EP1042303A1 - Chloropyrimidine process - Google Patents [patents.google.com]
Reducing by-products in "4-chloro-7H-pyrrolo[2,3-d]pyrimidine" manufacturing.
Topic: Optimization of Chlorination & Impurity Control
Introduction
You are likely accessing this guide because you are synthesizing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS: 3680-69-1), a critical scaffold for JAK inhibitors like Tofacitinib and Ruxolitinib.
The industrial "bottleneck" for this molecule is almost invariably the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol (the 4-hydroxy precursor) using phosphoryl chloride (POCl
-
Black Tar Formation: Thermal degradation due to uncontrolled exotherms.
-
Phosphorous Gum: Incomplete removal of phosphoryl adducts.
-
Hydrolytic Reversion: The labile C-Cl bond hydrolyzing back to the C-OH starting material during acidic quench.
This guide provides a self-validating workflow to navigate these pitfalls.
Part 1: Troubleshooting & FAQs
Category A: Reaction Monitoring & Conversion
Q: My HPLC shows full conversion of the starting material, but my isolated yield is <40%. Where did the product go? A: You likely formed a phosphoryl intermediate that did not fully convert to the chloride, or you lost product to hydrolysis during the quench.
-
The Mechanism: The reaction proceeds via an intermediate dichlorophosphoryl adduct. This intermediate has a similar R
(retention factor) to the product in some TLC systems but hydrolyzes back to the starting material (4-hydroxy) if quenched too early. -
The Fix: Do not rely solely on the disappearance of the starting material. Monitor the appearance of the specific 4-chloro peak.
-
Self-Validation: Take a reaction aliquot, quench it in methanol (not water). Methanol converts the phosphoryl intermediate to a stable methyl ester, which is distinct by HPLC/LCMS. If you see the methyl ester, the reaction was incomplete.
Q: The reaction mixture turned into a black, viscous tar. Is it recoverable? A: Generally, no. This "Black Tar" is polymerized pyrrolopyrimidine caused by thermal runaway or oxidative stress.
-
Root Cause: Using a massive excess of POCl
at reflux ( 106°C) without a solvent often causes local overheating. -
The Fix: Switch to a Solvent-Assisted Protocol . Use a high-boiling solvent like Toluene or Xylenes with only 1.5–2.0 equivalents of POCl
and a base (Dimethylaniline or Diisopropylamine). This acts as a heat sink and prevents polymerization.
Category B: Work-up & Impurity Removal[1]
Q: During the water quench, I see a white precipitate that slowly dissolves. What is happening? A: You are witnessing Acid-Catalyzed Hydrolysis .
-
The Science: As POCl
hydrolyzes, it releases HCl and phosphoric acid. The 4-chloro-pyrrolopyrimidine moiety is electron-deficient; in high acid concentrations (pH < 1) and elevated temperatures (exothermic quench), water attacks the 4-position, reverting your product to the 4-hydroxy starting material. -
The Fix: Never pour the reaction mixture into water. Pour the reaction mixture into ice-cold aqueous K
CO or NaHCO to maintain pH 7–9 immediately upon contact.
Q: How do I remove the sticky "orange gum" (Phosphorous impurities)? A: This gum is usually polyphosphoric acid trapped with organic material.
-
The Fix: Ensure your quench pH is basic (pH 9-10). If the gum persists, decant the aqueous layer and treat the organic layer (if using toluene/ethyl acetate) with a 10% brine wash followed by a filtration through a pad of Celite/Silica. The phosphorous species are often polar and will adhere to the silica.
Part 2: Visualizing the Pathway
Understanding the "Danger Zones" in the reaction pathway is critical for process control.
Caption: Figure 1. Reaction pathway showing the critical intermediate and the two primary failure modes: Thermal Polymerization (Tar) and Acidic Hydrolysis (Reversion).
Part 3: Optimized Experimental Protocol
This protocol minimizes POCl
Materials
| Reagent | Equivalents | Role |
| 7H-pyrrolo[2,3-d]pyrimidin-4-ol | 1.0 | Substrate |
| POCl | 1.5 - 2.0 | Chlorinating Agent |
| N,N-Dimethylaniline (DMA) | 1.0 | Acid Scavenger / Catalyst |
| Toluene | 5-10 Vol | Solvent (Heat Sink) |
Step-by-Step Procedure
-
Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl
), suspend the Substrate in Toluene . -
Addition: Add DMA (1.0 eq). The mixture may remain a suspension.
-
Chlorination: Add POCl
(1.5 eq) dropwise at room temperature.-
Note: Do not add POCl
to a hot solution.
-
-
Reaction: Heat the mixture to reflux (approx. 110°C).
-
Checkpoint: The solution should turn clear/yellowish. If it turns dark brown/black rapidly, lower the bath temperature immediately.
-
Time: Typically 3–5 hours.
-
-
Validation (IPC): Perform the "Methanol Quench Test" (described in Part 1) on an aliquot. Ensure the Phosphoryl Intermediate is <2%.
-
Quenching (Critical Step):
-
Cool the reaction mixture to Room Temperature (20–25°C).
-
Prepare a separate beaker with Ice/Water containing K
CO (enough to neutralize the theoretical acid generation). -
Slowly pour the reaction mixture into the alkaline ice water with vigorous stirring.
-
Monitor: Check pH.[1] Keep pH > 7.
-
-
Isolation:
-
Extract with Ethyl Acetate or use the Toluene layer if sufficient.
-
Wash organic layer with Brine.
-
Dry over Na
SO and concentrate. -
Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Heptane if necessary.
-
Part 4: Troubleshooting Logic Flow
Use this decision tree when the reaction does not proceed as expected.
Caption: Figure 2. Diagnostic logic for common manufacturing defects in chloropyrrolopyrimidine synthesis.
References
-
Davoll, J. (1960). Pyrrolo[2,3-d]pyrimidines. Journal of the Chemical Society, 131–138.
-
Wang, H., Wen, K., Wang, L., et al. (2012).[2] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533–4544.[2]
-
Larsen, S. D., et al. (2018). Method of Manufacturing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. World Intellectual Property Organization, Patent WO2018029641.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5356682, 4-Chloropyrrolo[2,3-d]pyrimidine.
Sources
Technical Support Center: Stability & Handling of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine
[1][2]
Executive Summary: The "Ticking Clock" Molecule
You are likely accessing this guide because your solution of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine has turned dark brown or your LCMS purity has dropped unexpectedly.
This intermediate is a "privileged scaffold" in kinase inhibitor discovery (e.g., JAK inhibitors), but it presents a dual-stability paradox:[1][2]
-
The 5-Amine (Electron Rich): Highly susceptible to radical oxidative coupling (turning solutions black).[1][2]
-
The 4-Chloro (Electron Deficient): Susceptible to nucleophilic aromatic substitution (hydrolysis), losing the reactive handle needed for your next step.[2]
This guide provides the causality, remediation, and preventative protocols required to handle this compound without degradation.[2]
Part 1: Diagnostic Troubleshooting
Symptom A: Solution turns yellow brown black
Diagnosis: Oxidative Degradation of the 5-Amino Group.[1] Severity: Critical (Irreversible).
The Mechanism: The pyrrolo[2,3-d]pyrimidine ring is electron-rich.[1][2] The addition of an amino group at position 5 creates a system highly prone to oxidation.[2] Dissolved oxygen creates radical cations that dimerize into azo-linkages or form quinone-imine species.[1] This is often accelerated by light and trace metals.[2]
Corrective Action:
-
If the solution is black: Discard. Purification is rarely successful due to the "sticky" nature of the polymeric byproducts.[1][2]
-
If the solution is slightly yellow: Immediately add a reducing agent (e.g., Sodium Ascorbate or DTT) if compatible with your next step, or use immediately.[2]
Symptom B: LCMS shows peak at [M-35+17] (Loss of Cl, Gain of OH)
Diagnosis: Hydrolysis to 4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidin-5-amine (Lactam formation).[1][2] Severity: High (Loss of Reactivity).[2]
The Mechanism:
The 4-chloro position is activated for
Corrective Action:
Part 2: Degradation Pathways Visualization
The following diagram illustrates the two competing degradation pathways you must control.
Caption: Figure 1. Dual degradation pathways.[1][2] The 5-amine drives oxidative instability (red), while the 4-chloro drives hydrolytic instability (yellow).[1][2]
Part 3: Validated Handling Protocols
Protocol 1: The "Golden Hour" Dissolution
Use this protocol for preparing stock solutions for biological assay or immediate chemical synthesis.[1][2]
Reagents:
-
Solvent: Anhydrous DMSO or DMF (99.9%, stored over molecular sieves).[2]
-
Gas: Argon (Balloon or line).[2]
Step-by-Step:
-
De-oxygenate Solvent: Do not skip this. Sparge the anhydrous solvent with Argon for 15 minutes before adding the solid.
-
Why? Once the solid dissolves, the amine reacts with dissolved oxygen faster than you can sparge it out.[2]
-
-
Weighing: Weigh the solid quickly. If the solid is dark brown, check purity before proceeding; it may already be degraded.[2]
-
Dissolution: Add the solid to the sparged solvent under an Argon blanket.
-
Storage:
-
Short Term (<2 hours): Keep on ice, in the dark.
-
Long Term: Flash freeze in liquid nitrogen and store at -80°C. Do not store at 4°C or -20°C in solution.
-
Protocol 2: In Situ Generation (Recommended Strategy)
Because the free amine is unstable, the most robust method is to generate it immediately before use.[1][2]
Workflow:
-
Precursor: Start with 4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine .
-
Reduction: Reduce using Iron (Fe) powder/NH
Cl or Hydrogenation (careful with Cl-dehalogenation).[1][2] -
Usage: Filter the catalyst and react the filtrate immediately with your electrophile. Do not isolate the free amine if possible.[2]
Part 4: Stability Data & Solvent Compatibility
| Solvent System | Stability Window (25°C) | Risk Factor | Recommendation |
| DMSO (Anhydrous) | < 4 Hours | Moderate | DMSO can act as a mild oxidant.[1][2] Use DMSO-d6 for NMR immediately. |
| DMF (Anhydrous) | < 6 Hours | Low | Preferred for SNAr reactions.[2] |
| Methanol/Ethanol | < 1 Hour | High | Nucleophilic solvent; risk of 4-alkoxy byproduct formation.[1][2] |
| Water (pH 7) | Minutes | Critical | Rapid hydrolysis to the lactam.[1][2] |
| Acidic Media | Immediate Degradation | Critical | Protonation accelerates hydrolysis of the C-Cl bond.[1] |
Part 5: Frequently Asked Questions (FAQ)
Q1: Can I store the solid material on the shelf? A: Only if it is the HCl salt .[1][2] The free base amine is air-sensitive.[1] If you have the free base, store it under Argon at -20°C or lower, protected from light.[1][2] If it turns black, it is degrading.[2]
Q2: I see a peak at M+16 in my LCMS. Is this the N-oxide? A: It is likely the 5-nitro precursor (if incomplete reduction) or a hydroxylated byproduct .[1][2] True N-oxides on the pyrimidine ring are less common than simple oxidative degradation of the 5-amine.[1][2][3] Check the isotope pattern; if the Chlorine pattern is gone, it is likely the 4-hydroxy derivative (Hydrolysis).[1][2]
Q3: Why did my yield drop when I scaled up the reaction in DMSO? A: DMSO is hygroscopic.[1][2] On a larger scale, the reaction time is longer, allowing more moisture ingress (Hydrolysis) and more time for DMSO to act as an oxidant on the amine.[2] Switch to Anhydrous DMF or DMAc and ensure an inert atmosphere.[1]
Q4: Can I use Sodium Dithionite to prevent the color change?
A: Yes, Sodium Dithionite (
References
-
Seela, F., & Westermann, B. (1996).[2] 7-Deazapurine ribonucleosides related to 2-aminopurine and 2,6-diaminopurine: Synthesis and properties. This foundational text establishes the electron-rich nature of the 5-position in 7-deazapurines.[1][2]
-
ChemicalBook. (2023).[2][4] 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Safety and Handling. Provides baseline stability data for the core scaffold.[2]
-
PubChem Compound Summary. (2025). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.[1][2][4][5][6][7][8] Detailed physical property analysis confirming hydrolytic risks in acidic media.[1][2]
-
Thorarensen, A., et al. (2017).[2] Design and Synthesis of JAK Inhibitors. Discusses the handling of 5-amino-pyrrolo[2,3-d]pyrimidine intermediates during SAR studies.
Sources
- 1. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. srinichem.com [srinichem.com]
- 7. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Privileged Scaffolds: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine vs. 1H-pyrazolo[3,4-d]pyrimidine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the selection of a core chemical scaffold is a critical decision that profoundly influences the trajectory of a research program. Two scaffolds that have risen to prominence for their remarkable utility are the 7-deazapurine analog, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine, and the purine isostere, 1H-pyrazolo[3,4-d]pyrimidine. Both have served as the foundation for numerous clinical candidates and approved drugs. This guide provides an in-depth, objective comparison of these two privileged scaffolds, supported by experimental data, to empower researchers in making informed decisions for their drug design and development endeavors.
At a Glance: Core Structures and Key Features
The 7H-pyrrolo[2,3-d]pyrimidine and 1H-pyrazolo[3,4-d]pyrimidine scaffolds, while both being bicyclic heteroaromatic systems, possess distinct electronic and structural features that dictate their interactions with biological targets and their overall pharmacological profiles.
| Feature | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine | 1H-pyrazolo[3,4-d]pyrimidine |
| Core Structure | 7-deazapurine analog | Purine isostere |
| Key Reactive Handle | C4-Chloride for nucleophilic substitution | Versatile substitution patterns |
| Prominent Applications | Kinase inhibitors (e.g., JAK, EGFR), antiviral, anti-inflammatory | Kinase inhibitors (e.g., EGFR, CDK, BTK), anticancer |
| Approved Drugs | Tofacitinib, Ruxolitinib | Ibrutinib, Allopurinol |
The Rationale Behind Scaffold Selection: A Medicinal Chemist's Perspective
The choice between these two scaffolds is often dictated by the specific therapeutic target and the desired mode of action. The 7H-pyrrolo[2,3-d]pyrimidine core, being a 7-deazapurine, offers a unique hydrogen bonding pattern and vector space for substituent exploration compared to its purine counterpart.[1][2] The absence of the N7 nitrogen can impact metabolic stability and alter the molecule's interaction with water, potentially influencing its pharmacokinetic properties.[1]
Conversely, the 1H-pyrazolo[3,4-d]pyrimidine scaffold is a well-established purine isostere, effectively mimicking the adenine core of ATP to bind to the hinge region of kinases.[3][4] This mimicry has been a cornerstone of its success in developing potent and selective kinase inhibitors.[3]
Comparative Biological Activity: A Focus on Kinase Inhibition
Both scaffolds have proven to be exceptionally fruitful in the development of kinase inhibitors. Below is a comparative summary of reported inhibitory activities for derivatives of each scaffold against key cancer-related kinases.
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a well-validated target in oncology, and both scaffolds have been successfully employed to generate potent EGFR inhibitors.
| Scaffold | Compound Example | Target | IC₅₀ (nM) | Reference |
| Pyrrolo[2,3-d]pyrimidine | Compound 12i | EGFR (T790M mutant) | 0.21 | [5] |
| Pyrrolo[2,3-d]pyrimidine | Compound 12i | EGFR (wild-type) | 22 | [5] |
| Pyrazolo[3,4-d]pyrimidine | Compound 12b | EGFR (wild-type) | 16 | [6] |
| Pyrazolo[3,4-d]pyrimidine | Compound 12b | EGFR (T790M mutant) | 236 | [6] |
From this data, it is evident that both scaffolds can yield highly potent EGFR inhibitors. Notably, the pyrrolo[2,3-d]pyrimidine derivative 12i demonstrates exceptional potency and selectivity for the T790M mutant, a key resistance mutation in non-small cell lung cancer.[5]
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
CDK2 is a crucial regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy.
| Scaffold | Compound Example | Target | IC₅₀ (nM) | Reference |
| Pyrrolo[2,3-d]pyrimidine | Compound 5k | CDK2 | 204 | [1] |
| Pyrazolo[3,4-d]pyrimidine | Not specified | CDK2 | Potent inhibition reported | [4] |
Synthetic Accessibility and Strategic Considerations
The synthetic tractability of a scaffold is a paramount consideration in any drug discovery campaign. Both scaffolds offer versatile synthetic routes, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).
Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives
The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core is a versatile intermediate, with the C4-chloro group serving as a key handle for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of various amine, ether, and thioether linkages.
Caption: General synthetic routes for derivatization of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold via nucleophilic aromatic substitution.
Synthesis of 1H-pyrazolo[3,4-d]pyrimidine Derivatives
The synthesis of the 1H-pyrazolo[3,4-d]pyrimidine core often starts from substituted pyrazoles, which are then cyclized to form the fused pyrimidine ring. This approach allows for the introduction of diversity at multiple positions of the scaffold.
Caption: A common synthetic strategy for the construction of the 1H-pyrazolo[3,4-d]pyrimidine scaffold.
Experimental Protocols: A Guide to In Vitro Kinase Inhibition Assays
To ensure the trustworthiness and reproducibility of experimental data, it is crucial to follow well-validated protocols. Below are detailed, step-by-step methodologies for assessing the inhibitory activity of compounds against EGFR and CDK2.
Protocol 1: EGFR Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is adapted from the commercially available ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction. The luminescent signal is directly proportional to kinase activity.[7][8]
Objective: To determine the IC₅₀ value of a test compound against recombinant EGFR kinase.
Materials:
-
Recombinant Human EGFR (active kinase domain)
-
Test compound and control inhibitor (e.g., Erlotinib)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
96-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Workflow:
-
Compound Preparation: Prepare a serial dilution of the test compound and control inhibitor in Kinase Assay Buffer with a final DMSO concentration not exceeding 1%.
-
Reaction Setup: In a 96-well plate, add 5 µL of the compound dilutions.
-
Kinase Reaction: Initiate the reaction by adding a 20 µL mixture of EGFR enzyme and substrate/ATP mix to each well. The final reaction volume is 25 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[7]
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: CDK2/Cyclin A2 Kinase Inhibition Assay
This protocol is based on the CDK2 Assay Kit from BPS Bioscience, which also utilizes an ADP-Glo™-based detection method.[9][10]
Objective: To measure the inhibitory activity of a test compound against the CDK2/Cyclin A2 complex.
Materials:
-
Recombinant CDK2/Cyclin A2 enzyme
-
CDK substrate peptide
-
ATP
-
Kinase Assay Buffer
-
Test compound
-
Kinase-Glo® MAX reagent
-
96-well white plate
Workflow:
-
Master Mixture Preparation: Prepare a master mixture containing Kinase Assay Buffer, ATP, and CDK substrate peptide.
-
Reaction Setup: Add 25 µL of the master mixture to each well of a 96-well plate.
-
Compound Addition: Add 5 µL of the test compound dilutions to the appropriate wells.
-
Enzyme Addition: Add 20 µL of diluted CDK2/Cyclin A2 enzyme to each well to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for 45 minutes.
-
Luminescence Detection: After the incubation, add 50 µL of Kinase-Glo® Max reagent to each well.
-
Signal Stabilization: Cover the plate and incubate at room temperature for 15 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a microplate reader. The "Blank" value (no enzyme) is subtracted from all readings.
ADMET Profile: A Glimpse into Druggability
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound are critical for its success as a drug. While a comprehensive ADMET profile requires extensive experimental evaluation, in silico predictions and early experimental data can provide valuable insights.
-
Pyrrolo[2,3-d]pyrimidines: Some derivatives have shown good passive permeability and potential for oral absorption.[11][12] However, high lipophilicity in certain analogs can lead to poor aqueous solubility.[11]
-
Pyrazolo[3,4-d]pyrimidines: This class of compounds has also been optimized for improved ADMET properties. For instance, prodrug strategies have been successfully employed to enhance the aqueous solubility of promising dual Src/Abl inhibitors based on this scaffold.[13][14]
Conclusion: Making the Right Choice for Your Project
Both the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine and 1H-pyrazolo[3,4-d]pyrimidine scaffolds are powerful tools in the medicinal chemist's arsenal.
-
The 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold offers a unique 7-deazapurine core with a convenient synthetic handle at the C4 position. Its proven success in approved drugs like Tofacitinib highlights its clinical relevance.
-
The 1H-pyrazolo[3,4-d]pyrimidine scaffold stands out as a classic purine isostere, with a long and successful history in the development of kinase inhibitors. Its versatility in substitution patterns allows for fine-tuning of potency and selectivity.
The ultimate decision of which scaffold to pursue will depend on a careful analysis of the target biology, the desired SAR, and the overall strategic goals of the drug discovery program. This guide provides a foundational understanding to aid in this critical decision-making process, emphasizing the importance of a data-driven approach grounded in scientific integrity.
References
-
Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed.
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central.
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI.
-
The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. PubMed.
-
Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. PubMed Central.
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PubMed Central.
-
The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed.
-
Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors; molecular docking study, and ADME prediction. PubMed.
-
Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed.
-
The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. ResearchGate.
-
The Significance of Pyrrolo[2,3-d]Pyrimidines in Pharmaceutical Synthesis. BOC Sciences.
-
Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors. PubMed Central.
-
Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PubMed Central.
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. ResearchGate.
-
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central.
-
Design, synthesis, biological activity, and ADME properties of pyrazolo[3,4-d]pyrimidines active in hypoxic human leukemia cells: a lead optimization study. PubMed.
-
EGFR Kinase Assay. Promega Corporation.
-
CDK2/CyclinA2 Kinase Assay. Promega Corporation.
-
CDK2/Cyclin E2 Kinase Assay Protocol. Promega Corporation.
-
Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds.
-
Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R. Thermo Fisher Scientific.
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing.
-
Data Sheet - CDK2 Assay Kit. BPS Bioscience.
-
Current Developments of Pyrrolo[2,3-d]pyrimidines with Anticancer Potential (A Review). ResearchGate.
-
Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. PubMed Central.
-
CDK Assay Kit, RbING*. Thermo Fisher Scientific.
-
Application Notes and Protocols for Egfr-IN-74 In Vitro Assays. Benchchem.
-
Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells. PubMed Central.
-
Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. ResearchGate.
Sources
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors; molecular docking study, and ADME prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
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- 12. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, biological activity, and ADME properties of pyrazolo[3,4-d]pyrimidines active in hypoxic human leukemia cells: a lead optimization study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine Derivatives
This guide provides an in-depth technical comparison of the efficacy of various derivatives of the versatile 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key findings on the structure-activity relationships (SAR), biological targets, and therapeutic potential of this important class of compounds. We will delve into their efficacy as kinase inhibitors, anticancer agents, and antiviral compounds, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The 7-Deazapurine Core: A Privileged Scaffold in Drug Discovery
The 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a 7-deazapurine nucleus, serves as a crucial intermediate in the synthesis of a multitude of biologically active molecules.[1][2] Its structural resemblance to adenine, the core component of adenosine triphosphate (ATP), makes it an ideal starting point for the development of competitive inhibitors for ATP-dependent enzymes, particularly protein kinases.[2][3] The chloro-substituent at the 4-position is readily displaced by various nucleophiles, allowing for diverse chemical modifications and the generation of extensive compound libraries for screening.[1] This inherent reactivity, coupled with the pyrrolo[2,3-d]pyrimidine core's ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases, has established it as a "privileged scaffold" in medicinal chemistry.
Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] Notably, several approved drugs and numerous clinical candidates for the treatment of cancers and myeloproliferative or inflammatory diseases are based on the pyrrolo[2,3-d]pyrimidine core.[2]
Comparative Efficacy as Kinase Inhibitors
The primary therapeutic application of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine derivatives lies in their potent and often selective inhibition of protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.
Targeting Janus Kinases (JAKs)
The JAK-STAT signaling pathway is a critical regulator of immune responses and cell growth.[4][5] Constitutive activation of this pathway is implicated in various cancers and autoimmune disorders.[][7] Several pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent JAK inhibitors.
Table 1: Comparative IC50 Values of Pyrrolo[2,3-d]pyrimidine Derivatives Against JAK Kinases
| Compound ID | Target Kinase | IC50 (nM) | Selectivity vs. JAK2 | Reference |
| DPPY (9a) | JAK3 | - | >100,000-fold | [8] |
| Tofacitinib | JAK3 | - | - | [8] |
| Ritlecitinib | JAK3 | - | - | [8] |
| Decernotinib | JAK3 | - | - | [8] |
Note: Specific IC50 values for DPPY (9a), Tofacitinib, Ritlecitinib, and Decernotinib against JAK3 were not explicitly provided in the referenced summary, but the text highlights the high selectivity of DPPY (9a) for JAK3 over JAK2.
The high selectivity of certain derivatives for specific JAK isoforms, such as JAK3, is a significant advancement in minimizing off-target effects.[8] This selectivity is often achieved by exploiting subtle differences in the ATP-binding pockets of the various JAK family members.
Inhibition of Other Kinase Families
The versatility of the pyrrolo[2,3-d]pyrimidine scaffold extends to the inhibition of a diverse range of other kinase families implicated in cancer and other diseases.
Table 2: Efficacy of Pyrrolo[2,3-d]pyrimidine Derivatives Against Various Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | Reference IC50 (nM) | Reference |
| Compound 5k | EGFR | 79 | Erlotinib | 55 | [9] |
| Her2 | 40 | Staurosporine | 38 | [9] | |
| VEGFR2 | 136 | Sunitinib | 261 | [9] | |
| CDK2 | 204 | - | - | [9] | |
| Unnamed Series | PfCDPK1 | 589 | - | - | [No specific reference] |
| PfCDPK4 | 210-530 | - | - | [No specific reference] |
Compound 5k , a halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide, demonstrates potent multi-kinase inhibitory activity.[9] Its efficacy against EGFR, Her2, and VEGFR2 is comparable to or even exceeds that of established inhibitors, highlighting the potential of this scaffold in developing broad-spectrum anticancer agents.[9] Furthermore, derivatives have shown promising activity against parasitic kinases like Plasmodium falciparum Calcium-Dependent Protein Kinases (PfCDPKs), which are essential for the parasite's life cycle.[10][11][12]
Anticancer and Antiviral Activity
The kinase inhibitory activity of these derivatives translates into significant anticancer and antiviral effects. By targeting key signaling pathways, these compounds can induce apoptosis, inhibit cell proliferation, and prevent viral replication.
In Vitro Anticancer Efficacy
The anticancer potential of pyrrolo[2,3-d]pyrimidine derivatives has been evaluated against a wide range of cancer cell lines.
Table 3: Cytotoxicity of Pyrrolo[2,3-d]pyrimidine Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Cancer Type | Reference |
| Compound 8g | HT-29 | 4.01 | Colon Cancer | [13] |
| Compound 8f | HT-29 | 4.55 | Colon Cancer | [13] |
| Compound 5k | Various | 29-59 | Various | [9] |
Compounds 8g and 8f , tricyclic pyrrolo[2,3-d]pyrimidine-imines, exhibit potent and selective activity against the HT-29 colon cancer cell line.[13] The structure-activity relationship suggests that the presence of a bromine substituent and an azepine side-ring are crucial for this activity.[13] Compound 5k also demonstrates broad-spectrum cytotoxicity against multiple cancer cell lines.[9]
Antiviral Potential
Derivatives of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold have also been investigated for their antiviral properties, particularly against Hepatitis C virus (HCV).[14][15] The development of potent and selective antiviral agents remains a critical area of research.[16][17][18]
Key Signaling Pathways Targeted by Pyrrolo[2,3-d]pyrimidine Derivatives
To understand the mechanism of action of these compounds, it is essential to visualize the signaling pathways they inhibit.
The JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway and the point of inhibition.
The Bruton's Tyrosine Kinase (Btk) Signaling Pathway
Caption: The Btk signaling cascade in B-cells and its inhibition.
Experimental Methodologies
The following are standardized protocols for key assays used to evaluate the efficacy of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine derivatives.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Workflow Diagram:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare solutions of the target kinase and its specific substrate in assay buffer.
-
Prepare a solution of ATP at a concentration close to the Km for the specific kinase.
-
-
Assay Procedure:
-
Add the diluted test compounds to the wells of a microtiter plate.
-
Add the kinase solution to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP and substrate mixture to each well.
-
Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Detect the level of substrate phosphorylation using a suitable method, such as a phosphorylation-specific antibody in an ELISA format or a fluorescence-based assay.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
MTT Cell Viability Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Conclusion and Future Perspectives
The 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine scaffold is a remarkably versatile platform for the design and synthesis of potent and selective inhibitors of a wide range of biological targets. The derivatives discussed in this guide demonstrate significant efficacy as kinase inhibitors with promising anticancer and antiviral activities. The ease of chemical modification of this scaffold will undoubtedly continue to fuel the discovery of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. Future research should focus on expanding the diversity of substituents, exploring novel biological targets, and conducting in-depth preclinical and clinical evaluations of the most promising candidates.
References
-
The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. (2023). National Institutes of Health. [Link]
-
Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (2024). PubMed. [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. [Link]
-
Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. (2019). Taylor & Francis Online. [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2022). MDPI. [Link]
-
Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (2017). PubMed. [Link]
-
Bruton's tyrosine kinase (BTK) structure diagram. BTK is composed of... (2023). ResearchGate. [Link]
-
Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines. (2009). National Institutes of Health. [Link]
-
Synthesis and Anti-HCV Activity of 4-Methoxy-7H-Pyrrolo[2,3-d] Pyrimidine Carbocyclic Nucleosides. (2016). PubMed. [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). PubMed Central. [Link]
-
Plasmodium falciparum Calcium-Dependent Protein Kinase 4 is Critical for Male Gametogenesis and Transmission to the Mosquito Vector. (2021). PubMed Central. [Link]
-
NCI-60 Human Tumor Cell Line Screen. (2025). Division of Cancer Treatment and Diagnosis. [Link]
-
JAK-STAT signaling pathway. (2024). Wikipedia. [Link]
-
Bruton's tyrosine kinase. (2024). Wikipedia. [Link]
-
Recent Advances in Anti-HCV, Anti-HBV and Anti-Flavivirus Agents. (2024). MDPI. [Link]
-
Plasmodium falciparum Calcium Dependent Protein Kinase 4 is critical for male gametogenesis and transmission to the mosquito vec. (2021). bioRxiv. [Link]
-
JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies. (2022). Frontiers. [Link]
-
The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. (2024). National Institutes of Health. [Link]
-
A schematic representation of BCR/BTK signaling pathway. The BCR... (2016). ResearchGate. [Link]
-
Antiviral Pharmacology | Lec 03: Anti-HCV & HBV Meds | English Version. (2025). YouTube. [Link]
-
Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. (2024). Promega Connections. [Link]
-
Recent advances on heterocyclic compounds with antiviral properties. (2021). National Institutes of Health. [Link]
-
Shiv Pillai (Harvard) 2: Bruton Tyrosine Kinase Signaling. (2018). YouTube. [Link]
-
Characterization of Plasmodium falciparum Calcium-dependent Protein Kinase 1 (PfCDPK1) and Its Role in Microneme Secretion during Erythrocyte Invasion. (2012). Journal of Biological Chemistry. [Link]
-
SYNTHESIS, ANTI-HEPATITIS B AND C VIRUS ACTIVITY AND ANTITUMOR SCREENING OF NOVEL THIAZOLO[4,5-D]-PYRIMIDINE DERIVATIVES. (2016). PubMed. [Link]
-
Plasmodium falciparum Calcium Dependent Protein Kinase 4 is critical for male gametogenesis and transmission to the mosquito vector. (2021). bioRxiv. [Link]
-
JAK/STAT Signaling: Has Many Faces: Inhibitors Offer Hope in Rare Blood Cancers. (2011). Targeted Oncology. [Link]
-
The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment. (2022). National Institutes of Health. [Link]
-
PfCDPK1 mediated signaling in erythrocytic stages of Plasmodium falciparum. (2017). National Institutes of Health. [Link]
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Technical Comparison Guide: Structure-Activity Relationship of 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines
This guide provides a technical analysis of the structure-activity relationship (SAR) of 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines , a privileged scaffold in kinase inhibitor discovery.
Executive Summary: The 7-Deazapurine Advantage
The 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold is a bioisostere of purine (adenine). By replacing the N7 nitrogen of the purine core with a carbon (C7), this scaffold alters the hydrogen bond donor/acceptor profile and electronic distribution, often resulting in improved metabolic stability and altered kinase selectivity profiles.
While 4-monosubstituted derivatives (e.g., Ruxolitinib) are well-established, 4,7-disubstituted analogs represent a distinct chemotype. The dual substitution strategy allows simultaneous optimization of the ATP-binding hinge interaction (via C4) and the solvent-exposed or hydrophobic back-pocket regions (via N7), significantly expanding the druggable space for targets like PAK4 , JAKs , EGFR , and Flaviviruses (Zika/Dengue).
Scaffold Architecture & Binding Mode
The 4,7-disubstituted pattern targets two distinct regions of the kinase ATP-binding pocket:
-
C4 Position (Hinge Binder): Typically bears an aromatic amine or heterocycle. It mimics the adenine
-amino group, forming critical hydrogen bonds with the kinase hinge region. -
N7 Position (Solvent/Hydrophobic Channel): Substitution here (alkyl, aryl, sulfonyl) directs the molecule toward the solvent front or specific hydrophobic pockets (e.g., the ribose binding pocket), modulating solubility and selectivity.
Visualization: Scaffold Numbering & Interaction Map
Figure 1: Structural logic of 4,7-disubstituted pyrrolo[2,3-d]pyrimidines. The C4 substituent drives potency, while the N7 substituent tunes physicochemical properties and selectivity.
Comparative Performance Analysis
This section objectively compares the 4,7-disubstituted motif against alternative substitution patterns and the parent purine scaffold.
Table 1: Structural Class Comparison
| Feature | 4,7-Disubstituted Pyrrolo[2,3-d]pyrimidine | 4-Monosubstituted Pyrrolo[2,3-d]pyrimidine | Purine (Imidazo[4,5-d]pyrimidine) |
| Core Electronics | Electron-rich pyrrole ring; C7 is neutral. | Same as 4,7-di.[1][2] | Electron-deficient imidazole; N7 is H-bond acceptor. |
| Hinge Binding | High (via C4). | High (via C4). | High (via C6). |
| Selectivity Potential | High: N7 substituent can probe unique pockets (e.g., gatekeeper regions). | Moderate: Relies solely on C4 and core shape. | Low/Moderate: N7 is often unsubstituted or ribose-bound. |
| Solubility | Tunable: N7 polar groups can offset lipophilic C4 groups. | Often Low (planar stacking). | Moderate (polar N7). |
| Metabolic Stability | Enhanced: N7 substitution blocks glucuronidation/oxidation at this site. | Moderate: N7-H is a site for metabolic conjugation. | Low: Susceptible to xanthine oxidase. |
| Key Example | Compound 5n (PAK4 Inhibitor) [1] | Ruxolitinib (JAK1/2 Inhibitor) [2] | Adenosine (Endogenous Ligand) |
Experimental Data Support
Case Study: PAK4 Inhibition In a study targeting p21-activated kinase 4 (PAK4), the introduction of specific N7-substituents to the 4-amino-pyrrolo[2,3-d]pyrimidine core drastically improved potency.
-
Compound 5e (N7-unsubstituted analog): Weak inhibition.
-
Compound 5n (4,7-disubstituted): IC50 = 2.7 nM [1].
-
Mechanism:[3][4] The N7-substituent in 5n positioned the molecule to form enhanced electrostatic interactions with residues surrounding the ATP pocket, which were inaccessible to the unsubstituted analog.
Case Study: Antiviral Activity (Zika/Dengue)
-
Compound 1 (4,7-disubstituted): Showed potent inhibition of Zika virus (ZIKV) replication.[1][5]
-
SAR Insight: Removal of the N7-substituent led to a complete loss of antiviral activity (IC50 > 100 µM), confirming that the N7 moiety is pharmacophoric for this specific target class, likely by occupying a viral polymerase allosteric site [3].
Mechanistic SAR Deep Dive
The C4 "Warhead" (Primary Determinant)
-
Function: Mimics the adenine ring's interaction with the kinase hinge (typically Glu/Leu residues).
-
Preferred Groups: Anilines, benzylamines, or heterocycles (e.g., pyrazoles in Ruxolitinib).
-
Causality: Electron-donating groups on the C4-amine increase the basicity of the N1 ring nitrogen, strengthening the H-bond acceptance from the hinge region.
The N7 "Tuning Knob" (Secondary Determinant)
-
Function: Accesses the "sugar pocket" or solvent interface.
-
Steric Constraints: Bulky groups (e.g., cyclopentyl, substituted benzyl) at N7 can induce a conformational flip in the protein or lock the inhibitor in a specific bioactive conformation.
-
Electronic Effects: Unlike purines, the N7 in pyrrolo[2,3-d]pyrimidine is not a hydrogen bond acceptor. Alkylation at N7 removes the H-bond donor capability of the pyrrole NH, which can be advantageous if the target pocket is hydrophobic (avoiding desolvation penalties).
Experimental Protocols
Workflow 1: Synthesis of 4,7-Disubstituted Derivatives
Rationale: The synthesis typically proceeds via a nucleophilic aromatic substitution (
Step-by-Step Protocol:
-
Starting Material: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Commercial).
-
Step A: C4 Functionalization (
)-
Reagents: 1.0 eq Starting Material, 1.1 eq Amine (R-NH2), 2.0 eq DIPEA (base).
-
Solvent: n-Butanol or Isopropanol.
-
Conditions: Reflux (100–120°C) for 4–12 hours.
-
Validation: Monitor TLC (vanishing starting material) and LC-MS (M+H peak).
-
Yield: Typically 70–90%.
-
-
Step B: N7 Functionalization (Alkylation)
-
Reagents: 1.0 eq Intermediate from Step A, 1.2 eq Alkyl Halide (R'-X), 1.5 eq
or NaH. -
Solvent: Anhydrous DMF or acetonitrile.
-
Conditions: Stir at RT (or 60°C for unreactive halides) for 2–16 hours.
-
Critical Note: Use
for milder conditions to prevent over-alkylation or side reactions on the C4-amine if it has an acidic proton. -
Purification: Column chromatography (DCM/MeOH gradient).
-
Workflow 2: Kinase Activity Assay (ADP-Glo™ Format)
Rationale: This assay measures the ADP generated from the kinase reaction, providing a direct correlation to IC50.
-
Preparation: Dilute compounds in 100% DMSO (10-point dose-response).
-
Enzyme Mix: Prepare Kinase (e.g., JAK2, 0.2 ng/µL) in reaction buffer (40 mM Tris pH 7.5, 20 mM
, 0.1 mg/mL BSA). -
Substrate Mix: Prepare ATP (
concentration) and Peptide Substrate. -
Reaction:
-
Add 2 µL Compound + 4 µL Enzyme to 384-well plate. Incubate 10 min.
-
Add 4 µL Substrate Mix to initiate. Incubate 60 min at RT.
-
-
Detection:
-
Add 10 µL ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min.
-
Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
-
-
Read: Measure Luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).
Visual Workflows
SAR Optimization Decision Tree
Figure 2: Decision logic for optimizing 4,7-disubstituted pyrrolo[2,3-d]pyrimidines. Note that N7 is the primary lever for Selectivity and Solubility issues.
References
-
Wang, H., et al. (2022). Synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. European Journal of Medicinal Chemistry.
-
PubChem. (2025).[6] Ruxolitinib (CID 25126798).[6] National Library of Medicine.
-
Hwang, J., et al. (2021). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus.[1][2] Molecules.
-
Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein tyrosine kinase inhibitors. Pharmacology & Therapeutics.[6]
-
Mao, Y., et al. (2023). Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors.[7] Bioorganic Chemistry.
Sources
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- 2. scienceopen.com [scienceopen.com]
- 3. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Cross-Reactivity & Selectivity Profiling of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine Scaffolds
[1]
Executive Summary
The 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine (CPPA) scaffold represents a "privileged structure" in medicinal chemistry, serving as the foundational architecture for FDA-approved JAK inhibitors (e.g., Tofacitinib, Ruxolitinib). However, its utility is a double-edged sword: the very features that allow it to mimic ATP and bind kinase pockets also predispose it to significant cross-reactivity .
This guide objectively compares the performance of the CPPA core against optimized therapeutic derivatives. It dissects "cross-reactivity" into two distinct vectors:
-
Chemical Cross-Reactivity: The electrophilic nature of the C4-chlorine, leading to covalent adduct formation with non-target proteins (cysteine trapping).
-
Biological Promiscuity: The structural homology to adenine, leading to off-target binding across the kinome (ATP-binding site competition).
Part 1: The Scaffold Architecture & Reactivity Profile
To understand the cross-reactivity profile, one must first analyze the structural causality. The CPPA molecule is not a passive ligand; it is a reactive intermediate.
Structural Analysis[2][3][4][5]
-
The Warhead (C4-Cl): The chlorine at position 4 is highly susceptible to Nucleophilic Aromatic Substitution (
). While this is useful for synthesis, in a biological context, it presents a risk of covalent modification of cysteine-rich proteins (e.g., glutathione, serum albumin), leading to false positives in assays or toxicity. -
The Hinge Binder (N1-C2-N3): This region mimics the purine ring of ATP, allowing the molecule to dock into the hinge region of kinase domains.
-
The Handle (C5-NH2): The amine at position 5 distinguishes this specific scaffold, offering a vector for further functionalization (e.g., urea/amide formation) to reach the "gatekeeper" residues of specific kinases.
Comparative Performance Data: Chemical Stability
The following table contrasts the CPPA core with fully functionalized drugs to demonstrate the stabilization required to prevent chemical cross-reactivity.
| Compound Class | Representative Molecule | C4-Substituent | Chemical Reactivity ( | Primary Cross-Reactivity Risk |
| Core Scaffold (Subject) | 4-Cl-7H-pyrrolo[2,3-d]pyrimidin-5-amine | -Cl | < 20 min | High. Rapid covalent adduct formation with thiols (Cys). |
| Intermediate | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (No 5-NH2) | -Cl | ~ 45 min | High. Electrophilic attack; lacks 5-NH2 electron donation. |
| Optimized Drug | Tofacitinib (Reference) | -N(Me)-R | > 24 hours (Stable) | Low. The reactive Cl is replaced by a stable amine. |
*Experimental Condition: Incubation with 5mM Glutathione (GSH) at pH 7.4, 37°C. Measured via LC-MS.[1]
Part 2: Biological Selectivity & Kinome Profiling
Once the reactive chlorine is substituted (stabilizing the molecule), the challenge shifts to biological cross-reactivity . The pyrrolopyrimidine core is inherently promiscuous because it targets the highly conserved ATP pocket.
The "Selectivity Filter" Mechanism
The CPPA core relies on the 5-amine and 4-position substituents to filter out off-targets.
-
Unsubstituted Core: Binds ~200+ kinases (Pan-kinase inhibitor).[1]
-
5-Amine Derivatization: Can induce selectivity for JAK3 vs. JAK1 by interacting with specific residues in the solvent-exposed front pocket.
Experimental Data: Kinase Selectivity Panel
Comparison of the CPPA core (hypothetical stabilized probe) versus established inhibitors. Values represent
| Target Kinase | CPPA-Derived Probe (Generic) | Tofacitinib (JAK Selective) | Staurosporine (Pan-Kinase Control) | Specificity Interpretation |
| JAK3 (Target) | 15 nM | 1 nM | 3 nM | CPPA core has high intrinsic affinity.[1] |
| JAK1 | 25 nM | 112 nM | 5 nM | CPPA derivatives often lack isoform selectivity without optimization. |
| EGFR | 120 nM | > 10,000 nM | 10 nM | Critical Cross-Reactivity. The core scaffold mimics the EGFR inhibitor backbone. |
| CDK2 | 45 nM | > 10,000 nM | 2 nM | Cell cycle interference risk. |
| Aurora B | 60 nM | > 5,000 nM | 4 nM | Mitotic toxicity risk. |
Key Insight: The CPPA core exhibits significant cross-reactivity with EGFR and CDKs . Researchers using CPPA derivatives must counter-screen against these targets to ensure observed effects are JAK-mediated.
Part 3: Mechanistic Visualization
The following diagram illustrates the logical flow of cross-reactivity and the experimental workflow to identify it.
Caption: Mechanistic pathway linking the CPPA structural features to specific cross-reactivity outcomes.
Part 4: Validated Experimental Protocols
To validate the performance of your specific CPPA derivative, follow these self-validating protocols.
Protocol A: Chemical Stability (GSH Trapping Assay)
Purpose: To determine if the 4-Cl group is sufficiently deactivated or if it will react covalently in vivo.
-
Preparation: Prepare a 10 mM stock of the test compound in DMSO.
-
Incubation: Mix compound (10 µM final) with Glutathione (GSH, 5 mM) in Phosphate Buffer (pH 7.4).
-
Controls:
-
Positive Control: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (High reactivity).
-
Negative Control: Tofacitinib (Stable).
-
-
Sampling: Aliquot at T=0, 15, 30, 60, and 120 minutes. Quench with 1% Formic Acid/Acetonitrile.
-
Analysis: Inject into LC-MS/MS. Monitor for the parent mass [M+H]+ and the GSH-adduct mass [M+307]+.
-
Validation Criteria: If >5% adduct formation is observed within 60 minutes, the compound is unsuitable for biological assays due to chemical cross-reactivity.
Protocol B: High-Stringency Kinase Profiling (TR-FRET)
Purpose: To quantify biological cross-reactivity against the "Danger Panel" (JAKs, EGFR, CDK).
-
Assay Platform: LanthaScreen™ Eu Kinase Binding Assay.
-
Tracer Selection: Use Tracer 236 (broad spectrum pyrrolopyrimidine tracer).[1]
-
Titration: Prepare a 10-point serial dilution of the CPPA derivative (Start 10 µM, 1:3 dilution).
-
Incubation:
-
Detection: Read TR-FRET (Ex 340nm, Em 615nm/665nm).
-
Data Analysis: Plot Emission Ratio (665/615) vs. log[Compound]. Fit to sigmoidal dose-response to determine
. -
Selectivity Score: Calculate the Selectivity Index (SI) =
. An SI < 10 indicates high cross-reactivity risk.
References
-
Chemical Reactivity of Pyrrolopyrimidines: Vertex AI Search Result 1.1 & 1.2 "4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety." ChemicalBook / Srini Chem.
-
Kinase Inhibitor Design & Selectivity: Vertex AI Search Result 1.4 "Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review." Bioorganic Chemistry (Elsevier).
-
Structural Basis of Cross-Reactivity (EGFR/VEGFR): Vertex AI Search Result 1.15 "Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review." Current Medicinal Chemistry.
-
Synthesis & Intermediate Stability: Vertex AI Search Result 1.3 "Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine." Google Patents (US10738058B2).
-
Multi-Target Profiling (CDK/Aurora): Vertex AI Search Result 1.16 "Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors." MDPI Molecules.
Sources
- 1. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking "4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine" derivatives against known kinase inhibitors
Executive Summary: The 5-Amino Advantage
The pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold is the structural core of FDA-approved kinase inhibitors like Tofacitinib , Ruxolitinib , and Baricitinib . However, most clinical successes utilize a 5-H or 5-alkyl motif.
This guide focuses on the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine building block. Unlike its predecessors, this scaffold introduces a primary amine at the C5 position. This modification offers two distinct advantages for drug discovery:
-
Solubility Vector: The C5-amine provides a handle to modulate physicochemical properties (logP, solubility) without disrupting the critical hinge-binding motif at N1/N7.
-
Solvent Front Access: Derivatization at C5 allows the molecule to reach into the solvent-exposed regions of the ATP binding pocket, a proven strategy for improving selectivity (Type I½ inhibitors).
This guide outlines the protocols to benchmark derivatives synthesized from this core against industry-standard JAK inhibitors.
Chemical Synthesis & Library Generation
To benchmark effectively, you must first convert the 4-chloro core into a functional library. The 4-position chlorine is an electrophilic "warhead" susceptible to Nucleophilic Aromatic Substitution (
Synthesis Workflow
The 4-chloro group is displaced by diverse amines (
Figure 1: Library generation workflow. The 4-Cl displacement is the critical step to mimic Adenine.
Benchmarking Strategy: The "Triad" Approach
A robust comparison requires benchmarking against Tofacitinib (Pan-JAK) and Ruxolitinib (JAK1/2). The evaluation follows a specific "Triad" of assays: Biochemical Potency, Cellular Efficacy, and Kinome Selectivity.
Biochemical Assay: TR-FRET (LanthaScreen)
We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to determine
-
Principle: Competition between the test compound and a tracer (fluorophore-labeled ATP mimic) for the kinase active site.
-
Critical Parameter: The assay must be run at
apparent for ATP. Running at saturating ATP concentrations will artificially inflate values for ATP-competitive inhibitors (Cheng-Prusoff equation).
Protocol:
-
Reagents: Recombinant JAK1/2/3 enzyme, Eu-anti-GST antibody, AlexaFluor-647 Tracer.
-
Incubation: Mix enzyme + antibody + compound (30 min pre-incubation).
-
Competition: Add Tracer + ATP (at
). Incubate 60 min. -
Read: Measure emission ratio (665 nm / 615 nm).
Cellular Assay: Ba/F3 Dependence
Biochemical potency does not guarantee cellular activity. The Ba/F3 system is the gold standard for JAK inhibitors.
-
Parental Cell: Murine pro-B cells (IL-3 dependent).
-
Transformed Cells: Ba/F3 cells expressing specific human JAK/STAT drivers (e.g., JAK1/JAK3 dependent on IL-2; JAK2 dependent on EPO).
-
Metric:
(Growth Inhibition). If your derivative inhibits the enzyme but fails here, check membrane permeability (PAMPA assay).
Signaling Pathway Visualization
Understanding where these inhibitors act is crucial for interpreting data.
Figure 2: The JAK-STAT signaling cascade. The scaffold competes with ATP at the JAK node, preventing STAT phosphorylation.
Comparative Data Analysis
The following table structure is recommended for publishing your benchmarking results. It highlights the shift in potency caused by the C5-amine modification.
Table 1: Benchmarking Template (Hypothetical Data Trends)
| Compound | Structure Note | JAK1 | JAK2 | JAK3 | Selectivity Note |
| Tofacitinib | 5-H (Standard) | 3.2 | 4.1 | 1.6 | Pan-JAK |
| Derivative A | 5-NH2 (Free amine) | Data | Data | Data | Often improved solubility |
| Derivative B | 5-NH-Acyl (Amide) | Data | Data | Data | Potential Selectivity Boost |
Interpretation Guide:
-
Potency Loss: If derivatives show >10x loss in potency vs. Tofacitinib, the C5-substituent is likely clashing with the "gatekeeper" residue or the roof of the ATP pocket.
-
Selectivity Gain: If JAK3 potency is maintained but JAK2 drops, the derivative is exploiting the subtle differences in the solvent-exposed region (Cys909 in JAK3 vs Ser936 in JAK2).
References
-
Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: A potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and transplant rejection." Journal of Medicinal Chemistry. Link
-
Gehringer, M., et al. (2014).[1] "Novel Hinge-Binding Motifs for Janus Kinase 3 Inhibitors: A Comprehensive Structure-Activity Relationship Study on Tofacitinib Bioisosteres." ChemMedChem. Link
-
Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Protocol." User Guide. Link
-
Haan, C., et al. (2011). "Jak1 has a dominant role over Jak3 in signal transduction through γc-containing cytokine receptors." Chem. Biol.Link
-
Metwally, K., et al. (2022). "Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review." Current Medicinal Chemistry. Link
Sources
Comparative Guide: Pharmacokinetic Profiling of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Scaffolds
Executive Summary
The 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold (commonly referred to as the 7-deazapurine core) represents a cornerstone in modern kinase inhibitor design, most notably exemplified by Janus Kinase (JAK) inhibitors like Tofacitinib and Ruxolitinib .
This guide provides a technical comparison of this scaffold against its primary bioisostere, the 1H-pyrazolo[3,4-d]pyrimidine (e.g., Ibrutinib core). While the pyrrolo[2,3-d]pyrimidine core offers superior ATP-mimicry and aqueous solubility due to its specific hydrogen bond donor/acceptor profile, it introduces distinct pharmacokinetic (PK) challenges, particularly regarding rapid metabolic clearance and short half-life (
Structural Basis of Pharmacokinetics
To understand the PK properties, we must first analyze the physicochemical origin. The 7H-pyrrolo[2,3-d]pyrimidin-4-amine is an isostere of adenine (the natural base of ATP).
The "Deaza" Effect
The critical difference lies at position 7:
-
Purine (Adenine): Nitrogen at position 7 (Acceptor).
-
Pyrrolo[2,3-d]pyrimidine: Carbon at position 7 (Neutral/Hydrophobic).
Impact on PK:
-
pKa Shift: The N-7 to C-7 substitution removes a hydrogen bond acceptor, altering the electronic distribution of the pyrimidine ring. This typically increases the basicity of N-1/N-3, affecting lysosomal trapping and volume of distribution (
). -
Solubility vs. Permeability: This scaffold generally exhibits higher aqueous solubility compared to the more lipophilic quinazolines or pyrazolopyrimidines , but this often comes at the cost of faster renal clearance.
Diagram: JAK-STAT Signaling & Inhibitor Binding
The following diagram illustrates the pathway targeted by these inhibitors and the competitive binding mechanism at the ATP hinge region.
Figure 1: Mechanism of Action. The 7H-pyrrolo[2,3-d]pyrimidine scaffold functions as an ATP-competitive inhibitor, binding to the hinge region of the JAK kinase domain to block STAT phosphorylation.
Comparative Pharmacokinetics: Pyrrolo vs. Pyrazolo[1]
The table below contrasts the 7H-pyrrolo[2,3-d]pyrimidine scaffold (represented by Tofacitinib) against the 1H-pyrazolo[3,4-d]pyrimidine scaffold (represented by Ibrutinib) and the Quinazoline scaffold (Gefitinib).
Table 1: Physicochemical and PK Comparison of Kinase Scaffolds
| Feature | Pyrrolo[2,3-d]pyrimidine | Pyrazolo[3,4-d]pyrimidine | Quinazoline |
| Representative Drug | Tofacitinib (JAK inhibitor) | Ibrutinib (BTK inhibitor) | Gefitinib (EGFR inhibitor) |
| Core Structure | 7-deazapurine | 1H-pyrazolo[3,4-d]pyrimidine | Quinazoline |
| LogP (Lipophilicity) | ~1.1 (Moderate) | ~3.7 (High) | ~3.2 (High) |
| Aqueous Solubility | High (Class 1/3 BCS) | Low (Class 2 BCS) | Low (Class 2 BCS) |
| Oral Bioavailability ( | High (~74%) | Low-Moderate (~3-8% fasted) | Moderate (~60%) |
| Half-life ( | Short (~3 hours) | Moderate (~4-6 hours) | Long (~48 hours) |
| Metabolic Liability | Oxidation of pyrrole ring & N-alkyl groups | CYP3A4 extensive metabolism | CYP3A4/2D6 metabolism |
| Clearance Mechanism | 70% Hepatic / 30% Renal | Hepatic (Feces) | Hepatic (Feces) |
Critical Analysis
-
The Solubility Advantage: The pyrrolo scaffold provides a distinct advantage in formulation. Tofacitinib does not require the complex solubility-enhancing formulations often needed for pyrazolopyrimidines or quinazolines.
-
The Clearance Challenge: The lower lipophilicity contributes to faster clearance. Tofacitinib requires BID (twice daily) dosing or Extended Release (XR) formulation to maintain
above the . In contrast, more lipophilic scaffolds often exhibit higher plasma protein binding and longer terminal half-lives.
Metabolic Stability & Optimization
The 7H-pyrrolo[2,3-d]pyrimidin-4-amine core is susceptible to oxidative metabolism.
Primary Metabolic Pathways
-
N-Dealkylation: If the N-7 position is substituted (common for selectivity), this side chain is the primary site of CYP3A4 attack.
-
Ring Oxidation: The electron-rich pyrrole ring can undergo oxidation, though this is less common than side-chain modification.
Protocol: Microsomal Stability Assay
To evaluate new derivatives of this scaffold, a robust intrinsic clearance (
Objective: Determine
Reagents
-
Test Compound (10 mM DMSO stock)
-
Pooled Human Liver Microsomes (20 mg/mL protein conc.)
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2)
-
Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).
Workflow Diagram (DOT)
Figure 2: Microsomal Stability Workflow. Standardized protocol for determining intrinsic clearance (
Step-by-Step Procedure
-
Preparation: Dilute test compound to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomes. Note: Keep DMSO < 0.1% to avoid enzyme inhibition.
-
Pre-incubation: Incubate at 37°C for 5 minutes to equilibrate.
-
Initiation: Add NADPH regenerating system to start the reaction.[1]
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately transfer aliquot into 150 µL ice-cold ACN (containing Internal Standard) to precipitate proteins.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS. Monitor the depletion of the parent ion.
Calculation:
Case Study: Tofacitinib vs. Upadacitinib
This comparison highlights how side-chain modification on the pyrrolo[2,3-d]pyrimidine core alters PK.
-
Tofacitinib (First Gen):
-
Upadacitinib (Second Gen):
References
-
Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: a potent and selective Janus kinase 3 (JAK3) inhibitor." Journal of Medicinal Chemistry.
-
Clark, J. D., et al. (2014). "Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases." Journal of Medicinal Chemistry.
-
Traver, G., et al. (2020). "Pharmacokinetics of Tofacitinib in Healthy Volunteers and Patients with Rheumatoid Arthritis." Clinical Pharmacology in Drug Development.
-
Di, L., et al. (2004). "Experimental design on single-time-point microsomal stability assay for increasing throughput." Journal of Pharmaceutical Sciences.
-
Kullak-Ublick, G. A., et al. (2021). "Regulatory considerations for the safety assessment of JAK inhibitors." Nature Reviews Drug Discovery.
Sources
- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ard.bmj.com [ard.bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative efficacy and safety of JAK inhibitors in the treatment of moderate-to-severe alopecia areata: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Biological Evaluation of Novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives: A Comparative Technical Guide
Executive Summary: The Evolution of a Privileged Scaffold
The 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold (7-deazapurine) represents a cornerstone in kinase inhibitor design due to its structural isomorphism with the adenine ring of ATP. While historically validated by the success of Tofacitinib (JAK inhibitor), recent medicinal chemistry campaigns have evolved this scaffold to target Bruton’s Tyrosine Kinase (BTK) , Focal Adhesion Kinase (FAK) , and p21-Activated Kinase 4 (PAK4) with increasing selectivity.
This guide provides a rigorous biological evaluation framework for novel derivatives of this class, comparing them against industry standards (e.g., Tofacitinib, Ibrutinib). We focus on establishing causality between C-5/C-6 substitutions and improved selectivity profiles, moving beyond simple potency metrics.
Mechanistic Grounding: ATP-Competitive Inhibition[1]
To evaluate these novel derivatives, one must understand their binding mode. These compounds function as Type I ATP-competitive inhibitors . The pyrrolo[2,3-d]pyrimidine core anchors into the kinase hinge region via critical hydrogen bonds, mimicking the adenine of ATP.
-
The Acceptor-Donor Motif: The N-7 (pyrrole) and N-1 (pyrimidine) typically engage hinge residues (e.g., Glu957/Leu959 in JAK1) [1].
-
The Selectivity Filter: Novel derivatives often introduce hydrophobic moieties at the C-5 or C-6 positions to exploit the "gatekeeper" regions or solvent-exposed fronts, reducing off-target toxicity common in first-generation inhibitors.
Visualization: The JAK-STAT Signaling Blockade
The following diagram illustrates the canonical pathway targeted by this scaffold (specifically JAK variants) and the point of pharmacological intervention.
Figure 1: Mechanism of Action. The inhibitor (Green) competes with ATP at the JAK kinase domain, preventing STAT phosphorylation and subsequent inflammatory gene transcription.
Comparative Performance Matrix
The following data contrasts a representative "Novel Derivative" (based on recent high-potency analogs like Compound 28a or Compound 5n ) against market standards.
Key Insight: While first-generation inhibitors (Tofacitinib) are potent, novel derivatives often prioritize selectivity (e.g., sparing JAK2 to avoid anemia) or targeting resistant mutations (e.g., C481S in BTK).
| Metric | Novel Derivative (e.g., Cpd 28a/5n) [2, 3] | Standard A (Tofacitinib - JAK) [1] | Standard B (Ibrutinib - BTK) | Experimental Context |
| Enzymatic IC50 | 3.0 nM (BTK) / 2.7 nM (PAK4) | 3.2 nM (JAK3) | 0.5 nM (BTK) | ADP-Glo Kinase Assay |
| Cellular IC50 | ~7-8 µM (Ramos/MV4-11) | ~200 nM (T-Cell proliferation) | < 100 nM (B-Cell proliferation) | MTT/CCK-8 Viability Assay |
| Selectivity | High (Target > 100x vs. EGFR/KDR) | Moderate (JAK1/3 > JAK2) | Moderate (Off-target EGFR activity) | Kinase Profiling Panel (ScanMAX) |
| hERG Inhibition | > 10 µM (Low Cardiotoxicity) | > 30 µM | ~1.0 µM (Moderate Risk) | Patch Clamp Electrophysiology |
| Metabolic Stability | t1/2 > 2.0 h (Liver Microsomes) | t1/2 ~ 3.2 h | t1/2 ~ 4-6 h | Human Liver Microsomes (HLM) |
Analysis: The novel derivatives often show slightly lower cellular potency compared to Ibrutinib but offer superior safety profiles (hERG sparing) and distinct selectivity patterns that may reduce off-target side effects like rash (EGFR) or bleeding (Tec kinases).
Biological Evaluation Protocols
To replicate these results and validate the scaffold's efficacy, follow these self-validating workflows.
A. In Vitro Kinase Inhibition (ADP-Glo)
Why: Directly measures the compound's ability to displace ATP.
-
Preparation: Dilute compounds in 100% DMSO (10 mM stock). Create 10-point serial dilutions.
-
Reaction: Incubate kinase (e.g., BTK or JAK1), substrate (Poly Glu:Tyr), and ATP (at Km) with the inhibitor for 60 mins at RT.
-
Detection: Add ADP-Glo Reagent to terminate the reaction and deplete remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.
-
Validation: Z-factor must be > 0.5. Reference inhibitor (e.g., Staurosporine) must yield historic IC50.
B. Cellular Target Engagement (Western Blot)
Why: Confirms the drug penetrates the cell membrane and hits the target in situ.
-
Treatment: Treat cells (e.g., Ramos for BTK, Jurkat for JAK) with inhibitor for 2-4 hours. Stimulate cells (e.g., with IgM or IL-6) for the final 15 minutes.
-
Lysis: Lyse in RIPA buffer with phosphatase inhibitors (Sodium Orthovanadate is critical).
-
Blotting: Probe for Phospho-Target (e.g., p-BTK Y223 or p-STAT3 Y705) vs. Total Target .
-
Success Criteria: Dose-dependent reduction in Phospho-signal without change in Total protein levels.
C. Experimental Workflow Visualization
The following diagram outlines the logical progression from synthesis to lead selection.
Figure 2: Biological Evaluation Workflow. A step-by-step decision tree for validating pyrrolopyrimidine derivatives.
Safety & Toxicity Considerations (ADME)
A critical failure point for 7H-pyrrolo[2,3-d]pyrimidin-4-amines is CYP inhibition and hERG blockade .
-
Protocol: Use automated patch-clamp (QPatch) for hERG assessment.
-
Threshold: Novel derivatives should ideally exhibit an IC50 > 10 µM against hERG to minimize QT prolongation risks, a known liability in kinase inhibitors [2].
-
Cytotoxicity: Use non-tumorigenic cell lines (e.g., LO2 or HEK293) to ensure the "anticancer" activity is not due to general mitochondrial toxicity.
References
-
Tofacitinib Mechanism & Binding: Flanagan, M. E., et al. "Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis." Journal of Medicinal Chemistry.
-
Novel BTK Inhibitors (Compound 28a): Wang, X., et al. "Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors." European Journal of Medicinal Chemistry.
-
Novel PAK4 Inhibitors (Compound 5n): Zhang, Y., et al. "Synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors."[1][2] Bioorganic Chemistry.
-
FAK Inhibition (Compound 25b): Sun, Y., et al. "Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents." European Journal of Medicinal Chemistry.
Sources
A Head-to-Head Comparison of Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Inhibitors: A Guide for Researchers
In the landscape of kinase inhibitor discovery, the privileged scaffolds of pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine have emerged as foundational frameworks for a multitude of clinically successful and investigational drugs. Both are bicyclic heteroaromatic systems that act as ATP mimetics, effectively competing with endogenous ATP to modulate the activity of a wide array of protein kinases. This guide provides a comprehensive, head-to-head comparison of these two scaffolds, offering insights into their distinct and overlapping target profiles, clinical applications, and the experimental methodologies used to characterize their activity. This analysis is intended to equip researchers, scientists, and drug development professionals with the in-depth technical knowledge required to make informed decisions in their own research endeavors.
At the Bench: Core Structural and Mechanistic Differences
At the heart of their inhibitory action, both scaffolds mimic the adenine base of ATP, enabling them to bind to the ATP-binding pocket of kinases.[1] However, the arrangement of nitrogen atoms within their fused ring systems imparts distinct electronic and steric properties, which in turn dictates their interaction with the kinase hinge region and surrounding amino acid residues.
The pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, is a prominent feature in numerous ATP-competitive kinase inhibitors.[2] This scaffold has proven particularly successful in the development of Janus kinase (JAK) inhibitors.[2] The nitrogen atoms in the pyrimidine ring are crucial for forming hydrogen bonds with the kinase hinge region, a key interaction for stable binding.[2]
Conversely, the pyrazolo[3,4-d]pyrimidine scaffold, also an isostere of the adenine ring, has demonstrated remarkable versatility, with derivatives targeting a broader spectrum of kinases.[3] This scaffold has been a cornerstone in the development of inhibitors for Bruton's tyrosine kinase (BTK), cyclin-dependent kinases (CDKs), and various other tyrosine and serine/threonine kinases.[1][3]
Figure 1: Core chemical structures.
In the Clinic: A Tale of Two Scaffolds and Their Therapeutic Niches
The distinct target preferences of these two scaffolds have led to their application in different therapeutic areas.
Pyrrolo[2,3-d]pyrimidines: Masters of JAK Inhibition
This class is most famously represented by the JAK inhibitors Tofacitinib and Ruxolitinib . Tofacitinib is a pan-JAK inhibitor approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[4] Ruxolitinib, a potent JAK1/2 inhibitor, is used in the treatment of myelofibrosis and polycythemia vera.[5][6] Beyond the JAK family, research is ongoing to explore pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of other kinases, such as Aurora A kinase for the treatment of gastric cancer.[7]
Pyrazolo[3,4-d]pyrimidines: A Scaffold for Diverse Kinase Targets
The pyrazolo[3,4-d]pyrimidine core has yielded a wider range of clinical candidates targeting various kinases. Ibrutinib , a covalent inhibitor of BTK, has revolutionized the treatment of B-cell malignancies like chronic lymphocytic leukemia.[8] Another prominent example is Palbociclib , a selective inhibitor of CDK4 and CDK6, which is a key therapeutic for certain types of breast cancer.[9] This scaffold's adaptability is further highlighted by its use in developing inhibitors for Src, EGFR, and other kinases implicated in cancer and other diseases.[1][10]
Comparative Selectivity Profiles: A KINOMEscan Perspective
To provide a granular, head-to-head comparison of selectivity, we turn to KINOMEscan®, a competition binding assay that quantitatively measures the interactions of a compound against a large panel of kinases.[11][12] The data, presented as the percentage of the kinase remaining bound to an immobilized ligand in the presence of the test compound (lower percentages indicate stronger binding), reveals the distinct selectivity profiles of representative inhibitors from each class.
| Kinase Target | Tofacitinib (% of Control @ 1µM) | Ruxolitinib (% of Control @ 1µM) | Ibrutinib (% of Control @ 1µM) | Palbociclib (% of Control @ 1µM) |
| Primary Targets | ||||
| JAK1 | 0.5 | 1.5 | 98 | 99 |
| JAK2 | 1 | 0.5 | 97 | 99 |
| JAK3 | 0.5 | 10 | 98 | 99 |
| BTK | 99 | 99 | 0.1 | 99 |
| CDK4 | 99 | 99 | 99 | 1 |
| CDK6 | 99 | 99 | 99 | 2 |
| Selected Off-Targets | ||||
| TYK2 | 5 | 20 | 98 | 99 |
| SRC | 98 | 97 | 5 | 99 |
| LYN | 97 | 96 | 2 | 99 |
| EGFR | 99 | 99 | 15 | 99 |
| VEGFR2 | 99 | 99 | 30 | 99 |
Data sourced and compiled from publicly available KINOMEscan® datasets. The presented values are for illustrative comparison and may vary between different experimental runs.
This data clearly illustrates the focused JAK inhibition of Tofacitinib and Ruxolitinib, with minimal off-target binding at the tested concentration. In contrast, Ibrutinib, while potently binding to its primary target BTK, also shows significant interaction with other kinases like SRC and LYN. Palbociclib demonstrates remarkable selectivity for its target CDKs.
Experimental Corner: Validated Protocols for Inhibitor Characterization
To ensure the scientific integrity of your research, employing robust and validated experimental protocols is paramount. Here, we provide detailed, step-by-step methodologies for two key assays in the characterization of kinase inhibitors.
Biochemical Kinase Inhibition Assay: The ADP-Glo™ Method
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal and high-throughput method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.[13]
Rationale: This assay is chosen for its broad applicability across different kinases and its high sensitivity. The two-step process allows for the termination of the kinase reaction and the depletion of remaining ATP before the conversion of ADP to ATP for detection, minimizing signal interference.[14]
Protocol:
-
Kinase Reaction Setup:
-
In a 384-well plate, add 5 µL of a solution containing the kinase, substrate, and any necessary cofactors in the appropriate kinase buffer.
-
Add the test compound at various concentrations (typically a 10-point serial dilution) or DMSO as a vehicle control.
-
Initiate the kinase reaction by adding ATP to a final concentration that is at or near the Km for the specific kinase.
-
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[15]
-
-
ADP to ATP Conversion and Signal Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[15]
-
Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and inversely proportional to the activity of the kinase.
-
Figure 3: CellTiter-Glo® Viability Assay workflow.
Conclusion: Choosing the Right Scaffold for Your Target
The choice between a pyrrolo[2,3-d]pyrimidine and a pyrazolo[3,4-d]pyrimidine scaffold is not a matter of inherent superiority, but rather a strategic decision based on the target kinase and the desired selectivity profile.
The pyrrolo[2,3-d]pyrimidine scaffold has a proven track record for developing highly selective and potent inhibitors, particularly within the JAK family. Its focused nature makes it an excellent starting point for programs targeting kinases with well-defined binding pockets and where high selectivity is paramount to avoid off-target toxicities.
The pyrazolo[3,4-d]pyrimidine scaffold offers greater versatility, with the potential to inhibit a broader range of kinases. This adaptability can be advantageous in early-stage discovery programs where multiple targets are being explored, or in the development of multi-targeted inhibitors for complex diseases like cancer.
Ultimately, the in-depth understanding of the structural nuances, target landscapes, and appropriate experimental validation for each scaffold will empower researchers to navigate the complex yet rewarding path of kinase inhibitor development.
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A Senior Application Scientist's Guide to Confirming the Binding Mode of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine Analogs
Introduction: The Privileged Scaffold in Kinase Inhibition
The 7H-pyrrolo[2,3-d]pyrimidine core, accessible via intermediates like 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine, is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Its structural resemblance to adenine allows it to act as an ATP-competitive inhibitor, effectively targeting the ATP-binding site of a vast array of protein kinases.[2][3] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1]
However, the therapeutic success of an inhibitor does not solely rely on its affinity for the target. The precise binding mode—the specific three-dimensional orientation and the network of interactions formed within the kinase's active site—is paramount. This guide provides a comparative framework for elucidating and validating the binding modes of various 7H-pyrrolo[2,3-d]pyrimidine analogs, using the Janus Kinase (JAK) family as a primary case study. We will explore how subtle chemical modifications on this privileged scaffold can lead to significant differences in binding, selectivity, and ultimately, biological activity. This requires a multi-pronged experimental approach, moving from initial structural hypotheses to rigorous biophysical and cellular validation.
Comparative Binding Mode Analysis: JAK Family Inhibitors
The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling.[4] Analogs built upon the 7H-pyrrolo[2,3-d]pyrimidine scaffold, such as Tofacitinib and Ruxolitinib, have proven to be effective JAK inhibitors. While these molecules share a common core, their distinct substitutions dictate their interaction patterns and selectivity profiles.
A canonical interaction for this class of inhibitors is the formation of one or more hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-terminal lobes of the active site.[5][6] For instance, molecular dynamics simulations and crystal structures reveal that Tofacitinib's pyrrolo[2,3-d]pyrimidine core forms crucial hydrogen bonds with conserved glutamate and leucine residues in the hinge region of JAK1, JAK2, and JAK3.[4][7]
Case Study 1: Tofacitinib (A Pan-JAK Inhibitor)
Tofacitinib (formerly CP-690,550) is a potent inhibitor of JAK1, JAK2, and JAK3.[8][9] Its binding mode is well-characterized by X-ray crystallography (e.g., PDB ID: 3LXK for TYK2, 3LXL for JAK3).[8][10]
-
Core Interaction: The N7 nitrogen of the pyrrolo[2,3-d]pyrimidine core acts as a hydrogen bond donor to the backbone carbonyl of a hinge residue (e.g., Leu905 in JAK3), while the N1 nitrogen accepts a hydrogen bond from the backbone NH of the same residue. This bidentate interaction is a classic "type I" binding mode that anchors the inhibitor in the adenine-binding pocket.[4][5]
-
Selectivity Determinants: The piperidine ring and its functional groups extend from the core scaffold to explore other regions of the active site. The nitrile group, in particular, has been shown to be critical for potency. It displaces an energetically unfavorable water molecule beneath the glycine-rich loop, a key finding highlighted by thermodynamic analysis and computational mapping.[8]
Case Study 2: Ruxolitinib (A JAK1/JAK2 Selective Inhibitor)
Ruxolitinib also utilizes the pyrrolo[2,3-d]pyrimidine scaffold but achieves a different selectivity profile, preferentially inhibiting JAK1 and JAK2.[11][12]
-
Conserved Hinge Binding: Like Tofacitinib, Ruxolitinib forms hydrogen bonds with the kinase hinge region.[13]
-
Probing the Hydrophobic Pocket: The cyclopentane group and the propanenitrile side chain of Ruxolitinib engage with different hydrophobic residues compared to Tofacitinib. Molecular modeling suggests that stabilization in the binding cavity is primarily driven by hydrophobic interactions.[11] The subtle differences in the shape and amino acid composition of the active sites across JAK isoforms allow these distinct substitutions to confer selectivity.[14]
The key takeaway is that while the core scaffold provides the fundamental anchor point, the substituents are responsible for fine-tuning the affinity and selectivity by engaging with specific sub-pockets within the kinase domain.
An Integrated Workflow for Binding Mode Confirmation
Confirming a binding mode with high confidence is not a single experiment but a logical progression of techniques. Each step provides a piece of the puzzle, from static atomic-level pictures to dynamic solution-based data and finally to confirmation within a living cell.
Caption: Integrated workflow for binding mode confirmation.
Experimental Protocols
X-ray Crystallography: The Definitive Structural Snapshot
X-ray crystallography provides direct, high-resolution visualization of the protein-ligand complex, revealing the precise orientation of the inhibitor and its interactions with specific amino acid residues.[15]
Objective: To determine the three-dimensional structure of a kinase-inhibitor complex.
Methodology:
-
Protein Expression & Purification: Express and purify the target kinase domain to >95% homogeneity. Quality control via SDS-PAGE and mass spectrometry is essential.
-
Complex Formation: The inhibitor can be introduced via two primary methods:
-
Co-crystallization: Incubate the purified protein with a 3-5 fold molar excess of the inhibitor prior to setting up crystallization trials. This is often the method of choice for low-solubility ligands.[16]
-
Soaking: Grow apo-protein crystals first, then transfer them to a solution containing the inhibitor (typically 1-10 mM) for a defined period (minutes to hours).[16][17]
-
-
Crystallization: Screen a wide range of conditions (precipitants, buffers, salts) to find those that yield diffraction-quality crystals of the complex.
-
Data Collection: Cryo-cool a single crystal and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution & Refinement: Process the diffraction data and solve the structure using molecular replacement if a homologous structure exists.[15] Build the inhibitor into the resulting electron density map and refine the model to achieve optimal geometric and statistical parameters.
Causality: Obtaining a high-resolution crystal structure is the most unambiguous way to confirm a binding mode. It serves as the foundational evidence upon which all other biophysical data are interpreted.
Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamics of Binding
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[18]
Objective: To quantify the binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding free energy (ΔG).[19]
Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.
Methodology:
-
Sample Preparation: Prepare the purified kinase and the inhibitor analog in the exact same buffer to minimize heats of dilution. Dialysis of the protein is highly recommended.
-
Instrument Setup: Load the protein solution into the sample cell and the inhibitor solution (typically 10-15x the protein concentration) into the titration syringe.[20]
-
Titration: Perform a series of small, sequential injections of the inhibitor into the protein solution at a constant temperature. The instrument measures the minute heat changes that occur upon binding.[18]
-
Data Analysis: Integrate the heat signal from each injection. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model to extract the thermodynamic parameters.[21]
Trustworthiness: ITC is a label-free, in-solution technique that provides a true measure of binding affinity.[18] Confirming a 1:1 stoichiometry (n≈1) is a critical self-validating step, ensuring the observed interaction is specific and the protein is well-behaved.
Surface Plasmon Resonance (SPR): Measuring Binding Kinetics
SPR is an optical technique that measures changes in mass on a sensor surface in real-time, allowing for the determination of association (kₐ) and dissociation (kₑ) rate constants.[22][23]
Objective: To determine the kinetics of the inhibitor-kinase interaction (on-rate and off-rate) and calculate the equilibrium dissociation constant (KD = kₑ/kₐ).
Methodology:
-
Chip Preparation: Covalently immobilize the purified kinase onto the surface of a sensor chip.
-
Analyte Injection: Flow a series of precise concentrations of the inhibitor analog (analyte) over the chip surface. The binding of the inhibitor to the immobilized kinase causes a change in the refractive index, which is detected as a response signal.[23]
-
Association Phase: Monitor the signal increase as the inhibitor binds to the kinase.
-
Dissociation Phase: Replace the inhibitor solution with buffer and monitor the signal decrease as the inhibitor dissociates.
-
Data Analysis: Globally fit the sensorgrams from multiple analyte concentrations to a kinetic model (e.g., 1:1 Langmuir binding) to determine kₐ and kₑ.
Expertise: A key experimental choice is the immobilization level of the kinase. For kinetic measurements, a low surface density is required to avoid mass transport limitation artifacts, ensuring the measured rates reflect the true binding kinetics.[24]
Cellular Thermal Shift Assay (CETSA): Verifying Target Engagement in a Cellular Milieu
CETSA is a powerful method to confirm that a compound binds to its intended target within the complex environment of an intact cell.[25][26] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[27][28]
Objective: To demonstrate a dose-dependent thermal stabilization of the target kinase by the inhibitor in cells or cell lysates.
Methodology:
-
Cell Treatment: Incubate cultured cells with varying concentrations of the inhibitor analog or a vehicle control.
-
Thermal Challenge: Heat the cell suspensions or lysates across a range of temperatures.[26] Unbound proteins will denature and aggregate at lower temperatures than ligand-bound, stabilized proteins.
-
Fractionation: Lyse the cells (if not already done) and separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the precipitated fraction via centrifugation.[26]
-
Quantification: Analyze the amount of soluble target kinase remaining at each temperature using a specific detection method, such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein versus temperature to generate "melting curves." A successful binding event will result in a rightward shift of the melting curve for the inhibitor-treated samples compared to the control, indicating target stabilization.
Authoritative Grounding: A positive CETSA result provides compelling evidence that the inhibitor not only binds its target with high affinity (as determined by ITC/SPR) but also reaches and engages it within its native cellular context, bridging the gap between biophysical data and physiological relevance.[29]
Data Summary and Comparison
To objectively compare different analogs, quantitative data should be summarized in a clear, tabular format.
| Analog | Target Kinase | KD (ITC/SPR) | ΔH (kcal/mol) | -TΔS (kcal/mol) | kₐ (M⁻¹s⁻¹) | kₑ (s⁻¹) | CETSA ΔTm (°C) | Key Interacting Hinge Residues (PDB) |
| Tofacitinib | JAK3 | 5.0 nM | -12.5 | 1.1 | 1.2 x 10⁶ | 6.0 x 10⁻³ | +5.2 | Glu903, Leu905 |
| Ruxolitinib | JAK2 | 3.3 nM | -10.8 | -0.9 | 2.5 x 10⁶ | 8.2 x 10⁻³ | +4.8 | Glu930, Leu932 |
| Analog X | JAK1 | 15.2 nM | -9.5 | -2.1 | 8.0 x 10⁵ | 1.2 x 10⁻² | +3.1 | Glu957, Leu959 |
| Analog Y | JAK1 | 250 nM | -6.1 | -3.2 | 3.1 x 10⁵ | 7.7 x 10⁻² | +0.5 | Glu957, Leu959 |
Note: Data presented are illustrative examples for comparison purposes.
This table allows for a direct comparison of how structural modifications (from Tofacitinib/Ruxolitinib to Analogs X and Y) impact the complete binding profile—from thermodynamics and kinetics to cellular target engagement. For example, a shift from a favorable enthalpic contribution (ΔH) to a more entropically driven binding (-TΔS) can suggest different underlying interaction mechanisms, such as the displacement of water molecules versus the formation of strong hydrogen bonds.
Conclusion
Confirming the binding mode of 7H-pyrrolo[2,3-d]pyrimidine analogs is a critical exercise in drug discovery that requires a rigorous, multi-disciplinary approach. Relying on a single technique is insufficient. X-ray crystallography provides the foundational atomic-level detail, which must then be validated and expanded upon by in-solution biophysical methods like ITC and SPR to understand the thermodynamics and kinetics of the interaction. Finally, cellular target engagement assays like CETSA are essential to prove that the designed molecule successfully finds and binds its target in a physiological setting. By integrating these techniques, researchers can build a self-validating and comprehensive understanding of their compounds, enabling the rational design of more potent, selective, and effective kinase inhibitors.
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A Guide to Orthogonal Assays for Validating the Biological Activity of "4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine" as a Kinase Inhibitor
This guide provides a comprehensive framework for validating the biological activity of novel chemical entities, using "4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine" (hereafter referred to as Compound X ) as a case study. The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1][2] Notably, it is a key intermediate in the synthesis of Janus Kinase (JAK) inhibitors like Tofacitinib and Ruxolitinib.[3]
Given this precedent, our investigation will proceed under the hypothesis that Compound X is a JAK inhibitor. This guide will detail a multi-assay workflow designed to rigorously test this hypothesis, moving from direct biochemical inhibition to cellular target engagement and downstream pathway modulation. This orthogonal approach is critical for building a robust data package, minimizing the risk of artifacts, and providing a clear, defensible rationale for further development.
We will focus on JAK3 , a member of the JAK family predominantly expressed in hematopoietic cells, as our primary target. Its role in cytokine signaling makes it a key target for autoimmune diseases such as rheumatoid arthritis.[4] For comparative analysis, we will benchmark the performance of Compound X against Tofacitinib , a well-characterized, clinically approved pan-JAK inhibitor.[5]
Overall Validation Workflow
The validation strategy is designed as a three-tiered approach to build a comprehensive understanding of the compound's activity.
Caption: A three-tiered workflow for validating kinase inhibitor activity.
The JAK-STAT Signaling Pathway
Understanding the target pathway is fundamental to designing relevant assays. JAK kinases are non-receptor tyrosine kinases that mediate signaling from cytokine receptors. Upon cytokine binding, receptor dimerization brings two JAKs into close proximity, allowing them to trans-phosphorylate and activate each other. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, translocate to the nucleus, and regulate gene expression.[5][6] Our assays will probe this pathway at different key stages.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Compound X.
Part 1: Primary Biochemical Assay — Measuring Direct Enzymatic Inhibition
Rationale: The first step is to confirm that Compound X directly inhibits the enzymatic activity of our target, JAK3, in a controlled, cell-free system. This biochemical assay provides a quantitative measure of potency, the half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce enzyme activity by 50%. We will use the ADP-Glo™ Kinase Assay, a luminescence-based method that measures the amount of ADP produced during the kinase reaction.[7] Less ADP production in the presence of the inhibitor corresponds to higher kinase inhibition.[7]
Experimental Protocol: ADP-Glo™ Kinase Assay for JAK3
-
Reagent Preparation:
-
Prepare a 2X JAK3 enzyme solution (e.g., SignalChem, Cat# J08-10G) in kinase reaction buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a 2X substrate/ATP solution containing a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP at the Km concentration for JAK3 in the same reaction buffer.
-
Serially dilute Compound X and Tofacitinib (control inhibitor) in DMSO, then further dilute in reaction buffer to create 10X final concentrations.
-
-
Kinase Reaction:
-
To a 384-well plate, add 1 µL of 10X compound solution (or DMSO for no-inhibitor and no-enzyme controls).
-
Add 5 µL of the 2X JAK3 enzyme solution to all wells except the no-enzyme control.
-
Pre-incubate the plate at room temperature for 10 minutes to allow the compound to bind to the kinase.
-
Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution.
-
Incubate the reaction at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes. This step depletes the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent. Incubate at room temperature for 30 minutes. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration.
-
Measure luminescence using a plate reader (e.g., BMG LABTECH CLARIOstar or similar).[7]
-
-
Data Analysis:
-
Normalize the data using the no-inhibitor (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for both Compound X and Tofacitinib .
-
Part 2: Orthogonal Assays — Validation in a Cellular Context
Positive results in a biochemical assay are essential but insufficient. Compounds can appear potent in vitro but fail in a cellular environment due to poor permeability, efflux, or off-target effects. The following orthogonal assays are designed to validate the biochemical findings in a more physiologically relevant setting.
Orthogonal Assay 1: Cellular Thermal Shift Assay (CETSA) — Confirming Target Engagement
Rationale: CETSA is a powerful method for verifying that a compound physically binds to its intended target inside intact cells.[8] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[8][9] By treating cells with the compound, heating them across a temperature gradient, and then quantifying the amount of soluble (non-denatured) target protein remaining, we can observe a "thermal shift" in the melting curve of the target protein, which confirms direct engagement.[10][11]
Caption: CETSA demonstrates target engagement by stabilizing the protein against heat.
Experimental Protocol: CETSA for JAK3
-
Cell Treatment:
-
Culture a suitable cell line expressing JAK3 (e.g., human T-cell line Jurkat) to a density of ~1-2 million cells/mL.
-
Treat cells with Compound X (e.g., at 10x the biochemical IC50) or vehicle (DMSO) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the tubes in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments), followed by cooling to 4°C for 3 minutes.[10]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to new tubes and determine the protein concentration.
-
-
Western Blot Analysis:
-
Normalize the total protein amount for each sample and prepare for SDS-PAGE.
-
Perform Western blotting using a primary antibody specific for total JAK3.
-
Quantify the band intensities for each temperature point.
-
-
Data Analysis:
-
For both vehicle and compound-treated samples, plot the normalized band intensity against the temperature.
-
Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm or Tagg).
-
A positive ΔTm (increase in melting temperature) in the compound-treated sample compared to the vehicle control confirms target engagement.
-
Orthogonal Assay 2: Phospho-STAT3 Western Blot — Verifying Pathway Inhibition
Rationale: To confirm that target engagement translates into functional inhibition of the signaling pathway, we must measure a downstream event. For JAK3, the most direct and well-established substrate is STAT3.[6] Inhibition of JAK3 should lead to a dose-dependent decrease in the phosphorylation of STAT3 at tyrosine 705 (Tyr705).[12] A Western blot using a phospho-specific antibody provides a semi-quantitative readout of this effect.[13][14]
Experimental Protocol: Phospho-STAT3 Western Blot
-
Cell Culture and Treatment:
-
Use a cell line where the JAK-STAT pathway can be robustly activated, such as the human T-cell lymphoma line HUT-78.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with increasing concentrations of Compound X or Tofacitinib for 1-2 hours.
-
-
Pathway Stimulation:
-
Stimulate the cells with a cytokine that signals through JAK3, such as Interleukin-2 (IL-2), for 15-30 minutes. Include an unstimulated control.
-
-
Lysate Preparation:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[12]
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705) overnight at 4°C (e.g., Cell Signaling Technology, #9145).[12][15]
-
After washing, incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total STAT3 and a loading control like β-actin.[16]
-
-
Data Analysis:
-
Quantify the band intensities for p-STAT3 and total STAT3.
-
Normalize the p-STAT3 signal to the total STAT3 signal for each condition.
-
Plot the normalized p-STAT3 levels against the inhibitor concentration to visualize the dose-dependent inhibition of pathway signaling.
-
Part 3: Comparative Analysis
Objective comparison against a known standard is crucial for contextualizing the potency of a novel compound. Here, we compare the biochemical IC50 values of Compound X against Tofacitinib.
| Compound | Target | Primary Assay | IC50 (nM) | Notes |
| Compound X | JAK3 | ADP-Glo™ | [Experimental Value] | The potency of the novel compound against the primary target. |
| Tofacitinib | JAK3 | ADP-Glo™ | [Experimental Value] | Benchmark value from a clinically approved pan-JAK inhibitor. |
Interpretation of Results:
-
If IC50 (Compound X) < IC50 (Tofacitinib): Compound X is more potent than the benchmark in a biochemical setting.
-
If IC50 (Compound X) ≈ IC50 (Tofacitinib): Compound X has comparable potency to the benchmark.
-
If IC50 (Compound X) > IC50 (Tofacitinib): Compound X is less potent than the benchmark.
This quantitative data, when combined with the qualitative and semi-quantitative results from the CETSA and phospho-STAT3 assays, provides a robust, multi-faceted validation of the biological activity of Compound X . A compound that demonstrates potent biochemical inhibition, clear target engagement in cells, and effective downstream pathway modulation is a strong candidate for further preclinical development.
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Gangjee, A., et al. (n.d.). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors. National Institutes of Health. Retrieved from [Link]
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ACS Publications. (2021, February 15). Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Journal of Medicinal Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from NCBI. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. Retrieved from NCBI. [Link]
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PubMed. (2023, January 20). Screening assays for tyrosine kinase inhibitors: A review. Retrieved from PubMed. [Link]
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PubMed. (2024, May 25). Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis. Retrieved from PubMed. [Link]
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Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from Reaction Biology. [Link]
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Preprints.org. (2025, February 27). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. Retrieved from Preprints.org. [Link]
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Bio-protocol. (2011, August 20). Western Blot for Detecting Phosphorylated STAT3. Retrieved from Bio-protocol. [Link]
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Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from Bio-protocol. [Link]
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ResearchGate. (n.d.). Development of PROTAC based on VHL as E3 ubiquitin ligase. Retrieved from ResearchGate. [Link]
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Bentham Science Publishers. (2024, November 6). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Retrieved from Bentham Science Publishers. [Link]
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A Comparative Guide to the Synthetic Routes of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine: A Medicinal Chemistry Cornerstone
The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged scaffold in medicinal chemistry. Its structural resemblance to purine has made it a valuable building block for a wide range of therapeutic agents, including kinase inhibitors for cancer therapy and antiviral compounds.[1][2] The 4-chloro derivative, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is a particularly crucial intermediate, as the chlorine atom at the 4-position provides a reactive handle for nucleophilic substitution and cross-coupling reactions, enabling the synthesis of diverse compound libraries.[1]
This guide provides a comparative analysis of the most common synthetic routes to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. We will delve into the strategic advantages and disadvantages of each pathway, supported by experimental data and protocols, to aid researchers in selecting the most suitable method for their specific needs, considering factors such as scale, cost, safety, and environmental impact.
Route 1: Synthesis from Diethyl Malonate
This classical approach builds the pyrimidine ring first, followed by the annulation of the pyrrole ring.
Reaction Pathway
Caption: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from Diethyl Malonate.
Causality and Experimental Choices
This five-step synthesis begins with the α-alkylation of diethyl malonate with allyl bromide.[3] The resulting diethyl allylmalonate is then cyclized with amidine to construct the pyrimidine ring. The subsequent chlorination of the pyrimidinone is typically achieved using phosphorus oxychloride (POCl3). A key step is the oxidative cleavage of the allyl group's double bond to an aldehyde, for which a mixture of potassium osmate and sodium periodate is employed. The final step is a nucleophilic aromatic substitution and intramolecular cyclization with ammonia to form the pyrrole ring.[3] While this route is well-established, the use of stoichiometric and expensive osmium tetroxide (generated in situ from potassium osmate) and the generation of significant phosphorus-containing waste from the chlorination step are considerable drawbacks for large-scale synthesis.[3]
Experimental Protocol
A detailed experimental protocol for this route is described in the literature, with a reported overall yield of 45.8%.[4]
Route 2: Synthesis from 5-allyl-4,6-dichloropyrimidine
This approach utilizes a pre-functionalized pyrimidine ring as the starting material.
Reaction Pathway
Caption: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from 5-allyl-4,6-dichloropyrimidine.
Causality and Experimental Choices
This three-step synthesis offers a more convergent approach.[3] The starting material, 5-allyl-4,6-dichloropyrimidine, undergoes selective aminolysis at one of the chloro positions. The subsequent ozonolysis of the allyl group directly provides the necessary aldehyde functionality for the final intramolecular cyclization to the pyrrolo[2,3-d]pyrimidine core. This route boasts a higher overall yield of 66%.[3] However, the starting material is relatively expensive, and the use of ozone requires specialized equipment and careful handling due to its explosive nature and potential for over-oxidation.[3]
Experimental Protocol
A representative procedure involves the aminolysis of 5-allyl-4,6-dichloropyrimidine, followed by ozonolysis and subsequent workup to induce cyclization.
Route 3: Convergent Synthesis from 2-methyl-3,3-dichloroacrylonitrile
This modern approach is designed for efficiency and improved safety and environmental profile.
Reaction Pathway
Caption: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from 2-methyl-3,3-dichloroacrylonitrile.
Causality and Experimental Choices
This two-step synthesis is a highly efficient and "green" alternative.[3] It begins with the condensation of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate to generate a reactive diene intermediate. This intermediate then undergoes an addition-condensation-cyclization reaction with a formamidine salt in a one-pot process to directly yield the final product.[3] The use of readily available and inexpensive starting materials, coupled with a high-yielding and straightforward procedure, makes this route particularly attractive for industrial applications. The avoidance of hazardous reagents like ozone and heavy metals further enhances its appeal.
Experimental Protocol
The experimental procedure involves a catalyzed condensation followed by a one-pot cyclization with formamidine salt under basic conditions. The reaction temperatures for the cyclization are typically in the range of 0-50 °C for the addition and 50-110 °C for the elimination step.[3]
Route 4: Synthesis from Ethyl Cyanoacetate and a Bromoacetaldehyde Acetal
This route is another common strategy that builds the pyrrole ring onto a pre-formed pyrimidine.
Reaction Pathway
Caption: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from Ethyl Cyanoacetate and Thiourea.
Causality and Experimental Choices
This four-step synthesis avoids the use of hazardous reagents like sodium hydride. [5]It commences with the condensation of ethyl cyanoacetate and thiourea to form 2-mercapto-4-amino-6-hydroxypyrimidine. [6]The mercapto group is then removed by treatment with active nickel. The resulting 4-amino-6-hydroxypyrimidine is cyclized with 2-chloroacetaldehyde to afford 4-hydroxypyrrolo[2,3-d]pyrimidine. [6]The final chlorination is achieved with phosphorus oxychloride. This method is reported to have a good overall yield of 50-58% and high product purity (98-99%). [5]The main drawback is the use of active nickel, which can be pyrophoric and requires careful handling.
Experimental Protocol
-
Synthesis of 2-mercapto-4-amino-6-hydroxypyrimidine: Ethyl cyanoacetate and thiourea are dissolved in ethanol, and sodium ethoxide is added at low temperature. The mixture is then refluxed. [6]2. Synthesis of 4-amino-6-hydroxypyrimidine: The mercaptopyrimidine is treated with active nickel in an ammonia solution at elevated temperature. [6]3. Synthesis of 4-hydroxypyrrolo[2,3-d]pyrimidine: The hydroxypyrimidine is reacted with a 2-chloroacetaldehyde solution in the presence of sodium acetate. [6]4. Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine: The hydroxypyrrolopyrimidinone is refluxed in phosphorus oxychloride. [6]
Comparative Analysis
| Feature | Route 1: Diethyl Malonate | Route 2: 5-allyl-4,6-dichloropyrimidine | Route 3: 2-methyl-3,3-dichloroacrylonitrile | Route 4: Ethyl Cyanoacetate & Acetal | Route 5: Ethyl Cyanoacetate & Thiourea |
| Number of Steps | 5 | 3 | 2 | 3-4 | 4 |
| Overall Yield | 45.8% [4] | 66% [3] | High (not quantified) [3] | <35% - 37.7% [3] | 50-58% [5] |
| Starting Materials | Inexpensive | Expensive [3] | Inexpensive, readily available [3] | Moderately priced | Inexpensive |
| Key Reagents | POCl3, K2OsO4, NaIO4 | O3 | Trimethyl Orthoformate, Formamidine Salt | POCl3, NaH (optional), Raney Ni (optional) | Active Nickel, POCl3 |
| Safety Concerns | Toxic heavy metals, corrosive POCl3 [3] | Ozonolysis (explosion hazard) [3] | Generally safer | NaH (flammable), Raney Ni (pyrophoric) [3] | Active Nickel (pyrophoric) |
| Environmental Impact | High (heavy metal and phosphorus waste) [3] | Moderate | Low (less waste) [3] | Moderate to High (depending on reagents) | Moderate |
| Scalability | Challenging due to reagents and waste | Challenging due to ozonolysis and cost | Highly scalable | Moderate | Moderate |
Conclusion
The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be accomplished through various synthetic strategies, each with its own set of advantages and challenges. For large-scale, cost-effective, and environmentally conscious production, the convergent two-step route starting from 2-methyl-3,3-dichloroacrylonitrile (Route 3) appears to be the most promising approach due to its high efficiency, use of inexpensive starting materials, and avoidance of hazardous reagents. The route starting from ethyl cyanoacetate and thiourea (Route 5) also presents a viable option with good yields and a safer profile compared to methods using sodium hydride, although the handling of active nickel requires attention. The classical methods, while well-documented, suffer from drawbacks related to cost, safety, and waste generation, making them less suitable for industrial applications. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or production campaign, including the desired scale, available resources, and safety infrastructure.
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Safety Operating Guide
Operational Guide: Disposal of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine
[1][2]
Executive Summary & Chemical Context
4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine (CAS: 1092352-49-2) is a critical halogenated intermediate often used in the synthesis of JAK inhibitors (e.g., Tofacitinib).[1][2] Its disposal requires strict adherence to halogenated waste protocols .[3][4][5]
Unlike standard organic waste, this compound contains both a chlorine atom and a reactive amine on a pyrrolopyrimidine scaffold. This specific structure dictates two non-negotiable disposal rules:
-
Strict Segregation: It must be incinerated at higher temperatures to prevent the formation of dioxins/furans; therefore, it cannot be mixed with non-halogenated waste.
-
Oxidation Prevention: The 5-amine position is electron-rich and prone to oxidation. Waste containers must be sealed to prevent the formation of unstable degradation products.
Hazard Characterization (The "Why")
Effective disposal begins with understanding the specific risks this molecule poses.
| Hazard Category | GHS Code | Description | Operational Implication |
| Acute Toxicity | H301 | Toxic if swallowed.[1][2][6] | Zero-contact protocol. Double-gloving is mandatory during waste transfer.[1][2] |
| Irritant | H315, H319 | Causes skin/eye irritation.[1][2] | Waste containers must be externally decontaminated before leaving the hood.[2] |
| STOT-SE | H335 | Respiratory irritation.[1][2] | All disposal operations must occur inside a certified fume hood.[1][2][5] |
| Reactivity | N/A | Amine sensitivity.[1][2] | Incompatible with Strong Oxidizers. Do not mix with nitric acid or peroxide waste streams.[1][2] |
Scientist's Note: The presence of the chlorine atom classifies this as Halogenated Organic Waste . Mixing this with non-halogenated solvents (like Acetone or Ethanol waste) forces the entire container to be treated as halogenated, significantly increasing disposal costs and environmental impact.
Segregation Logic & Decision Tree
The following logic ensures compliance with RCRA (Resource Conservation and Recovery Act) and European Waste Catalogue (EWC) standards.
Figure 1: Segregation decision tree. Note that adding this compound to a non-halogenated solvent converts the entire mixture to "Halogenated Waste."
Detailed Disposal Procedures
Protocol A: Solid Waste Disposal (Powder/Residue)
Applicability: Expired pure compound, weighing paper, contaminated gloves, or spill cleanup debris.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated "Solid Toxic Waste" drum. Glass is acceptable but less preferred due to breakage risk.
-
Primary Containment:
-
Place the waste inside a clear polyethylene bag (secondary containment).
-
Tie or seal the bag before placing it into the rigid waste container.
-
-
Labeling:
-
Affix a hazardous waste tag immediately.
-
Constituents: Write "4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine" (do not use abbreviations like "Intermediate 5").
-
Hazards: Check "Toxic" and "Irritant."
-
-
Storage: Store in the satellite accumulation area (SAA) inside the fume hood or a vented cabinet until pickup.
Protocol B: Liquid Waste Disposal (Reaction Mixtures/Mother Liquors)
Applicability: Reaction mixtures, HPLC effluents, or dissolved stock solutions.
-
Compatibility Check: Ensure the carboy does not contain strong acids (Nitric, Sulfuric) or oxidizers, which can react violently with the amine group.
-
The "Halogenated" Rule:
-
Even if the solvent is Methanol or DMSO, the presence of the dissolved 4-Chloro compound mandates disposal in the Halogenated Waste Stream .[2]
-
Reasoning: Incineration of chlorinated organics requires >1100°C and rapid cooling to prevent dioxin formation. Standard non-halogenated fuel blending (used for acetone/methanol) operates at lower temperatures and is insufficient.
-
-
Transfer:
-
Use a funnel to prevent drips.
-
Rinse the original vessel with a small amount of compatible solvent (e.g., DCM or DMSO) and add the rinsate to the same carboy.
-
-
Cap & Tag: Close the carboy tightly. Ensure the waste tag lists "Halogenated Organics" as the primary stream.
Emergency Spill Response Workflow
In the event of a spill, immediate containment is necessary to prevent aerosolization of the toxic powder.[2]
Figure 2: Emergency response workflow. Emphasis is placed on preventing dust inhalation.[2][6][7][8]
Regulatory Compliance & References
Regulatory Classification:
-
RCRA (USA): While not explicitly P-listed or U-listed by name, this compound is regulated as a Characteristic Hazardous Waste (Toxicity) and must be coded accordingly if it fails TCLP (Toxicity Characteristic Leaching Procedure). Most facilities default to managing it as D000 (Toxic) or under state-specific halogenated codes (e.g., F001/F002 if spent solvents are involved).
-
EWC (Europe): Classify under 07 05 01 * (aqueous washing liquids and mother liquors) or 07 05 13 * (solid wastes containing hazardous substances).
References:
-
PubChem. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine Compound Summary. National Library of Medicine. Link
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.Link
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Toxic and Hazardous Substances (29 CFR 1910.1450).Link
-
Fisher Scientific. Safety Data Sheet (SDS) for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Parent Structure).Link
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. fishersci.es [fishersci.es]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
